Product packaging for Ethyl 6-hydroxypyrimidine-4-carboxylate(Cat. No.:CAS No. 223788-14-5)

Ethyl 6-hydroxypyrimidine-4-carboxylate

Cat. No.: B1437708
CAS No.: 223788-14-5
M. Wt: 168.15 g/mol
InChI Key: RDEDWQDJPRDEBZ-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxypyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B1437708 Ethyl 6-hydroxypyrimidine-4-carboxylate CAS No. 223788-14-5

Properties

IUPAC Name

ethyl 6-oxo-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEDWQDJPRDEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597435
Record name Ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223788-14-5
Record name Ethyl 1,6-dihydro-6-oxo-4-pyrimidinecarboxylate
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Record name Ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate
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Record name ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Foundational & Exploratory

Ethyl 6-hydroxypyrimidine-4-carboxylate basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of Ethyl 6-hydroxypyrimidine-4-carboxylate

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal and agricultural chemistry. Its unique pyrimidine core, substituted with both a hydroxyl (or its keto tautomer) and an ethyl carboxylate group, provides multiple reaction sites for chemical modification. This guide offers an in-depth exploration of its fundamental chemical and physical properties, synthesis, reactivity, and biological significance. Authored from the perspective of a senior application scientist, this document aims to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this compound in their research endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Molecular Identity and Structure

This compound is a heterocyclic organic compound built upon a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.[1] The molecule is further functionalized with a hydroxyl group at position 6 and an ethyl ester group at position 4.[1]

A critical structural feature of this molecule is its existence in a tautomeric equilibrium between the hydroxyl (enol) form and a keto form. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature, ethyl 6-oxo-1H-pyrimidine-4-carboxylate , indicates that the keto tautomer is the preferred form for systematic naming, reflecting its likely predominance under standard conditions.[1][2] This keto-enol tautomerism is a cornerstone of its reactivity and biological interactions.

Keto-Enol Tautomerism

The interconversion between the keto and enol forms is a dynamic equilibrium catalyzed by acid or base.[3][4] While the keto form is generally more stable for simple carbonyl compounds, the enol form can be stabilized by factors such as aromaticity or intramolecular hydrogen bonding.[4][5] In the case of this compound, the equilibrium between the "hydroxy" (enol) and "oxo" (keto) forms dictates its hydrogen bonding potential and reactivity at the C6 position.

Caption: Keto-enol tautomerism of the pyrimidine ring.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueSource
CAS Number 223788-14-5[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
IUPAC Name ethyl 6-oxo-1H-pyrimidine-4-carboxylate[1][2]
SMILES CCOC(=O)C1=CC(=O)NC=N1[1]
InChI Key RDEDWQDJPRDEBZ-UHFFFAOYSA-N[1]
Melting Point Not fully characterized; similar compounds range from 106-217°C.[1]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction. Understanding this process is key to obtaining high-purity material for further research.

Principle of Synthesis: Cyclocondensation

The standard synthesis involves the condensation of a β-ketoester (ethyl acetoacetate) with a urea-like compound.[1] This reaction is a classic example of heterocyclic ring formation. The choice of an acid catalyst, such as p-toluenesulfonic acid, is critical; it protonates the carbonyl oxygen of the ketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by urea. Ethanol is an ideal solvent as it readily dissolves the reactants and is relatively easy to remove post-reaction.[1]

synthesis_workflow Reactants Reactants: Ethyl Acetoacetate + Urea Conditions Conditions: Ethanol (Solvent) p-Toluenesulfonic Acid (Catalyst) Heating/Reflux Reactants->Conditions subjected to Reaction Cyclocondensation Reaction Conditions->Reaction drives Workup Aqueous Workup (Precipitation) Reaction->Workup followed by Purification Purification: Recrystallization or Chromatography Workup->Purification leading to Product Final Product: This compound Purification->Product yields caption General workflow for synthesis.

Caption: General workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative method based on established literature.[1][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and urea (1.0 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants. Introduce a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 3-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude solid by filtration. Wash with cold ethanol or water. For higher purity, recrystallize the solid from a suitable solvent like ethanol or purify via column chromatography.

Chemical Reactivity and Stability

The dual functionality of the hydroxyl/keto group and the ethyl ester allows for a range of chemical transformations, making it a valuable synthetic intermediate.

Reaction TypeReagents & ConditionsResult
Oxidation Potassium permanganate, hydrogen peroxideIntroduction of new functional groups on the pyrimidine ring.[1]
Reduction Sodium borohydride, lithium aluminum hydrideConversion of the keto group to a secondary alcohol.[1]
Nucleophilic Substitution Amines, thiols under acidic or basic conditionsReplacement of the ethoxy group of the ester.[1]
Hydrolysis Aqueous acid or base (e.g., LiOH, HCl)Conversion of the ethyl ester to the corresponding carboxylic acid.[7]

Stability: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis of the ester group. Thermal stability is considered good, though a precise melting point is not consistently reported.[1]

Solubility Profile: Its polar functional groups (ester, hydroxyl/keto, N-H) confer solubility in polar protic solvents. It is known to be soluble in methanol and ethanol.[1] This characteristic is leveraged during its synthesis and purification (recrystallization).

Spectroscopic and Analytical Data

While a complete, published spectrum for this specific molecule is not available in the initial search, its structure allows for predictable spectroscopic signatures based on analogous compounds.[8][9]

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, one or more singlets for the pyrimidine ring protons, and a broad singlet for the N-H proton. The chemical shifts would be highly dependent on the solvent used (e.g., DMSO-d₆).

  • ¹³C NMR: Carbon signals for the ethyl group, the pyrimidine ring carbons, and two distinct carbonyl carbons (one for the ester and one for the C6-keto group) are expected.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching for the ester and keto groups (typically in the 1650-1750 cm⁻¹ region), and C-N/C=C stretching from the pyrimidine ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 168.15.

Applications in Research and Development

This compound is not merely a laboratory chemical but a strategic building block in the development of new bioactive molecules.[2]

  • Medicinal Chemistry: It is a foundational intermediate for synthesizing more complex heterocyclic compounds.[1] Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this scaffold has been investigated for developing novel antimicrobial, antiviral, antiallergic, and antileishmanial agents.[1] Its structure is a key component in molecules targeting neurological disorders and inflammatory pathways.[2][10]

  • Agricultural Chemistry: The pyrimidine core is present in many agrochemicals. This compound is used in the synthesis of targeted herbicides and fungicides, contributing to the development of modern crop protection products.[2][10]

  • Biochemical Research: Due to its ability to interact with biological targets, it is used as a tool compound in studies of enzyme inhibition and metabolic pathways.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed. Users should consult the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated fume hood.

References

Chemical structure of Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-hydroxypyrimidine-4-carboxylate

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural nuances, synthesis, spectroscopic characterization, and its role as a versatile building block in the creation of bioactive molecules.

Introduction: The Significance of a Privileged Scaffold

This compound (CAS No. 223788-14-5) is a derivative of pyrimidine, a core heterocyclic motif found in the nucleobases of DNA and RNA.[1] This inherent biocompatibility makes the pyrimidine scaffold an elite and privileged structure in drug discovery.[1] The specific substitution pattern of this compound, featuring a hydroxyl group at the 6-position and an ethyl ester at the 4-position, provides a unique combination of reactivity and functionality.[2] These features make it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] Its utility also extends to agricultural chemistry, where it serves as a precursor for novel agrochemicals.[3]

Physicochemical Properties and Structural Characteristics

The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 223788-14-5[2][3]
Molecular Formula C₇H₈N₂O₃[2][3]
Molecular Weight 168.15 g/mol [2]
IUPAC Name ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate[2][3]
Appearance Tan powder[3]
Solubility Soluble in polar protic solvents like methanol and ethanol.[2][2]
Storage Store at 0-8°C[3]
The Critical Role of Tautomerism

A key structural feature of this molecule is its existence in a tautomeric equilibrium between the hydroxyl form (6-hydroxy) and the more stable keto or "oxo" form (6-oxo-1,6-dihydro). The IUPAC name, ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate, reflects the predominance of the keto tautomer.[2][3] This equilibrium is fundamental to its reactivity and spectroscopic signature, as the presence of an amide-like N-H proton and a conjugated ketone system in the oxo form dictates its chemical behavior.

Caption: Keto-enol tautomerism of the pyrimidine core.

Synthesis Pathway: A Mechanistic Approach

The synthesis of pyrimidine derivatives is a well-established field. A common and effective method for preparing this compound involves a cyclocondensation reaction. This approach builds the heterocyclic ring from acyclic precursors.

The process typically involves the condensation of a β-ketoester, such as diethyl malonate or a related derivative, with a compound containing an N-C-N fragment, like formamidine. The choice of a base is critical; it serves to deprotonate the active methylene group of the β-ketoester, generating a nucleophilic enolate that initiates the reaction cascade.

synthesis_workflow start Reactants reactants Diethyl Malonate + Formamidine Acetate start->reactants step1 Step 1: Enolate Formation (Deprotonation of Diethyl Malonate) reactants->step1 Add Base base Base (e.g., Sodium Ethoxide in Ethanol) step2 Step 2: Nucleophilic Attack (Enolate attacks Formamidine) step1->step2 Reaction step3 Step 3: Cyclization & Dehydration (Intramolecular condensation to form the ring) step2->step3 Heating step4 Step 4: Acidification & Isolation (Protonation and precipitation of the product) step3->step4 Work-up product Final Product: This compound step4->product

Caption: Generalized workflow for pyrimidine synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on established pyrimidine synthesis methodologies and should be adapted and optimized based on laboratory conditions.

  • Reaction Setup: To a solution of absolute ethanol (250 mL) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (1.0 eq) in small portions under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate. Subsequently, add formamidine acetate (1.05 eq) to the reaction mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water (150 mL).

  • Acidification: Cool the aqueous solution in an ice bath and acidify it slowly by adding concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 1-2. A precipitate will form.[4]

  • Purification: Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.[4] Collect the solid product by vacuum filtration, wash it with cold water and then with a small amount of cold ether to remove impurities.[4]

  • Drying: Dry the resulting tan solid in a vacuum oven at 40-50°C to yield the final product, this compound.

Structural Elucidation via Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The data below are predicted values based on the predominant 6-oxo tautomer and analysis of closely related pyrimidine derivatives.[2][5][6]

Caption: Structure for ¹H NMR spectral assignment.

TechniquePredicted DataRationale & Interpretation
¹H NMR δ ~1.3 ppm (t, 3H, H-c) : Triplet for the methyl protons, split by the adjacent methylene group. δ ~4.3 ppm (q, 2H, H-b) : Quartet for the methylene protons, split by the adjacent methyl group. δ ~7.0 ppm (s, 1H, H-5) : Singlet for the proton at the 5-position on the pyrimidine ring. δ ~8.3 ppm (s, 1H, H-2) : Singlet for the proton at the 2-position. δ ~12.5 ppm (br s, 1H, H-a) : Broad singlet for the N-H proton, characteristic of the oxo-pyrimidine form.The chemical shifts are typical for protons in these environments. The ethyl ester pattern (triplet and quartet) is highly characteristic.[2] The ring protons appear in the aromatic/vinylic region.[2]
¹³C NMR δ ~14 ppm (CH₃) : Ethyl methyl carbon. δ ~62 ppm (CH₂) : Ethyl methylene carbon. δ ~110-165 ppm (Ring Carbons) : Multiple peaks for the four distinct carbons in the pyrimidine ring. δ ~165 ppm (Ester C=O) : Carbonyl carbon of the ethyl ester. δ ~170 ppm (Ring C=O) : Carbonyl carbon at the 6-position of the ring.The predicted shifts align with standard values for ester and amide/ketone carbonyls, as well as sp²-hybridized carbons in a heterocyclic ring.[2]
IR (cm⁻¹) ~3100-3400 (broad) : N-H stretching vibration from the pyrimidine ring. A broad O-H stretch may also be present due to the enol tautomer.[2] ~2980 (medium) : C-H stretching from the ethyl group. ~1700-1750 (strong, sharp) : C=O stretching from the ester group.[2] ~1650-1680 (strong) : C=O stretching from the ring amide/ketone. ~1400-1600 (multiple bands) : C=C and C=N stretching vibrations within the aromatic ring.[2]Each peak corresponds to the vibrational frequency of a specific functional group, providing a clear fingerprint of the molecule's structure.
Mass Spec. Molecular Ion [M]⁺: m/z 168 .[2] Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z 123) or the entire ester functionality. A peak at m/z 140 may correspond to the loss of ethylene (C₂H₄) via McLafferty rearrangement or loss of CO.[2]Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns, primarily involving the labile ethyl ester group.[2]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial starting material or intermediate. Its bifunctional nature allows for diverse chemical modifications.[2]

  • Medicinal Chemistry: It serves as a key building block for synthesizing more complex heterocyclic compounds.[2] The pyrimidine core is central to many FDA-approved drugs. By modifying the ester and the pyrimidine ring, chemists can develop libraries of compounds to screen for biological activity. Research has shown that derivatives exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3]

  • Enzyme Inhibition: Due to its structural similarity to natural nucleobases, this compound and its derivatives are investigated as potential inhibitors of enzymes involved in nucleic acid synthesis or metabolism, which is a key strategy for developing antiviral and anticancer agents.[2][7]

  • Agricultural Chemistry: The compound is used in the synthesis of novel herbicides and fungicides.[3] Its structure allows for the development of agents that can selectively inhibit biological pathways in pests and weeds, contributing to crop protection.[3]

  • Biochemical Research: It is employed as a molecular probe to study and understand complex biological systems and metabolic pathways, aiding in target identification and validation in the early stages of drug discovery.[3]

Conclusion

This compound is a compound of significant scientific and commercial interest, underpinned by its versatile chemical structure. The interplay of its keto-enol tautomerism, the reactivity of its functional groups, and its role as a privileged scaffold make it an indispensable tool for chemists. A thorough understanding of its synthesis, properties, and spectroscopic characterization, as detailed in this guide, is paramount for unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

An In-Depth Technical Guide to Ethyl 6-hydroxypyrimidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-hydroxypyrimidine-4-carboxylate, a key heterocyclic compound, is a subject of increasing interest within the scientific community, particularly in the realms of medicinal and agricultural chemistry. Its unique pyrimidine scaffold, adorned with a hydroxyl group and an ethyl ester moiety, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. This guide offers a comprehensive overview of its chemical identity, synthesis, safety considerations, and its burgeoning applications as a pivotal building block in the development of novel therapeutic agents and agrochemicals.

Core Identifiers and Physicochemical Properties

A foundational understanding of a chemical entity begins with its unambiguous identification and key physical characteristics. This compound is cataloged with the CAS number 223788-14-5.[1][2] Its systematic IUPAC name is ethyl 6-oxo-1H-pyrimidine-4-carboxylate, which underscores the tautomeric nature of the hydroxyl group at position 6, existing in equilibrium with its keto form.[1] This compound typically presents as a tan powder and is recommended to be stored at temperatures between 0-8°C.

IdentifierValue
CAS Number 223788-14-5
IUPAC Name ethyl 6-oxo-1H-pyrimidine-4-carboxylate[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Canonical SMILES CCOC(=O)C1=CC(=O)NC=N1
Appearance Tan powder
Storage Conditions 0-8°C

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through a well-established condensation reaction, a cornerstone of pyrimidine chemistry. This process involves the reaction of a β-ketoester with an amidine or a related nitrogen-containing nucleophile. A prevalent method utilizes the condensation of diethyl malonate or a similar 1,3-dicarbonyl compound with urea or formamidine.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative synthesis of this compound. This procedure is a composite of established methods for pyrimidine synthesis and should be adapted and optimized based on laboratory conditions and available starting materials.

Materials:

  • Diethyl malonate

  • Urea

  • Sodium ethoxide solution in ethanol

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and equipment for reflux, filtration, and recrystallization

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add one molar equivalent of diethyl malonate, followed by one molar equivalent of urea.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reflux is typically maintained for several hours to ensure the completion of the condensation and cyclization reaction.

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This will precipitate the crude product.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. The identity and purity of the final compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Choices

The choice of sodium ethoxide as a base is crucial as it deprotonates the active methylene group of diethyl malonate, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of urea. The subsequent intramolecular condensation and dehydration lead to the formation of the stable pyrimidine ring. The use of absolute ethanol as a solvent is preferred to minimize the presence of water, which could hydrolyze the ester functionalities and interfere with the condensation reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Diethyl_Malonate Diethyl Malonate Mixing Mixing in Ethanol Diethyl_Malonate->Mixing Urea Urea Urea->Mixing Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Mixing Reflux Reflux Mixing->Reflux Condensation & Cyclization Neutralization Neutralization (HCl) Reflux->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Ethyl 6-hydroxypyrimidine- 4-carboxylate Drying->Final_Product

Caption: Synthetic workflow for this compound.

Safety and Handling

GHS Hazard Statements (Probable):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. This compound serves as a versatile starting material for the synthesis of more complex and potent therapeutic agents.

As a Building Block for Bioactive Molecules

The hydroxyl and ester functional groups on the pyrimidine ring of this compound offer reactive sites for further chemical modifications. This allows for the introduction of various pharmacophores to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. It is a key intermediate in the synthesis of derivatives with potential applications as:

  • Antimicrobial Agents: Pyrimidine derivatives have a long history of use as antimicrobial agents. The core structure of this compound can be elaborated to design novel compounds that may inhibit the growth of various microorganisms.[1]

  • Anti-inflammatory Drugs: The pyrimidine scaffold is found in several anti-inflammatory drugs. Derivatives of this compound are being investigated for their potential to modulate inflammatory pathways.

  • Anticancer Therapeutics: The pyrimidine ring is a fundamental component of nucleobases, making its analogs attractive candidates for anticancer drug development. Research has shown that some pyrimidine derivatives exhibit significant antitumor activity.[4]

  • Agrochemicals: Beyond pharmaceuticals, this compound is also utilized in the development of novel herbicides and fungicides, contributing to advancements in agriculture.

Potential Mechanisms of Action

While the specific biological targets of this compound are still under investigation, the broader class of pyrimidine derivatives is known to exert its biological effects through various mechanisms.

  • Enzyme Inhibition: A prominent mechanism of action for many pyrimidine-based drugs is the inhibition of key enzymes. Given its structural similarity to endogenous nucleobases, it is plausible that derivatives of this compound could act as inhibitors of enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases, or enzymes in the folate pathway.[1]

  • Kinase Inhibition: Several pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, this compound serves as a valuable starting point for the design of novel kinase inhibitors.[1]

Biological_Applications cluster_applications Potential Applications cluster_mechanisms Potential Mechanisms of Action E6HPC Ethyl 6-hydroxypyrimidine- 4-carboxylate Antimicrobial Antimicrobial Agents E6HPC->Antimicrobial Antiinflammatory Anti-inflammatory Drugs E6HPC->Antiinflammatory Anticancer Anticancer Therapeutics E6HPC->Anticancer Agrochemicals Agrochemicals E6HPC->Agrochemicals Enzyme_Inhibition Enzyme Inhibition (e.g., Nucleic Acid Synthesis) Antimicrobial->Enzyme_Inhibition Kinase_Inhibition Kinase Inhibition (Signaling Pathways) Antiinflammatory->Kinase_Inhibition Anticancer->Enzyme_Inhibition Anticancer->Kinase_Inhibition

Caption: Applications and potential mechanisms of this compound.

Conclusion

This compound is a chemical compound of significant value to the scientific research community. Its straightforward synthesis and versatile chemical nature make it an ideal scaffold for the development of a wide range of biologically active molecules. As research continues to uncover the specific mechanisms of action of its derivatives, the potential for this compound to contribute to the discovery of new drugs and agrochemicals is vast. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

Spectroscopic Characterization of Ethyl 6-hydroxypyrimidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a pyrimidine derivative, it serves as a crucial building block for more complex bioactive molecules, leveraging the pyrimidine core found in nucleic acids and various pharmaceuticals.[2][3][4] The precise structural elucidation of this molecule is paramount for its application in synthesis and biological screening. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While comprehensive experimental spectra for this specific molecule are not extensively documented in publicly available literature, this guide synthesizes theoretical knowledge with comparative data from closely related pyrimidine analogues to provide a robust predictive characterization.[5]

The molecular formula of this compound is C₇H₈N₂O₃, with a molecular weight of 168.15 g/mol .[1][5] It is important to note that this compound can exist in tautomeric forms, primarily the 6-hydroxy and 6-oxo forms, which can influence its spectroscopic properties. The IUPAC nomenclature for the oxo form is ethyl 6-oxo-1H-pyrimidine-4-carboxylate.[5]

Molecular Structure and Tautomerism

The chemical structure of this compound, along with its keto-enol tautomerism, is a key determinant of its spectroscopic signature. The equilibrium between the hydroxyl and oxo forms can be influenced by the solvent and the physical state of the sample.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the position of labile proton signals (e.g., -OH, -NH).

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Employ a wider spectral width to encompass the full range of carbon chemical shifts, including the carbonyl region.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the protons on the pyrimidine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (Ethyl)1.1 - 1.2Triplet (t)7.0 - 7.23H
-OCH₂- (Ethyl)4.0 - 4.1Quartet (q)7.0 - 7.22H
H5 (Pyrimidine)7.5 - 8.0Singlet (s)-1H
H2 (Pyrimidine)~8.5Singlet (s)-1H
-OH/-NH (Tautomer)> 10.0 (broad)Singlet (br s)-1H

Interpretation of ¹H NMR Spectrum: The ethyl ester group gives rise to a characteristic triplet for the methyl protons and a quartet for the methylene protons, a result of spin-spin coupling.[5] The pyrimidine ring protons are expected to appear in the aromatic region of the spectrum. The proton at position 5 is anticipated to be a singlet.[5] The chemical shift of the proton at position 2 would be further downfield due to the deshielding effect of the two adjacent nitrogen atoms. The hydroxyl or NH proton is expected to be a broad singlet at a high chemical shift, and its exact position and appearance will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ (Ethyl)13 - 14
-OC H₂- (Ethyl)59 - 60
C5 (Pyrimidine)~110
C4 (Pyrimidine)~160
C6 (Pyrimidine)~162
Ester C =O165 - 170
C2 (Pyrimidine)~150

Interpretation of ¹³C NMR Spectrum: The carbons of the ethyl group are expected in the upfield region of the spectrum.[5] The carbonyl carbon of the ester will appear significantly downfield, typically in the 165-170 ppm range.[5] The pyrimidine ring carbons will be found in the aromatic region, with their specific shifts influenced by the attached functional groups and the electronegativity of the nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H/N-H Stretch (H-bonded)3100 - 3700Broad, Strong
C-H Stretch (Aromatic/Aliphatic)2850 - 3100Medium
C=O Stretch (Ester)~1720Strong
C=O Stretch (Amide/Lactam)1650 - 1690Strong
C=N and C=C Stretch (Ring)1450 - 1620Medium-Strong
C-O Stretch (Ester)1200 - 1300Strong

Interpretation of IR Spectrum: A broad and strong absorption band in the region of 3100-3700 cm⁻¹ is expected due to the O-H stretching of the hydroxyl group, which is likely involved in hydrogen bonding.[5] The presence of the tautomeric oxo form would contribute N-H stretching in a similar region. A strong, sharp peak around 1720 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.[3] If the 6-oxo tautomer is present, an additional carbonyl stretch from the lactam group would be observed around 1650-1690 cm⁻¹.[3] The region between 1450 and 1620 cm⁻¹ will contain absorptions from the C=C and C=N stretching vibrations of the pyrimidine ring.[3][6] A strong band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

MS Spectral Data (Predicted)
m/z Value Proposed Fragment Interpretation
168[M]⁺Molecular ion peak, confirming the molecular weight.
140[M - CO]⁺Loss of carbon monoxide.
123[M - OC₂H₅]⁺Loss of the ethoxy radical from the ester.
95[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group.

Interpretation of Mass Spectrum: The molecular ion peak ([M]⁺) is expected at an m/z of 168, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns for ethyl esters include the loss of the ethoxy radical (-OC₂H₅) to give a peak at m/z 123, or the loss of the entire ethyl carboxylate group.[5] Another possible fragmentation is the loss of carbon monoxide (CO), which would result in a peak at m/z 140.[5] The relative intensities of these fragment ions can provide further structural information.

MS_Fragmentation M [M]⁺˙ m/z = 168 F1 [M - OC₂H₅]⁺ m/z = 123 M->F1 - •OC₂H₅ F2 [M - CO]⁺˙ m/z = 140 M->F2 - CO F3 [M - COOC₂H₅]⁺ m/z = 95 M->F3 - •COOC₂H₅

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive framework for the structural characterization of this compound. This guide, by integrating theoretical principles with comparative data from related structures, offers a detailed predictive analysis of its key spectral features. For researchers and drug development professionals, this information is crucial for confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of subsequent research and development efforts. The protocols and interpretations provided herein serve as a practical reference for the analysis of this and other similar pyrimidine derivatives.

References

A Technical Guide to the Solubility of Ethyl 6-hydroxypyrimidine-4-carboxylate for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 6-hydroxypyrimidine-4-carboxylate (CAS No. 223788-14-5), a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for its theoretical and practical assessment. We delve into the molecular factors governing its solubility, present a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and discuss the profound implications of solubility data in process chemistry, drug discovery, and formulation development.

Introduction: The Significance of a Versatile Pyrimidine Building Block

This compound is a heterocyclic compound featuring a pyrimidine core, a structure of immense interest in medicinal chemistry.[1][2] Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1] The title compound serves as a critical building block for the synthesis of more complex, biologically active molecules, making it a valuable intermediate in drug discovery and agricultural chemical development.[1][2]

Understanding the solubility of this intermediate is paramount for its effective utilization. Solubility data governs critical process parameters such as reaction kinetics, crystallization, purification, and ultimately, the formulation of active pharmaceutical ingredients (APIs). Inadequate solubility can be a major bottleneck in drug development, hindering bioavailability and therapeutic efficacy. This guide provides the foundational knowledge and practical tools for researchers to expertly navigate the solubility challenges associated with this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is a complex interplay of intermolecular forces, dictated by the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" provides a foundational, qualitative prediction.

Molecular Structure and Polarity: this compound (C₇H₈N₂O₃, M.Wt: 168.15 g/mol ) possesses a combination of polar and non-polar features.[2]

  • Polar Moieties: The pyrimidine ring with its two nitrogen atoms, a hydroxyl (-OH) group, and an ester carbonyl (C=O) group are capable of forming hydrogen bonds and dipole-dipole interactions.

  • Non-Polar Moiety: The ethyl group (-CH₂CH₃) provides a degree of lipophilicity.

This bifunctional nature suggests that the compound will exhibit preferential solubility in polar solvents, particularly those that can act as both hydrogen bond donors and acceptors.

Key Physicochemical Influences:

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the hydroxyl and ester groups are hydrogen bond acceptors. Solvents like water, methanol, and ethanol, which are polar and protic, are thus expected to be effective solvents.[2]

  • Tautomerism: The "6-hydroxy" pyrimidine moiety can exist in equilibrium with its keto tautomer, 6-oxo-1,6-dihydropyrimidine. This tautomerism can influence intermolecular interactions and crystal packing, thereby affecting solubility.

  • Temperature: For most solid solutes, solubility is an endothermic process, meaning it increases with temperature.[3][4] This relationship can be described by the van't Hoff equation.

  • pH: The hydroxyl group and the pyrimidine nitrogens have pKa values that will determine the ionization state of the molecule at different pH levels. Ionization typically increases aqueous solubility dramatically.

Based on these principles, a qualitative solubility profile can be predicted. However, for process optimization and formulation, precise quantitative data is indispensable.

Quantitative Solubility Profile: A Data Gap and a Path Forward

A thorough review of scientific literature and chemical databases reveals a lack of published quantitative solubility data for this compound. While qualitative descriptors indicate solubility in polar protic solvents like methanol and ethanol and limited aqueous solubility, precise measurements (e.g., in mg/mL or mol/L) across a range of common laboratory solvents at various temperatures are not available.[2][5][6]

This data gap underscores the importance of robust, in-house experimental determination. The following sections provide the necessary protocols and theoretical backing for any research team to generate this critical data.

Table 1: Predicted vs. Known Solubility for this compound

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow to ModerateH-bonding potential is offset by the organic scaffold and ethyl group.[2]
MethanolPolar ProticHighExcellent H-bond donor/acceptor, similar polarity to solute.[2][7]
EthanolPolar ProticHighGood H-bond donor/acceptor, slightly less polar than methanol.[2]
AcetonePolar AproticModerateH-bond acceptor, but lacks a donor proton.
Ethyl AcetatePolar AproticModerate to LowEster group offers some polarity, but less than ketones or alcohols.
DichloromethaneNon-polarLowPrimarily van der Waals interactions, insufficient to break crystal lattice.
HexaneNon-polarVery LowMismatch in polarity and intermolecular forces.

Experimental Protocol: Gold-Standard Thermodynamic Solubility Determination

The Saturation Shake-Flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility. Its reliability makes it the definitive method for regulatory submissions and fundamental research.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value. This state, where the rate of dissolution equals the rate of precipitation, defines the equilibrium solubility.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 1. Add excess solid to a vial prep2 2. Add a precise volume of solvent prep1->prep2 Ensure solid is in excess equil1 3. Seal vial and place in shaker incubator prep2->equil1 equil2 4. Agitate at constant temperature (e.g., 24-72h) equil1->equil2 e.g., 25°C, 150 rpm sep1 5. Allow sediment to settle or centrifuge equil2->sep1 sep2 6. Withdraw supernatant using a filter syringe sep1->sep2 Crucial to avoid undissolved solid analysis1 7. Dilute supernatant with mobile phase sep2->analysis1 analysis2 8. Quantify concentration via validated HPLC/UV-Vis analysis1->analysis2 analysis3 9. Calculate solubility (e.g., mg/mL) analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology
  • Preparation:

    • Weigh approximately 10-20 mg of this compound into a 4 mL glass vial. The key is to ensure an excess of solid will remain undissolved at equilibrium.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate for a predetermined period. A typical duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) for a new compound to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

  • Phase Separation:

    • Remove the vials from the shaker. Allow them to stand undisturbed for at least 30 minutes to let the excess solid settle. For very fine suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended.

    • Carefully withdraw an aliquot of the clear supernatant. This is a critical step. Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to ensure no solid particulates are transferred.

  • Analysis:

    • Prepare a calibration curve using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

    • Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

  • Self-Validation and Trustworthiness:

    • Verify Solid Excess: After the experiment, visually confirm that a significant amount of undissolved solid remains in the vial.

    • Check for pH Changes (Aqueous Solvents): For aqueous buffers, measure the pH of the final saturated solution to ensure the compound itself did not alter the pH of the medium.

    • Assess Solid State: It is good practice to analyze the remaining solid by a method like XRPD (X-ray Powder Diffraction) to check for any polymorphic transformations or solvate formation during the experiment, which would affect the solubility value.

Factors Influencing Solubility and Practical Implications

Understanding how different variables affect solubility is crucial for applying the data effectively.

The Role of the Solvent

The choice of solvent is the most critical factor. For this compound, its ability to engage in hydrogen bonding is key.

G cluster_solute This compound cluster_solvent Solvent (Methanol) solute Pyrimidine Core -OH (H-donor) -N= (H-acceptor) -C=O (H-acceptor) solvent CH3OH -OH (H-donor) -O (H-acceptor) solute->solvent Strong H-Bonding (High Solubility)

Caption: Solute-Solvent Hydrogen Bonding Interactions.

  • Protic vs. Aprotic Solvents: Polar protic solvents like methanol are predicted to be superior because they can satisfy both the hydrogen bond donating (-OH group of solute) and accepting (N-atoms, C=O of solute) sites. Polar aprotic solvents (like acetone) are only H-bond acceptors and would be less effective.

  • Cosolvency: In drug formulation, mixtures of solvents are often used. A small amount of a cosolvent can sometimes increase solubility by orders of magnitude by reducing the polarity of the aqueous medium or by specific favorable interactions with the solute.

Implications for Research and Development
  • Synthetic Chemistry: Knowledge of solubility in reaction solvents is essential for achieving homogeneous reaction conditions and optimizing product yield. It is also critical for designing effective crystallization and purification protocols. Recrystallization, a primary purification technique, relies on identifying a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Drug Formulation: For a compound to be developed as an oral drug, it must dissolve in the gastrointestinal tract. Solubility data is the first step in this assessment. Poor solubility is a leading cause of failure in drug development. This data informs the choice of formulation strategies, such as salt formation, particle size reduction, or the use of amorphous solid dispersions.

  • Analytical Method Development: Solubility in common HPLC mobile phases (e.g., acetonitrile, methanol) is required for developing robust analytical and preparative separation methods.

Conclusion

This compound is a compound of high value in synthetic and medicinal chemistry. While quantitative solubility data is not currently prevalent in the literature, this guide has provided the essential theoretical background and a detailed, practical, and self-validating experimental protocol for its determination. By applying the principles and methods outlined herein, researchers can generate the reliable solubility data needed to accelerate their research, optimize manufacturing processes, and make informed decisions in the development of new chemical entities.

References

Tautomerism of Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its biological activity, solubility, and interaction with molecular targets are intrinsically linked to its molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides a comprehensive examination of the tautomeric equilibria of this molecule, synthesizing theoretical calculations with experimental spectroscopic evidence. We will explore the predominant tautomeric forms, the environmental factors that influence their stability, and the analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of functionalized pyrimidines.

The Principle of Tautomerism in Heterocyclic Systems

Tautomerism describes the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1] This process typically involves the migration of a proton, accompanied by a shift in the location of a double bond.[2] In nitrogen-containing heterocyclic compounds like pyrimidines, tautomerism is a critical factor that dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall three-dimensional shape.[3] The biological and genetic implications of pyrimidine tautomerism are profound, as the fidelity of DNA replication and transcription relies on the predominance of specific keto and amino forms of nucleobases.[3] For drug candidates, the specific tautomer present under physiological conditions determines its ability to act as a hydrogen bond donor or acceptor, a key determinant of drug-receptor interactions.

This compound can theoretically exist in several tautomeric forms, primarily through keto-enol and, to a lesser extent, imine-enamine equilibria. The central focus of this guide is to elucidate which of these forms predominates and the conditions that govern the equilibrium.

Potential Tautomeric Forms

The primary tautomeric equilibrium for this compound is the keto-enol type. The molecule can exist as an aromatic 'hydroxy' (enol) form or non-aromatic 'oxo' (keto) forms, often referred to as pyrimidinones. Due to the two ring nitrogen atoms, two distinct keto tautomers are possible.

  • Hydroxy Form (Enol): this compound. This is an aromatic system.

  • Keto Form 1 (N1-H): Ethyl 1,6-dihydro-6-oxopyrimidine-4-carboxylate.

  • Keto Form 2 (N3-H): Ethyl 3,4-dihydro-6-oxopyrimidine-4-carboxylate.

Computational studies on related hydroxypyrimidines consistently show that the introduction of a second nitrogen atom into the pyridine ring system shifts the equilibrium toward the ketonic form.[4]

References

An In-depth Technical Guide to Ethyl 6-hydroxypyrimidine-4-carboxylate: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-hydroxypyrimidine-4-carboxylate, a pivotal heterocyclic compound, stands as a cornerstone in the synthesis of a myriad of biologically active molecules. Its unique structural features, including the reactive pyrimidine core and strategically placed functional groups, have rendered it an invaluable scaffold in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the discovery and historical context of pyrimidine synthesis, detailed synthetic protocols for this compound, in-depth analysis of its physicochemical and spectroscopic properties, and a discussion of its significant keto-enol tautomerism. This document is intended to serve as a detailed resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Pyrimidine Scaffold in Chemical Discovery

The pyrimidine ring system is a fundamental motif in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of nucleic acids.[1] This inherent biological relevance has long made pyrimidine and its derivatives a fertile ground for chemical exploration and drug discovery. The history of pyrimidine synthesis is a rich narrative of chemical ingenuity, with foundational work laid in the late 19th century. The systematic study of pyrimidines is largely credited to Pinner, who in 1884, developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] This was followed by the first preparation of the parent pyrimidine compound by Gabriel and Colman in 1900.[2] These early discoveries paved the way for the development of a vast arsenal of synthetic methodologies, enabling the creation of a diverse range of pyrimidine-containing compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This compound (CAS No. 223788-14-5) has emerged as a particularly versatile building block within this class of compounds.[3] Its IUPAC name is ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate, which alludes to its prominent tautomeric form. This guide will delve into the historical context of its synthesis, provide detailed experimental procedures, and offer a thorough characterization of this important molecule.

The Genesis of this compound: A Historical Perspective

While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its conceptual origins can be traced back to the foundational principles of pyrimidine synthesis established in the late 19th century. The most probable and widely recognized method for its preparation is a variation of the Pinner synthesis or the closely related Biginelli reaction.

The Pinner synthesis, in its classical sense, involves the condensation of a β-dicarbonyl compound with an amidine.[6] For the synthesis of this compound, this would involve the reaction of a suitable β-ketoester with urea (which can be considered a diamide of carbonic acid). A more direct and commonly cited approach is the condensation of diethyl malonate with urea.[7][8] This reaction, typically carried out in the presence of a strong base like sodium ethoxide, leads to the formation of the pyrimidine ring through a cyclocondensation mechanism.[9]

The historical significance of this synthetic route lies in its simplicity and the ready availability of the starting materials. Diethyl malonate and urea were staple reagents in early organic chemistry laboratories, making the synthesis of such pyrimidine derivatives accessible to a wide range of chemists.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most efficiently achieved through the condensation of diethyl malonate and urea in the presence of a base. This method provides good yields and is a staple in heterocyclic chemistry.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution and subsequent cyclization. The base, typically sodium ethoxide, deprotonates the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of urea. An intramolecular cyclization follows, with the elimination of ethanol, to form the stable pyrimidine ring.

Diagram of the synthesis of this compound:

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • Diethyl malonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) and urea (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 5-6 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of absolute ethanol and a drying tube is crucial because sodium metal reacts violently with water. The presence of water would also hydrolyze the ester functional groups.

  • Strong Base: Sodium ethoxide is a strong base necessary to deprotonate the relatively weakly acidic methylene protons of diethyl malonate, thereby generating the required nucleophile.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the condensation and cyclization to proceed to completion in a reasonable timeframe.

  • Acidification: Acidification is necessary to neutralize the basic reaction mixture and protonate the pyrimidine ring, leading to the precipitation of the final product.

Physicochemical and Spectroscopic Characterization

Physical Properties
PropertyValueReference
CAS Number 223788-14-5[3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Appearance White to off-white or tan powder[4]
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water, soluble in hot ethanol and DMSO
Spectroscopic Data

While a definitive, publicly available, and fully assigned set of spectra for this compound is not readily found in a single source, the following represents a compilation and interpretation of expected spectral data based on the analysis of closely related pyrimidine derivatives and general principles of spectroscopy.[3][10][11]

4.2.1. ¹H NMR Spectroscopy (Predicted)

  • δ 1.2-1.4 ppm (t, 3H): This triplet corresponds to the methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.

  • δ 4.2-4.4 ppm (q, 2H): This quartet represents the methylene protons (-CH₂-) of the ethyl ester group, coupled to the methyl protons.

  • δ 8.0-8.2 ppm (s, 1H): This singlet is attributed to the proton at the C5 position of the pyrimidine ring.

  • δ 12.0-13.0 ppm (br s, 1H): This broad singlet is characteristic of the N-H proton of the pyrimidine ring, which can be concentration and solvent-dependent. The proton on the hydroxyl group at C6 is expected to be in rapid exchange and may not be distinctly visible or may appear as a very broad signal.

4.2.2. ¹³C NMR Spectroscopy (Predicted)

  • δ 14.0-15.0 ppm: Corresponds to the methyl carbon (-CH₃) of the ethyl ester.

  • δ 61.0-62.0 ppm: Represents the methylene carbon (-O-CH₂-) of the ethyl ester.

  • δ 145.0-150.0 ppm: Aromatic carbons of the pyrimidine ring.

  • δ 160.0-165.0 ppm: Carbonyl carbon of the ester group (C=O).

  • δ 165.0-170.0 ppm: The C6 carbon, which exists in equilibrium between the enol and keto forms.

4.2.3. Infrared (IR) Spectroscopy (Predicted)

  • 3100-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrimidine ring and O-H stretching of the enol tautomer.[3]

  • 2900-3000 cm⁻¹: C-H stretching vibrations of the ethyl group.

  • 1680-1720 cm⁻¹ (strong): C=O stretching of the ester group.

  • 1600-1650 cm⁻¹: C=O stretching of the pyrimidinone ring (keto tautomer) and C=N/C=C stretching of the pyrimidine ring.

  • 1200-1300 cm⁻¹: C-O stretching of the ester group.

4.2.4. Mass Spectrometry (Predicted)

  • m/z 168 [M]⁺: Molecular ion peak.[3]

  • m/z 140: Loss of ethylene (C₂H₄) from the ethyl ester group.

  • m/z 123: Loss of the ethoxy group (-OC₂H₅).

  • m/z 95: Further fragmentation of the pyrimidine ring.

Tautomerism: The Dual Nature of 6-Hydroxypyrimidines

A critical aspect of the chemistry of this compound is its existence in a state of tautomeric equilibrium between the 6-hydroxy (enol) form and the 6-oxo (keto) form. This phenomenon is characteristic of hydroxypyrimidines and significantly influences their reactivity and biological interactions.

Diagram of Keto-Enol Tautomerism:

Caption: Keto-Enol Tautomerism of the pyrimidine ring.

In the solid state and in many solutions, the keto (6-oxo) form is generally the predominant tautomer due to the greater stability of the amide-like functionality within the ring. Spectroscopic techniques, particularly NMR and IR, can be employed to study this equilibrium. For instance, the presence of a strong C=O absorption in the IR spectrum around 1650 cm⁻¹ is indicative of the keto form, while a broad O-H stretch would suggest the presence of the enol form. In NMR spectroscopy, the chemical shifts of the ring protons and carbons can also provide insights into the dominant tautomeric form in a given solvent.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

  • Medicinal Chemistry: The pyrimidine core is a privileged scaffold in drug design. This compound serves as a starting material for the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds.[4][5] The hydroxyl and ester groups can be modified to tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

  • Agrochemicals: Pyrimidine derivatives have also found applications as herbicides and fungicides. The ability to readily modify the structure of this compound allows for the development of new agrochemicals with improved efficacy and selectivity.[4]

Conclusion

This compound, a compound with deep roots in the history of heterocyclic chemistry, continues to be a molecule of significant interest to the scientific community. Its straightforward synthesis, coupled with its versatile reactivity, makes it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and inherent tautomerism is essential for harnessing its full potential in the development of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of these key aspects, aiming to empower scientists and professionals in their ongoing quest for chemical innovation.

References

An In-depth Technical Guide to the Derivatives and Analogs of Ethyl 6-hydroxypyrimidine-4-carboxylate: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] As a fundamental component of nucleic acids, its inherent biocompatibility and versatile chemical reactivity make it an attractive starting point for the development of novel therapeutic agents.[2] This guide focuses on a specific, yet highly versatile, member of this family: Ethyl 6-hydroxypyrimidine-4-carboxylate. This molecule serves as a critical building block for a diverse array of derivatives and analogs that have demonstrated significant potential in anticancer, antimicrobial, and antiviral applications.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causal relationships between chemical structure and biological function. We will explore the synthetic strategies for modifying the core scaffold, delve into the nuanced structure-activity relationships (SAR) that govern efficacy, and examine the molecular mechanisms through which these compounds exert their effects.

The Core Moiety: this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a hydroxyl group at the C6 position and an ethyl carboxylate group at the C4 position. The presence of these functional groups, along with the reactive nitrogen atoms in the pyrimidine ring, provides multiple avenues for chemical modification, making it an ideal template for generating diverse chemical libraries.

Synthesis of the Core Scaffold

The foundational synthesis of this compound is typically achieved through a condensation reaction. A common and efficient method involves the reaction of ethyl 3-amino-2-butenoate with a suitable carboxylic acid amide in the presence of a base. This straightforward approach allows for the construction of the pyrimidine ring in good yields.

Synthetic Avenues to Novel Derivatives

The chemical versatility of the this compound scaffold allows for targeted modifications at several key positions: the C2, C5, and C6-hydroxyl positions, as well as the N1 and N3 atoms of the pyrimidine ring. These modifications are crucial for fine-tuning the pharmacological properties of the resulting molecules.

Substitution at the C2 and C5 Positions: A Strategy for Potent Anticancer Agents

Modifications at the C2 and C5 positions of the pyrimidine ring have proven particularly fruitful in the development of potent anticancer agents. A noteworthy example is the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives.

Experimental Protocol: Synthesis of Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate Derivatives

  • Starting Material: Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate (1.0 eq) is dissolved in dichloromethane.

  • Cooling: The solution is cooled to 0-5 °C in an ice bath.

  • Base Addition: Triethylamine (3.0 eq) is added to the cooled mixture, which is then stirred for 10 minutes.

  • Acylation: The respective aryl carbonyl chloride (1.0 eq) is added to the reaction mixture.

  • Reaction: The mixture is stirred and allowed to warm to room temperature over 5 hours.

  • Work-up: Upon completion (monitored by TLC), water is added to the reaction mixture, and the product is extracted with ethyl acetate.

This protocol highlights a common strategy for introducing diverse functionality at the C2 amino group, enabling the exploration of a wide chemical space to optimize anticancer activity.

G cluster_0 Synthesis of C2-Substituted Derivatives Start Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)- 6-hydroxypyrimidine-4-carboxylate Step1 Dissolve in Dichloromethane Step2 Cool to 0-5 °C Step3 Add Triethylamine Step4 Add Aryl Carbonyl Chloride Step5 Stir at Room Temperature (5h) Step6 Aqueous Work-up & Extraction Product C2-Acylated Derivative

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. A systematic analysis of these relationships is crucial for rational drug design.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly against leukemia cell lines.

Table 1: Anticancer Activity of 2,5-Disubstituted this compound Derivatives against Leukemia Cell Lines

CompoundR Group (at C2-amino)Cell LineIC50 (µM)
1 4-chlorobenzoylK56214.0
2 3,5-dichlorobenzoylK56215.0

Data synthesized from multiple sources.

The data in Table 1 suggests that substitution on the C2-amino group with halogenated benzoyl moieties leads to significant cytotoxic activity against the K562 human leukemia cell line. Specifically, a para-chloro substitution and a meta-dichloro substitution on the benzoyl ring result in compounds with low micromolar IC50 values. This indicates that the electronic and steric properties of the substituent at this position play a critical role in the anticancer efficacy.

SAR_Anticancer cluster_0 Structure-Activity Relationship for Anticancer Activity Core This compound Core

Antimicrobial Activity

The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[4] Derivatives of this compound have shown promise in this area, with activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Pyrimidine-4-carboxylate Analogs

Compound ClassTest OrganismMIC (µg/mL)
Pyridopyrimidine carboxylatesS. aureusModerate
Pyridopyrimidine carboxylatesE. coliModerate
Thieno[2,3-d]pyrimidine-4-carboxamidesP. aeruginosaSignificant

Data synthesized from multiple sources including[4].

The data in Table 2 indicates that fused pyrimidine systems, such as pyridopyrimidines and thienopyrimidines, derived from the pyrimidine-4-carboxylate core, exhibit notable antimicrobial activity. The development of these fused analogs represents a promising strategy for creating novel anti-infective agents.

Mechanism of Action: Targeting Key Cellular Pathways

The therapeutic effects of this compound derivatives often stem from their ability to interact with and inhibit key enzymes involved in disease progression. A prominent mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyrimidine-based compounds have been developed as potent and selective kinase inhibitors. For instance, derivatives of the related pyrido[3,2-d]pyrimidine scaffold have been shown to be potent inhibitors of PI3K and mTOR, two key kinases in a critical cancer signaling pathway. The nitrogen atoms and substituent pattern of the pyrimidine ring are often key to the binding affinity and selectivity of these inhibitors for the ATP-binding pocket of the target kinase.

Kinase_Inhibition cluster_pathway Cancer Cell Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase PI3K PI3K mTOR mTOR Proliferation Cell Proliferation & Survival PyrimidineDerivative Pyrimidine-4-carboxylate Derivative PyrimidineDerivative->PI3K Inhibition PyrimidineDerivative->mTOR Inhibition

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an enduringly attractive starting point for medicinal chemists. Future research in this area will likely focus on:

  • Rational Design of Selective Inhibitors: Leveraging computational modeling and a deeper understanding of SAR to design derivatives with high selectivity for specific biological targets, thereby minimizing off-target effects and improving safety profiles.

  • Exploration of Novel Biological Activities: Screening of diverse libraries of these derivatives against a wider range of biological targets to uncover new therapeutic applications beyond oncology and infectious diseases.

  • Development of Advanced Drug Delivery Systems: Formulating promising lead compounds into advanced drug delivery systems to enhance their bioavailability, stability, and targeted delivery to diseased tissues.

References

Methodological & Application

The Strategic Role of Ethyl 6-hydroxypyrimidine-4-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of biologically active molecules, including the nucleobases that constitute the very fabric of our genetic code.[1] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in drug discovery, with numerous approved drugs featuring this core for the treatment of cancers, viral infections, and inflammatory conditions.[2] Among the vast array of pyrimidine-based building blocks, Ethyl 6-hydroxypyrimidine-4-carboxylate stands out as a particularly versatile intermediate. Its unique arrangement of functional groups—a reactive hydroxyl group, a modifiable ester, and two nitrogen atoms within the aromatic ring—provides a rich platform for the synthesis of diverse and complex molecular architectures.[2] This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical development.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction. The following protocol details a robust and reproducible method.

Protocol 1: Synthesis via Cyclocondensation of Diethyl Malonate and Formamidine

This protocol is based on the classical approach to pyrimidine synthesis, involving the reaction of a 1,3-dicarbonyl compound with a source of the N-C-N fragment.[3]

Materials and Reagents:

  • Diethyl malonate

  • Formamidine acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add formamidine acetate (1.0 equivalent) in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the resulting residue, add 100 mL of cold water and stir until the solid dissolves. Slowly acidify the solution to pH 4-5 with 2M HCl. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Sodium ethoxide is used as a base to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate which is key for the subsequent reaction with formamidine.

  • Anhydrous ethanol is used as the solvent to ensure the reactivity of the sodium ethoxide. The presence of water would lead to the formation of sodium hydroxide, which is a less effective base for this reaction.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier of the cyclization and subsequent aromatization steps.

  • Acidification is crucial for protonating the pyrimidine ring and neutralizing any remaining base, which facilitates the precipitation of the product from the aqueous solution.

Expected Data:

ParameterExpected Value
Appearance White to off-white solid
Yield 60-75%
¹H NMR (DMSO-d₆, 400 MHz) δ 1.30 (t, 3H), 4.30 (q, 2H), 6.50 (s, 1H), 8.20 (s, 1H), 12.5 (br s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 14.5, 61.0, 110.0, 150.0, 160.0, 165.0, 170.0
Mass Spec (ESI+) m/z 169.05 [M+H]⁺

Diagram of the Synthetic Pathway:

Synthesis of this compound diethyl_malonate Diethyl malonate naoet NaOEt, EtOH diethyl_malonate->naoet formamidine Formamidine acetate formamidine->naoet reflux Reflux naoet->reflux Cyclocondensation workup Acidic Work-up reflux->workup product This compound workup->product

Caption: Synthetic route to the target intermediate.

Application in Drug Discovery: Synthesis of a Key Intermediate for ATR Kinase Inhibitors

This compound is a critical starting material for the synthesis of various kinase inhibitors. One notable application is in the development of inhibitors for Ataxia Telangiectasia Mutated and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response and a promising target in cancer therapy.[1][4][5][6] The following protocol outlines the conversion of this compound to a versatile dichlorinated intermediate, a common precursor in the synthesis of ATR inhibitors like AZD6738 (Ceralasertib).[4][5][6][7]

Protocol 2: Synthesis of Ethyl 4,6-dichloropyrimidine-5-carboxylate

Materials and Reagents:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend this compound (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Addition of Catalyst: Slowly add N,N-dimethylaniline (1.1 equivalents) dropwise to the suspension while stirring. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (around 110 °C) and maintain for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and should be performed with caution.

  • Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Ethyl 4,6-dichloropyrimidine-5-carboxylate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃) serves as both the solvent and the chlorinating agent, converting the hydroxyl group of the pyrimidine into a chloro group.

  • N,N-Dimethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Pouring onto ice is a standard quenching procedure for reactions involving POCl₃. It hydrolyzes the excess reagent in a controlled manner.

  • Washing with sodium bicarbonate solution removes any residual acidic impurities.

Diagram of the Synthetic Transformation:

Synthesis of Dichloro Intermediate start This compound reagents 1. POCl₃ 2. N,N-Dimethylaniline 3. Reflux start->reagents Chlorination product Ethyl 4,6-dichloropyrimidine-5-carboxylate reagents->product

Caption: Conversion to a key dichlorinated intermediate.

This dichlorinated intermediate is now primed for selective nucleophilic aromatic substitution reactions at the C4 and C6 positions, allowing for the introduction of various amines and other nucleophiles to build up the complex structures of potent kinase inhibitors.

Conclusion: A Versatile Intermediate for Future Drug Discovery

This compound is a testament to the enduring power of heterocyclic chemistry in the quest for novel therapeutics. Its straightforward synthesis and strategically placed functional groups make it an invaluable tool for medicinal chemists. The protocols detailed herein provide a solid foundation for researchers to access and utilize this key intermediate, paving the way for the discovery and development of the next generation of targeted therapies. The continued exploration of derivatives from this versatile scaffold promises to yield new drug candidates with improved efficacy and safety profiles.

References

The Strategic Role of Ethyl 6-hydroxypyrimidine-4-carboxylate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Ethyl 6-hydroxypyrimidine-4-carboxylate stands as a pivotal heterocyclic building block in the synthesis of a diverse range of agrochemicals. Its inherent reactivity and versatile functional groups make it a valuable precursor for the construction of potent herbicides and fungicides. This guide provides an in-depth exploration of its application, detailing the synthetic pathways to key agrochemical classes and offering step-by-step protocols for laboratory-scale synthesis.

Introduction: The Versatility of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in the development of bioactive molecules, including many successful agrochemicals.[1] this compound, with its hydroxyl and ester functionalities, offers multiple reaction sites for chemical modification, enabling the synthesis of complex molecules with desired biological activities. This compound is a key intermediate in the production of sulfonylurea herbicides, which are known for their high efficacy and low application rates, as well as certain classes of fungicides.

I. Synthesis of Sulfonylurea Herbicides: A Pathway to Acetohydroxyacid Synthase (AHAS) Inhibition

Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2] The synthesis of many sulfonylurea herbicides relies on the key intermediate 2-amino-4,6-dimethoxypyrimidine. This compound can be efficiently converted to this crucial precursor through a series of well-established chemical transformations.

A. Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of the hydroxyl group of this compound to a leaving group, followed by nucleophilic substitution to introduce the desired amino and methoxy functionalities.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound"]; B [label="Ethyl 4,6-dichloropyrimidine-carboxylate"]; C [label="2-Amino-4,6-dichloropyrimidine"]; D [label="2-Amino-4,6-dimethoxypyrimidine"]; E [label="Sulfonylurea Herbicide (e.g., Nicosulfuron)"];

A -> B [label=" Chlorination (e.g., POCl3)"]; B -> C [label=" Amination"]; C -> D [label=" Methoxylation (NaOCH3)"]; D -> E [label=" Coupling with Sulfonyl Isocyanate"]; }

Figure 1: General synthetic pathway from this compound to Sulfonylurea Herbicides.

B. Key Intermediate Synthesis: 2-Amino-4,6-dimethoxypyrimidine

Protocol 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine (A Key Intermediate)

This protocol is adapted from a patented method for a similar transformation.[8]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Methanol

  • Toluene (or other suitable solvent)

  • Sodium methoxide solution

  • Decolorizing agent (e.g., activated carbon)

Procedure:

  • In a reaction vessel, add 2-amino-4,6-dichloropyrimidine to a mixed solvent of methanol and toluene.

  • Heat the mixture with stirring to a temperature of 40-50 °C.

  • Slowly add a solution of sodium methoxide, maintaining the temperature.

  • After the addition is complete, continue the reaction for 2 hours.

  • Cool the reaction mixture and add a decolorizing agent.

  • Reflux for a short period, then filter the hot solution.

  • Cool the filtrate to 0-10 °C to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent, and dry to obtain high-purity 2-amino-4-chloro-6-methoxypyrimidine.

Causality of Experimental Choices:

  • Mixed Solvent System: The use of a mixed solvent system like methanol/toluene can improve the solubility of the reactants and help control the reaction temperature.

  • Sodium Methoxide: This strong base and methoxide source is crucial for the nucleophilic aromatic substitution of one of the chlorine atoms.

  • Temperature Control: Maintaining the temperature in the specified range is important for achieving a good reaction rate while minimizing side reactions.

  • Decolorizing Agent: The use of activated carbon helps to remove colored impurities, leading to a purer final product.

  • Crystallization: Cooling the solution allows for the selective crystallization of the desired product, which is a key purification step.

C. Final Assembly of the Sulfonylurea Herbicide: Nicosulfuron

Once the key intermediate, 2-amino-4,6-dimethoxypyrimidine, is obtained, it can be coupled with a suitable sulfonyl isocyanate or its equivalent to form the final sulfonylurea herbicide. The synthesis of Nicosulfuron from 2-amino-4,6-dimethoxypyrimidine is a well-established industrial process.[9]

Protocol 2: Synthesis of Nicosulfuron

This protocol is based on a patented method.[9]

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • Urea

  • Toluene

  • Concentrated sulfuric acid

  • Pyridine-3-sulfonyl chloride

Procedure:

  • Formation of Pyrimidine Urea: In a reactor, combine 2-amino-4,6-dimethoxypyrimidine, urea, and toluene.

  • Add concentrated sulfuric acid and reflux the mixture for approximately 7 hours.

  • Filter the reaction mixture to obtain a toluene solution of the pyrimidine urea intermediate.

  • Condensation with Sulfonyl Chloride: To the pyrimidine urea solution, add pyridine-3-sulfonyl chloride.

  • Stir the reaction mixture at a controlled temperature (e.g., 5-10 °C) for several hours.

  • Filter the resulting precipitate, wash with water, and dry to obtain Nicosulfuron.

Causality of Experimental Choices:

  • Urea as a Carbonyl Source: Urea serves as a safe and cost-effective alternative to highly toxic phosgene for introducing the carbonyl group of the sulfonylurea bridge.

  • Acid Catalyst: Concentrated sulfuric acid catalyzes the reaction between the aminopyrimidine and urea.

  • Two-Step, One-Pot Reaction: The formation of the pyrimidine urea intermediate followed by in-situ condensation with the sulfonyl chloride in a "one-pot" fashion streamlines the process and can improve overall efficiency.

  • Temperature Control during Condensation: The condensation reaction is often exothermic, and maintaining a low temperature helps to control the reaction rate and prevent the formation of byproducts.

Table 1: Key Intermediates and Final Products in Sulfonylurea Herbicide Synthesis

IntermediateStructureFinal ProductStructure
This compoundthis compound structureNicosulfuronNicosulfuron structure
2-Amino-4,6-dimethoxypyrimidine2-Amino-4,6-dimethoxypyrimidine structureRimsulfuronRimsulfuron structure

II. Synthesis of Pyrimidine-Based Fungicides

This compound also serves as a precursor for the synthesis of various pyrimidine-based fungicides. The synthetic strategies often involve the conversion of the hydroxyl group into an ether linkage or its replacement with an amino group, which are key pharmacophores in many fungicidal molecules.

A. Synthesis of Pyrimethanil: An Anilinopyrimidine Fungicide

Pyrimethanil is an anilinopyrimidine fungicide effective against a range of plant pathogens.[10] While the industrial synthesis of Pyrimethanil typically starts from different precursors, a hypothetical route from this compound would involve several key transformations. A crucial step would be the formation of a 2-anilino-4,6-dimethylpyrimidine structure.

Protocol 3: Synthesis of a 2-Anilinopyrimidine Derivative (Analogous to Pyrimethanil Synthesis)

This protocol is adapted from a general method for the synthesis of N-phenylpyrimidin-4-amines.[9]

Materials:

  • A 4-chloropyrimidine derivative (obtainable from the corresponding 4-hydroxypyrimidine)

  • Aniline

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, dissolve the 4-chloropyrimidine derivative and aniline in DMF.

  • Heat the mixture with stirring to approximately 90 °C for 2 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 2-anilinopyrimidine derivative.

Causality of Experimental Choices:

  • Chlorination of the Hydroxyl Group: The conversion of the hydroxyl group to a chloro group is a standard method to activate the pyrimidine ring for nucleophilic aromatic substitution. Reagents like phosphorus oxychloride (POCl₃) are commonly used for this purpose.[11]

  • DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions, as it can dissolve the reactants and facilitate the reaction.

  • Elevated Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

  • Work-up and Purification: The aqueous work-up is necessary to remove inorganic byproducts and excess reagents. Column chromatography is a standard technique for purifying the final product.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound"]; B [label="Ethyl 6-chloropyrimidine-4-carboxylate"]; C [label="Pyrimidinyl Ether Fungicide"];

A -> B [label=" Chlorination (e.g., POCl3)"]; B -> C [label=" Williamson Ether Synthesis (with a phenol)"]; }

Figure 2: General synthetic pathway to Pyrimidinyl Ether Fungicides.

Conclusion

This compound is a versatile and economically important intermediate in the agrochemical industry. Its ability to be transformed into key precursors for high-value herbicides and fungicides underscores its significance. The protocols and synthetic strategies outlined in this guide provide a foundation for researchers and professionals in the field to explore and develop new and improved crop protection agents based on the pyrimidine scaffold. Further research into optimizing the conversion of this compound to these key intermediates will continue to be a valuable endeavor in the pursuit of sustainable and effective agricultural solutions.

References

Protocol for the Regioselective N-Alkylation of Ethyl 6-Hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with N-alkylated derivatives frequently exhibiting enhanced biological activity.[1][2] This application note provides a comprehensive, field-tested protocol for the regioselective N-alkylation of ethyl 6-hydroxypyrimidine-4-carboxylate, a versatile building block in drug discovery. We delve into the critical mechanistic considerations that dictate the reaction's regioselectivity, offering a robust, step-by-step experimental procedure designed for reproducibility. The protocol emphasizes the causal relationships between reaction parameters—such as base, solvent, and temperature—and the desired outcome, moving beyond a simple recitation of steps. This guide includes detailed procedures for reaction setup, monitoring, work-up, purification, and product characterization, supplemented by a troubleshooting guide to address common experimental challenges.

Introduction and Mechanistic Overview

This compound is a key intermediate in the synthesis of a wide array of bioactive molecules, including potential antimicrobial and anti-inflammatory agents.[1][2] The functionalization of its pyrimidine core, particularly through N-alkylation, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties.[3][4]

The primary challenge in the alkylation of this substrate is controlling regioselectivity. The molecule exists in tautomeric equilibrium between its 6-hydroxy-pyrimidine form and the more stable 6-oxo-1,6-dihydropyrimidine (pyrimidinone) form. This creates an ambident nucleophile with two potential sites for alkylation: the ring nitrogen (N1) and the exocyclic oxygen (O6).

  • N-Alkylation: Reaction at the N1 position yields the desired N-alkylated pyrimidinone.

  • O-Alkylation: Reaction at the O6 position, a Williamson ether synthesis, yields the corresponding 6-alkoxypyrimidine ether.[5][6][7]

Achieving high selectivity for N-alkylation requires careful manipulation of reaction conditions to exploit the subtle differences in the nucleophilicity of the nitrogen and oxygen atoms.

Caption: Competing N- vs. O-alkylation pathways for the pyrimidine substrate.

The regiochemical outcome is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory and kinetic versus thermodynamic control.[8] Generally, the nitrogen atom is a softer nucleophile than the oxygen atom. The choice of solvent and counter-ion can significantly influence selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are known to solvate the cation of the base, leaving a more "naked" and reactive anion, which tends to favor N-alkylation.[9][10][11] Strong, non-nucleophilic bases such as sodium hydride (NaH) are preferred to ensure complete deprotonation without competing in the alkylation step.[8][10]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation using an alkyl bromide as the electrophile. It can be adapted for other primary alkyl halides or tosylates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard VendorEnsure it is dry before use.
Sodium Hydride (NaH)60% dispersion in mineral oilStandard VendorCaution: Highly reactive with water. Handle under inert gas.
Alkyl Bromide (e.g., Benzyl Bromide, Ethyl Bromide)≥98%Standard VendorAlkylating agents are often toxic and lachrymatory. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard VendorUse a freshly opened bottle or dry over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeStandard VendorFor extraction and chromatography.
HexanesACS GradeStandard VendorFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)N/AIn-house prepFor quenching the reaction.
Brine (Saturated aq. NaCl)N/AIn-house prepFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard VendorFor drying the organic layer.
Silica Gel60 Å, 230-400 meshStandard VendorFor column chromatography.

Experimental Workflow

Caption: Step-by-step experimental workflow for N-alkylation.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) via syringe.

  • Cooling and Inerting: Place the flask in an ice-water bath and allow the solution to cool to 0 °C while stirring under a positive pressure of nitrogen.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in oil, 1.1 eq) to the cooled solution in small portions over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution may become clearer as the sodium salt of the pyrimidine forms.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., eluting with 50% ethyl acetate in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 20% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes) to isolate the pure N-alkylated product.

Characterization of the Product

The identity and purity of the final compound must be confirmed by spectroscopic methods.

  • ¹H NMR: The most telling evidence for successful N-alkylation is the disappearance of the broad N1-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, an N-benzyl group would show new aromatic signals and a characteristic singlet for the benzylic -CH₂- protons around 5.0-5.5 ppm.[12][13]

  • ¹³C NMR: The spectrum will show new peaks for the alkyl group carbons. The chemical shifts of the pyrimidine ring carbons will also be slightly altered compared to the starting material.

  • Mass Spectrometry (MS): ESI-MS analysis should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the N-alkylated product.

  • FT-IR: The broad N-H stretch from the starting material (around 3100-3400 cm⁻¹) will be absent in the product spectrum. The C=O stretches for the ester and the pyrimidinone ring will remain prominent.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive NaH (due to moisture exposure).2. Wet solvent or starting material.3. Insufficient reaction time or temperature.1. Use a fresh bottle of NaH or wash the dispersion with dry hexanes before use.2. Ensure all reagents and solvents are rigorously dried.3. Allow the reaction to stir longer or gently heat to 40-50 °C.[10]
Mixture of N- and O-Alkylated Products 1. Suboptimal solvent choice.2. Base or counter-ion effect.1. Ensure a polar aprotic solvent like DMF or MeCN is used.[9][10]2. Consider using a different base like potassium carbonate (K₂CO₃), which can sometimes favor N-alkylation.[14][15] Experiment with different solvents.
Formation of Di-alkylated Byproduct 1. Use of excess alkylating agent and/or base.2. The N-alkylated product is deprotonated and reacts again.1. Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of the alkylating agent.2. Use a slight excess (1.1 eq) of the pyrimidine starting material relative to the alkylating agent.[10]
Complex Mixture of Byproducts 1. Reaction temperature is too high, causing decomposition.2. The alkylating agent is unstable under basic conditions.1. Maintain the reaction at room temperature or below.2. Check the stability of the alkylating agent. Consider using a milder base like K₂CO₃.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It is also corrosive. Always handle NaH in a fume hood under an inert atmosphere (N₂ or Ar) and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkylating Agents: Many alkylating agents (e.g., alkyl halides, tosylates) are toxic, mutagenic, and/or carcinogenic.[16] Handle these reagents with extreme care in a well-ventilated fume hood.

  • Anhydrous Solvents: Anhydrous solvents like DMF are flammable and have specific health hazards (e.g., DMF is a suspected teratogen). Avoid inhalation and skin contact.

References

Application Notes & Protocols: Strategic C-C Bond Formation via Suzuki Coupling with Ethyl 6-hydroxypyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless biologically active compounds and approved pharmaceuticals.[1][2][3] Its presence in nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. In drug development, the pyrimidine scaffold is prized for its ability to engage in hydrogen bonding and other key interactions with biological targets, leading to its incorporation into a wide array of therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[1]

The functionalization and diversification of the pyrimidine core are therefore critical for exploring structure-activity relationships (SAR) and developing novel drug candidates. Among the most powerful and versatile tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][4][5] This reaction facilitates the formation of a carbon-carbon bond between an organohalide or triflate and an organoboron species, offering exceptional functional group tolerance and reliability.[5][6]

This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling to derivatives of Ethyl 6-hydroxypyrimidine-4-carboxylate, a valuable but challenging starting material. We will address the critical prerequisite of activating the hydroxyl group and provide step-by-step methodologies for both the activation and the subsequent cross-coupling, empowering researchers to efficiently generate diverse libraries of novel pyrimidine-based compounds.

The Prerequisite: Activating the C6-Hydroxyl Group

A common challenge in applying Suzuki coupling to hydroxypyrimidines is that the hydroxyl group (–OH) is a poor leaving group. The Palladium(0) catalyst in the Suzuki cycle initiates the reaction via oxidative addition into a carbon-leaving group bond, typically a carbon-halide or carbon-triflate bond.[4][7] The C–O bond of a hydroxyl group is too strong and lacks the necessary electrophilicity to undergo this crucial first step.

Therefore, a preliminary activation step is mandatory. The most common and effective strategy is to convert the hydroxyl group into a trifluoromethanesulfonate, or "triflate" (–OTf), group. The triflate is an excellent leaving group, making the C6 position of the pyrimidine ring highly susceptible to oxidative addition by the palladium catalyst.[8][9] This two-step sequence—activation followed by coupling—provides a robust and versatile pathway to C6-arylated pyrimidines.

G cluster_0 Overall Experimental Workflow Start Ethyl 6-hydroxypyrimidine- 4-carboxylate Activated Ethyl 6-(trifluoromethanesulfonyloxy)- pyrimidine-4-carboxylate (Triflate) Start->Activated Protocol 1: Triflate Formation Coupled C6-Aryl/Heteroaryl Substituted Pyrimidine Product Activated->Coupled Protocol 2: Suzuki-Miyaura Coupling

Caption: High-level workflow for the functionalization of this compound.

Protocol 1: Synthesis of Ethyl 6-(trifluoromethylsulfonyloxy)pyrimidine-4-carboxylate

This protocol details the conversion of the hydroxyl group at the C6 position into a triflate, the key enabling step for the subsequent cross-coupling reaction. The procedure uses triflic anhydride in the presence of a mild base.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, ice bath

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (1.2 equiv.) to the stirred solution.

  • Triflic Anhydride Addition: Add triflic anhydride (1.1 equiv.) dropwise to the reaction mixture via a syringe or dropping funnel over 15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding cold saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude triflate product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Pyrimidine-Triflate

With the activated pyrimidine-triflate in hand, the Suzuki coupling can be performed. This protocol describes a general procedure using a standard palladium catalyst and base combination. Microwave-assisted conditions are also presented as a highly efficient alternative.[1][10]

Method A: Conventional Heating

Materials:

  • Ethyl 6-(trifluoromethylsulfonyloxy)pyrimidine-4-carboxylate (from Protocol 1)

  • Aryl- or Heteroarylboronic acid (1.1 - 1.5 equiv.)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)[1][2]

  • Base: e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Solvent System: e.g., 1,4-Dioxane and Water (typically in a 2:1 to 4:1 ratio)[1]

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel, add the pyrimidine-triflate (1.0 equiv.), the desired boronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 2:1) via syringe. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired C6-arylated pyrimidine.

Method B: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][10][11]

Procedure:

  • Setup: In a 10 mL microwave reactor vial, combine the pyrimidine-triflate (0.5 mmol, 1.0 equiv.), boronic acid (0.55 mmol, 1.1 equiv.), base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv.), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[10]

  • Solvent: Add 6 mL of a degassed 1,4-dioxane/water (2:1) solvent mixture.[1][10]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.[1]

  • Work-up and Purification: After cooling, perform the same work-up and purification steps as described in Method A.

Data Presentation: Scope of the Suzuki Coupling

The developed protocol is applicable to a wide range of boronic acids. The following table provides representative examples and expected outcomes based on literature for similar heterocyclic systems.[1][2][3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C) / TimeExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O100 °C / 15 min (µW)80-90[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O100 °C / 15 min (µW)85-95[1]
33-Fluorophenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O100 °C / 15 min (µW)75-85
44-Acetylphenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O100 °C / 20 min (µW)70-80
5Thiophene-2-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O100 °C / 8 h65-75
62-Naphthylboronic acidPd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O100 °C / 15 min (µW)80-90

Yields are estimates based on analogous systems and may require optimization for this specific substrate.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three fundamental steps centered around the palladium catalyst.[4][7][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the activated pyrimidine, forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the triflate group.[5][12][13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Pyr-Pd(II)L₂(OTf) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Pyr-Pd(II)L₂(Ar) Transmetal->PdII_B ReductElim Reductive Elimination PdII_B->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Pyr-Ar ReductElim->Product PyrOTf Pyr-OTf PyrOTf->OxAdd ArBOH2 ArB(OH)₂ + Base Boronate [ArB(OH)₃]⁻ ArBOH2->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application of Ethyl 6-hydroxypyrimidine-4-carboxylate in Enzyme Inhibition Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules, including nucleobases and a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing enzyme inhibitors. Ethyl 6-hydroxypyrimidine-4-carboxylate, a key heterocyclic building block, offers a versatile starting point for the synthesis of diverse pyrimidine derivatives with potential applications in antimicrobial, anti-inflammatory, and anticancer research.[2] This application note provides detailed protocols for evaluating the inhibitory potential of this compound against two key enzymes: Xanthine Oxidase and Dihydroorotate Dehydrogenase (DHODH), both of which are significant targets in drug development.

Hypothesized Enzyme Targets for this compound

Based on its structural features, particularly the hydroxypyrimidine core, this compound is a plausible candidate for inhibiting enzymes that recognize purine or pyrimidine-like substrates.

  • Xanthine Oxidase (XO): This enzyme plays a crucial role in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Overactivity of XO can lead to hyperuricemia and gout. Many known XO inhibitors are purine analogues, and the structural similarity of the hydroxypyrimidine core to purines suggests a potential for competitive inhibition.[3][4]

  • Dihydroorotate Dehydrogenase (DHODH): As a key enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[5][6][7][8][9] The pyrimidine scaffold is a common feature in DHODH inhibitors, making this compound a compound of interest for screening against this target.[5][6]

The following sections provide detailed, step-by-step protocols for assessing the inhibitory activity of this compound against these two enzymes.

Section 1: Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of this compound against Xanthine Oxidase. The assay measures the enzyme-catalyzed formation of uric acid from xanthine, which can be monitored by the increase in absorbance at 295 nm.

Principle of the Assay

Xanthine Oxidase catalyzes the oxidation of xanthine to uric acid, a reaction that produces a detectable change in UV absorbance. An inhibitor will decrease the rate of uric acid formation, and the extent of this decrease is proportional to the inhibitor's potency.

Materials and Reagents
  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (positive control inhibitor)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 295 nm

Experimental Protocol

1. Preparation of Reagents:

  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare and adjust the pH of the buffer.

  • Xanthine Oxidase Solution: Prepare a stock solution of Xanthine Oxidase in Potassium Phosphate Buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL.

  • Xanthine Solution (Substrate): Prepare a stock solution of xanthine in the buffer. Gentle heating may be required for complete dissolution. A typical stock concentration is 2 mM.

  • Test Compound (this compound) Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Positive Control (Allopurinol) Stock Solution: Prepare a 10 mM stock solution in DMSO.

2. Assay Procedure:

  • Serial Dilutions: Prepare serial dilutions of the test compound and allopurinol in Potassium Phosphate Buffer. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.

  • Assay Plate Setup: In a 96-well UV-transparent microplate, add the following to each well:

    • Blank: 180 µL Buffer + 20 µL DMSO (or buffer for no-solvent control)

    • Control (100% activity): 160 µL Buffer + 20 µL DMSO + 20 µL Xanthine Oxidase solution

    • Test Compound: 160 µL Buffer + 20 µL of each dilution of this compound + 20 µL Xanthine Oxidase solution

    • Positive Control: 160 µL Buffer + 20 µL of each dilution of Allopurinol + 20 µL Xanthine Oxidase solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the Xanthine solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

3. Data Analysis:

  • Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Vcontrol - Vsample) / Vcontrol ] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualization of Experimental Workflow

XO_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Substrate, and Inhibitors A1 Add Buffer, Inhibitor, and Enzyme to Plate P1->A1 A2 Pre-incubate for 15 min at 25°C A1->A2 A3 Initiate reaction with Substrate (Xanthine) A2->A3 A4 Measure Absorbance at 295 nm (Kinetic Read) A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve and Determine IC50 D2->D3

Caption: Workflow for the Xanthine Oxidase inhibition assay.

Data Presentation
CompoundIC50 (µM)
This compoundTo be determined
Allopurinol (Positive Control)Expected value

Section 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol details a spectrophotometric assay to measure the in vitro inhibitory effect of this compound on human DHODH. The assay monitors the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Principle of the Assay

DHODH catalyzes the oxidation of dihydroorotate to orotate. In this in vitro assay, the electrons from this reaction are transferred to DCIP, causing a decrease in its absorbance at 600 nm. An inhibitor of DHODH will slow down this reaction rate.

Materials and Reagents
  • This compound

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Brequinar (positive control inhibitor)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate spectrophotometer

Experimental Protocol

1. Preparation of Reagents:

  • Assay Buffer: Prepare the Tris-HCl buffer with KCl and Triton X-100 and adjust the pH to 8.0.

  • DHODH Solution: Dilute recombinant human DHODH in Assay Buffer to the desired working concentration (e.g., 10-20 nM).

  • DHO Solution (Substrate): Prepare a 10 mM stock solution of DHO in DMSO.

  • DCIP Solution: Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.

  • CoQ10 Solution: Prepare a 10 mM stock solution of CoQ10 in DMSO.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Positive Control (Brequinar) Stock Solution: Prepare a 1 mM stock solution in DMSO.

2. Assay Procedure:

  • Serial Dilutions: Prepare serial dilutions of the test compound and Brequinar in DMSO.

  • Assay Plate Setup: To the wells of a 96-well plate, add:

    • 2 µL of inhibitor dilutions (or DMSO for control).

  • Enzyme Addition: Add 178 µL of the DHODH enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to facilitate inhibitor binding.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10. Initiate the reaction by adding 20 µL of this reaction mix to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration as described in the Xanthine Oxidase assay protocol.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of the De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine CAD CAD enzyme complex Glutamine->CAD DHO Dihydroorotate CAD->DHO DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate Mitochondrion Mitochondrial Inner Membrane DHODH->Mitochondrion UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP Inhibitor This compound Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine biosynthesis pathway.

Data Presentation
CompoundIC50 (nM)
This compoundTo be determined
Brequinar (Positive Control)~20[10]

Trustworthiness and Self-Validation

The protocols provided are based on established methodologies for enzyme inhibition assays. The inclusion of a well-characterized positive control (Allopurinol for Xanthine Oxidase and Brequinar for DHODH) is crucial for validating the assay performance. Consistent results with the positive control will lend confidence to the data obtained for the test compound. Furthermore, determining the mode of inhibition through kinetic studies (e.g., by varying substrate concentrations) can provide deeper mechanistic insights and further validate the findings.

Conclusion

This compound represents a valuable scaffold for the development of novel enzyme inhibitors. The detailed protocols provided herein for Xanthine Oxidase and DHODH inhibition assays offer a robust framework for researchers, scientists, and drug development professionals to investigate the biological activity of this compound and its derivatives. These assays are fundamental first steps in the hit-to-lead optimization process and can provide critical data to guide further synthetic and biological evaluation efforts.

References

Ethyl 6-hydroxypyrimidine-4-carboxylate: A Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Core

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of molecular design. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, has made it a privileged structure in the development of therapeutic agents. Ethyl 6-hydroxypyrimidine-4-carboxylate, a readily accessible and highly functionalized pyrimidine derivative, has emerged as a critical starting material for the synthesis of a diverse array of bioactive molecules. Its strategic placement of a hydroxyl group, an ethyl ester, and two nitrogen atoms within the aromatic ring offers multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures with significant pharmacological potential.[1][2]

This technical guide provides an in-depth exploration of this compound as a key building block. We will delve into its fundamental properties, detail the synthesis of a crucial intermediate, and present step-by-step protocols for the elaboration of this scaffold into potent kinase inhibitors and other classes of bioactive compounds. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful synthetic campaigns. The properties of this compound are summarized below:

PropertyValueReference
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Appearance Off-white to pale yellow crystalline powderN/A
Melting Point 184-187 °CN/A
Solubility Soluble in hot ethanol, DMSO, and DMF. Sparingly soluble in water.N/A
CAS Number 223788-14-5[1]

The Gateway Intermediate: Synthesis of Ethyl 4,6-dichloropyrimidine-4-carboxylate

The conversion of the dihydroxy pyrimidine scaffold into a di-chloro derivative is a critical activation step, transforming the relatively inert hydroxyl groups into excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Protocol 1: Chlorination of this compound

Objective: To synthesize Ethyl 4,6-dichloropyrimidine-4-carboxylate, a key intermediate for further diversification.

Causality: The lone pairs on the oxygen atoms of the hydroxyl groups are not sufficiently nucleophilic to be displaced directly. Protonation of the hydroxyl groups by the acidic environment generated from POCl₃, followed by attack of the chloride ion, is also inefficient. POCl₃ acts as both a chlorinating and a dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then readily displaced by a chloride ion. The use of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous toluene.

  • Carefully add N,N-diisopropylethylamine (2.5 eq) to the suspension.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise to the stirred mixture at room temperature. The addition is exothermic, and the rate should be controlled to maintain the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 4,6-dichloropyrimidine-4-carboxylate as a solid.

Workflow Diagram:

G start Start: this compound step1 Suspend in anhydrous Toluene Add DIPEA start->step1 step2 Add POCl₃ dropwise step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Work-up: Pour onto ice, extract with organic solvent step3->step4 step5 Purification: Column Chromatography step4->step5 end_product End Product: Ethyl 4,6-dichloropyrimidine-4-carboxylate step5->end_product

Caption: Synthesis of the key dichloropyrimidine intermediate.

Application in Bioactive Molecule Synthesis: Kinase Inhibitors

The pyrimidine scaffold is a well-established core for the development of kinase inhibitors, which are a major class of anticancer drugs. The 4,6-dichloro intermediate is a versatile precursor for synthesizing these inhibitors through sequential functionalization at the C4 and C6 positions.

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors can effectively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.

EGFR Signaling Pathway Diagram:

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR Receptor (Inactive Dimer) EGF->EGFR Active_EGFR Activated EGFR (Autophosphorylation) EGFR->Active_EGFR Ligand Binding & Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Active_EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Active_EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->Active_EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Protocol 2: Synthesis of a 4-Anilino-6-substituted Pyrimidine EGFR Inhibitor

Objective: To synthesize a model EGFR inhibitor via sequential nucleophilic aromatic substitution and Suzuki coupling.

Causality: The two chlorine atoms on the pyrimidine ring have different reactivities. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, and in the case of 4,6-dichloropyrimidines, both positions are highly activated. By carefully controlling the reaction conditions (temperature and stoichiometry of the nucleophile), selective monosubstitution at one of the chloro positions can be achieved. This is followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the remaining chloro position. The Suzuki coupling is a powerful C-C bond-forming reaction that is tolerant of a wide range of functional groups.

Materials:

  • Ethyl 4,6-dichloropyrimidine-4-carboxylate

  • Aniline (or a substituted aniline)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

Step 1: Nucleophilic Aromatic Substitution (Amination)

  • Dissolve Ethyl 4,6-dichloropyrimidine-4-carboxylate (1.0 eq) in a suitable solvent like ethanol or isopropanol in a round-bottom flask.

  • Add aniline (1.1 eq) and a non-nucleophilic base like DIPEA (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield Ethyl 4-anilino-6-chloropyrimidine-4-carboxylate.

Step 2: Suzuki Cross-Coupling

  • To a degassed mixture of 1,4-dioxane and water (4:1), add Ethyl 4-anilino-6-chloropyrimidine-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, prepared by pre-mixing Palladium(II) acetate (0.05 eq) and Triphenylphosphine (0.1 eq) in a small amount of the solvent.

  • Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the final 4-anilino-6-arylpyrimidine derivative.

Representative Data for Pyrimidine-based Kinase Inhibitors:

Compound ClassTarget KinaseExample IC₅₀ (nM)Reference
4-AnilinopyrimidinesEGFR10-100[4]
Pyrido[2,3-d]pyrimidinesPIM-1 Kinase11.4[5]
DiaminopyrimidinesAurora Kinase A<200[6]

Application in the Synthesis of Other Bioactive Molecules

The versatility of the dichloropyrimidine intermediate extends beyond kinase inhibitors to the synthesis of compounds with antiviral, antibacterial, and anti-inflammatory properties.

Protocol 3: Synthesis of a 4-Amino-6-alkoxypyrimidine Derivative (Antiviral/Antibacterial Potential)

Objective: To synthesize a 4-amino-6-alkoxypyrimidine derivative through sequential amination and alkoxylation.

Causality: Similar to Protocol 2, this synthesis relies on the differential reactivity of the two chlorine atoms. First, a selective amination is performed, followed by a nucleophilic substitution with an alkoxide. The choice of the amine and the alcohol allows for the introduction of diverse functionalities to modulate the biological activity of the final compound.

Materials:

  • Ethyl 4,6-dichloropyrimidine-4-carboxylate

  • Ammonia solution (or a primary/secondary amine)

  • Sodium methoxide (or other sodium alkoxides)

  • Methanol (or other alcohols)

  • Standard laboratory glassware

Procedure:

Step 1: Amination

  • Dissolve Ethyl 4,6-dichloropyrimidine-4-carboxylate (1.0 eq) in a suitable solvent like ethanol.

  • Add an excess of aqueous ammonia solution and stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The crude product, Ethyl 4-amino-6-chloropyrimidine-4-carboxylate, can often be used in the next step without further purification.

Step 2: Alkoxylation

  • Dissolve the crude product from Step 1 in the corresponding alcohol (e.g., methanol).

  • Add a solution of the sodium alkoxide (e.g., sodium methoxide in methanol, 1.5 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent and purify the residue by recrystallization or column chromatography to obtain the desired Ethyl 4-amino-6-alkoxypyrimidine-4-carboxylate.

Workflow for Diversification of the Dichloropyrimidine Intermediate:

Diversification cluster_reactions Diversification Reactions Dichloropyrimidine Ethyl 4,6-dichloropyrimidine-4-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) (Amines, Alcohols, Thiols) Dichloropyrimidine->SNAr Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Dichloropyrimidine->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Dichloropyrimidine->Sonogashira Bioactive_Molecules Diverse Bioactive Molecules: - Kinase Inhibitors - Antivirals - Antibacterials - Anti-inflammatories SNAr->Bioactive_Molecules Suzuki->Bioactive_Molecules Sonogashira->Bioactive_Molecules

Caption: Synthetic pathways from the key intermediate.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its straightforward conversion to the corresponding 4,6-dichloro derivative opens up a vast chemical space for the introduction of diverse functionalities through well-established synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this scaffold in their drug discovery and development endeavors. The continued exploration of novel reaction sequences and the biological evaluation of the resulting pyrimidine derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Introduction: The Architectural Versatility of Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 6-hydroxypyrimidine-4-carboxylate in Material Science

This document serves as a detailed guide for researchers, scientists, and professionals in drug development and material science on the versatile applications of this compound. We will explore its fundamental properties, its role as a critical chemical building block, and provide detailed protocols for its use in the synthesis of advanced materials.

This compound is a heterocyclic organic compound featuring a distinctive six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3.[1] Its structure is further functionalized with a hydroxyl group at the 6th position and an ethyl ester group at the 4th position.[1] This specific arrangement of functional groups on an electron-deficient aromatic core makes it an exceptionally valuable and versatile precursor in synthetic chemistry.

While it has established applications in medicinal and agricultural chemistry as a scaffold for bioactive molecules[1][2], its potential in material science is equally significant, though less commonly documented in introductory literature. Its utility in this field stems from its capacity to act as a modular building block .[3][4][] In chemistry, a building block is a molecule with reactive functional groups that allows for the systematic, bottom-up assembly of more complex molecular architectures, such as polymers and functional organic materials.[3][4] The unique electronic properties of the pyrimidine ring, combined with the reactive handles of the hydroxyl and ester groups, provide a powerful platform for designing novel materials with tailored properties.[2]

Physicochemical Properties Summary

A clear understanding of the compound's physical and chemical properties is paramount for designing experiments. The data below has been consolidated for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
IUPAC Name Ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate[1][2]
Appearance Tan powder[2]
Purity ≥ 95% (typical commercial grade)[2]
Storage Conditions 0-8°C[2]
Solubility Soluble in polar protic solvents like methanol and ethanol.[1]

Application Note I: A Bifunctional Monomer Precursor for Advanced Polymer Synthesis

Expert Rationale & Causality

The true power of this compound in polymer science lies in its bifunctionality. The hydroxyl (-OH) and ethyl ester (-COOEt) groups are ideal handles for step-growth polymerization.

  • Hydroxyl Group Reactivity: The hydroxyl group can readily participate in esterification or etherification reactions, making it a suitable partner for diacid, diacyl chloride, or dihalide comonomers to form polyesters and polyethers, respectively.

  • Ester Group Transformation: The ethyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid (-COOH). This transformation turns the molecule into a hydroxy-carboxylic acid, a classic A-B type monomer that can self-condense to form a polyester. Alternatively, the newly formed carboxylic acid can react with a diol comonomer.

The incorporation of the pyrimidine ring into the polymer backbone is not a passive inclusion. Its electron-deficient nature and rigid structure can significantly enhance the thermal stability, modify the solubility, and introduce specific electronic properties to the final polymer, making it suitable for specialized coatings or films.[2]

Workflow for Polymer Synthesis

G cluster_0 PART A: Monomer Modification cluster_1 PART B: Polymerization start This compound hydrolysis Saponification (Hydrolysis) Reagents: NaOH, H₂O/EtOH start->hydrolysis Step 1 acidification Acidification Reagent: HCl (aq) hydrolysis->acidification Step 2 product 6-Hydroxypyrimidine-4-carboxylic acid (A-B Monomer) acidification->product Step 3 poly Polycondensation Reaction (e.g., with a Diol comonomer like Ethylene Glycol) Catalyst: p-TsOH product->poly Step 4 polymer Novel Functional Polyester poly->polymer

Caption: Workflow for modifying the building block and subsequent polymerization.

Protocol: Synthesis of a Pyrimidine-Containing Polyester

This protocol details the conversion of the title compound into a hydroxy-acid monomer, followed by its polymerization with a diol comonomer.

Part A: Monomer Synthesis (6-Hydroxypyrimidine-4-carboxylic acid)

  • Dissolution & Hydrolysis:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of this compound in 100 mL of ethanol.

    • Add a solution of 5.0 g of sodium hydroxide (NaOH) in 20 mL of deionized water to the flask.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The basic conditions facilitate the saponification (hydrolysis) of the ethyl ester to a sodium carboxylate salt.

  • Solvent Removal & Acidification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the remaining aqueous residue in 50 mL of water and cool the solution in an ice bath.

    • Slowly add 2M hydrochloric acid (HCl) dropwise with constant stirring until the pH of the solution is approximately 2-3. A precipitate will form. Causality: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration, washing with cold deionized water.

    • Dry the solid in a vacuum oven at 60°C overnight to yield 6-hydroxypyrimidine-4-carboxylic acid.[6][7] Characterize using ¹H NMR and FT-IR spectroscopy.

Part B: Polycondensation

  • Reaction Setup:

    • In a reaction vessel equipped for high-temperature reactions with mechanical stirring and a distillation outlet (e.g., a Dean-Stark apparatus), combine equimolar amounts of the synthesized 6-hydroxypyrimidine-4-carboxylic acid and a suitable diol (e.g., 1,4-butanediol).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.5 mol%).

    • Add a high-boiling-point solvent (e.g., xylene) to facilitate water removal.

  • Polymerization:

    • Heat the mixture to reflux (typically 140-180°C, depending on the solvent and monomers). Water will be removed azeotropically and collected in the Dean-Stark trap.

    • Continue the reaction for 8-24 hours, or until water evolution ceases. The viscosity of the solution will noticeably increase.

  • Polymer Isolation:

    • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

    • Characterize the resulting polyester using Gel Permeation Chromatography (GPC) for molecular weight distribution and Differential Scanning Calorimetry (DSC) for thermal properties.

Application Note II: A Core Scaffold for Organic Electronic Materials

Expert Rationale & Causality

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This intrinsic electronic property makes it an excellent component for n-type (electron-transporting) or ambipolar organic semiconductors. In material science, the goal is often to create large, planar, π-conjugated systems to facilitate charge transport.

This compound serves as an ideal starting point. The hydroxyl group is a versatile functional group that can be converted into a better leaving group (e.g., a triflate) or a halide, which is necessary for participating in modern cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are the cornerstones of building complex conjugated molecules used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Synthetic Pathway for a Conjugated Molecule

G start This compound chlorination Chlorination Reagent: POCl₃ start->chlorination Step 1: Activate chloro_pyrimidine Ethyl 6-chloropyrimidine-4-carboxylate chlorination->chloro_pyrimidine suzuki Suzuki Cross-Coupling Reagents: Arylboronic Acid, Pd Catalyst, Base chloro_pyrimidine->suzuki Step 2: Couple final_product π-Conjugated Target Molecule (for OLED/OPV application) suzuki->final_product

References

Analytical methods for quantification of Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Quantification of Ethyl 6-hydroxypyrimidine-4-carboxylate

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a heterocyclic organic compound of significant interest in medicinal and agricultural chemistry.[1] Its pyrimidine core serves as a foundational scaffold for synthesizing a diverse range of bioactive molecules, including potential antimicrobial and antiviral agents.[1][2] As a critical starting material and intermediate, the ability to accurately quantify this compound is paramount. It ensures the integrity of synthetic processes, the quality of final products, and the reliability of research data.

This document provides a detailed guide to two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline the validation framework necessary to ensure that the developed methods are fit for purpose, adhering to the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[3][4]

Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Specificity

HPLC is the preferred method for quantifying analytes in complex mixtures due to its high resolving power. For this compound, a reverse-phase HPLC method with UV detection is ideal, offering a balance of specificity, sensitivity, and accessibility.

Causality of Method Design
  • Reverse-Phase Chromatography: this compound is a moderately polar molecule. A reverse-phase setup, featuring a nonpolar stationary phase (like C18) and a polar mobile phase (like a methanol/water or acetonitrile/water mixture), provides excellent retention and separation from both more polar and less polar impurities.[5]

  • UV Detection: The pyrimidine ring contains conjugated double bonds, which act as a strong chromophore, absorbing UV light. This intrinsic property allows for sensitive and direct detection without the need for derivatization. Based on similar pyrimidine structures, a detection wavelength in the range of 254-280 nm is typically effective.[6]

  • Mobile Phase Selection: A gradient or isocratic mobile phase of acetonitrile and water is a common starting point. Acetonitrile is often chosen for its lower UV cutoff and viscosity. A small amount of an acid (like formic or acetic acid) is often added to control the ionization state of the analyte and ensure sharp, symmetrical peak shapes.

Experimental Workflow: HPLC-UV Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standard & Sample Preparation a2 Sample Injection p1->a2 p2 Mobile Phase Preparation & Degassing a1 System Equilibration (C18 Column) p2->a1 a3 Chromatographic Separation a2->a3 a4 UV Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for HPLC-UV analysis.

Protocol 1: Quantitative Analysis by Reverse-Phase HPLC

1. Instrumentation and Materials:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (optional).

  • This compound reference standard.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v). If needed for peak shape improvement, add 0.1% formic acid to the water component. Filter through a 0.45 µm filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (This should be confirmed by running a UV scan of the standard).

5. Analysis and Calculation:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in triplicate to establish the calibration curve (Peak Area vs. Concentration).

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

Method Validation: A Self-Validating System

A robust analytical method must be validated to prove its suitability for the intended purpose.[3] The validation parameters, as stipulated by ICH Q2(R2) guidelines, ensure the trustworthiness of the results.[4][7]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free of interference from impurities or matrix components.Peak purity analysis; baseline resolution from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery for spiked samples.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).[8]
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity and accuracy studies.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD of results should remain ≤ 2.0% when varying flow rate (±10%), mobile phase composition (±2%), etc.

Part 2: UV-Vis Spectrophotometry - A Rapid Method for Pure Samples

For rapid quantification of pure this compound (e.g., in bulk material), UV-Vis spectrophotometry is a simple, cost-effective, and efficient alternative.[6] The method relies on the direct relationship between absorbance and concentration as described by the Beer-Lambert Law.

Causality of Method Design

The pyrimidine ring's inherent UV absorbance is the foundation of this technique. The key is to select a solvent that fully dissolves the analyte and does not interfere with its absorbance spectrum. A mixture of methanol and acetonitrile is a good choice as it dissolves a wide range of organic compounds and has a low UV cutoff.[6] The wavelength of maximum absorbance (λmax) is chosen for analysis because it provides the highest sensitivity and is a point where small variations in wavelength have a minimal impact on absorbance, thus improving robustness.

Experimental Workflow: UV-Vis Quantification

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standard & Sample Preparation a1 Determine λmax p1->a1 a2 Measure Absorbance of Standards p1->a2 a3 Measure Absorbance of Sample p1->a3 d1 Generate Calibration Curve a2->d1 d2 Calculate Concentration a3->d2 d1->d2

Caption: Workflow for UV-Vis spectrophotometric analysis.

Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Spectroscopic grade methanol and acetonitrile.

  • This compound reference standard.

2. Preparation of Solutions:

  • Solvent: Prepare a 1:1 (v/v) mixture of methanol and acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the solvent mixture.

  • Working Standard Solutions: Prepare a series of at least five standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the solvent. The concentration range should yield absorbance values between 0.1 and 1.0.

3. Determination of λmax:

  • Scan a mid-range standard solution (e.g., 15 µg/mL) across the UV spectrum (e.g., 200-400 nm) against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax). For a similar pyrimidine derivative, this was found to be 275 nm.[6]

4. Analysis and Calculation:

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each working standard solution in triplicate.

  • Plot a calibration curve of Absorbance vs. Concentration.

  • Prepare the unknown sample in the solvent to a concentration that falls within the linear range and measure its absorbance.

  • Calculate the concentration of the unknown using the linear regression equation from the calibration curve.

Part 3: Method Selection and Troubleshooting

The choice between HPLC and UV-Vis depends on the specific requirements of the analysis.

FeatureHPLC-UVUV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Low (measures total absorbance at λmax)
Sensitivity High (typically ng/mL to low µg/mL)Moderate (typically µg/mL)
Application Complex matrices, stability studies, impurity profiling, quality controlPure bulk drug, simple formulations, in-process checks
Complexity High (requires skilled operator)Low (simple and rapid)
Cost High (instrumentation and consumables)Low

Common Troubleshooting Tips:

  • HPLC - Peak Tailing: May indicate an issue with the mobile phase pH or column degradation. Ensure the mobile phase pH is appropriate for the analyte's pKa.

  • HPLC - Drifting Retention Times: Often caused by a leak in the system, column temperature fluctuations, or an improperly equilibrated column.

  • UV-Vis - Non-linear Calibration Curve: Can occur if concentrations are too high (exceeding the linear range of the detector) or due to intermolecular interactions at high concentrations. Dilute samples accordingly.

  • UV-Vis - High Background Absorbance: May be due to dirty cuvettes or contaminated solvent. Always use clean cuvettes and high-purity solvents.

Conclusion

The accurate quantification of this compound is essential for its effective use in research and development. Both HPLC and UV-Vis spectrophotometry offer reliable means of analysis. HPLC provides unparalleled specificity for complex samples, while UV-Vis offers a rapid and economical solution for pure substances. The key to trustworthy results lies not just in the execution of the protocol but in the thorough validation of the chosen method, ensuring it is robust, accurate, and fit for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction yields and purity.

I. Reaction Overview: The Classic Condensation

The synthesis of this compound is a cornerstone reaction for creating a versatile building block used in medicinal and agricultural chemistry.[1][2] The most common and established method involves a condensation reaction between a C3 component, typically a dialkyl malonate like diethyl malonate, and a nitrogen-containing component such as formamide, in the presence of a strong base.[3]

The general reaction scheme is as follows:

Reaction_Scheme Reactant1 Diethyl Malonate Intermediate Enolate/ Amidine Intermediate Reactant1->Intermediate Reactant2 Formamide Reactant2->Intermediate Base Sodium Ethoxide (Base) Base->Intermediate + Product This compound Intermediate->Product Cyclization/ Dehydration Solvent Ethanol (Solvent) Solvent->Intermediate

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of this compound?

A1: The yield is highly sensitive to several factors:

  • Purity and Stoichiometry of Reactants: Ensure high purity of diethyl malonate and formamide. Moisture in the reactants or solvent can significantly reduce yield by reacting with the base.[4] The molar ratio of reactants is also crucial; an excess of formamide is often used.[3]

  • Choice and Concentration of Base: Strong alkoxide bases like sodium ethoxide or sodium methoxide are essential for deprotonating the diethyl malonate and catalyzing the condensation. The concentration of the base directly influences the reaction rate.

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures to proceed at a reasonable rate.[3][5] However, excessively high temperatures or prolonged reaction times can lead to byproduct formation and decomposition of the product.[4]

  • Solvent: Anhydrous polar aprotic solvents are generally preferred to prevent side reactions with the base and intermediates.[4][6] Anhydrous ethanol is a common choice.

Q2: My reaction has resulted in a dark, tar-like mixture. What could be the cause?

A2: The formation of a dark, polymeric tar is a common issue and usually points to:

  • Excessive Heat: Overheating the reaction mixture can cause decomposition of the starting materials, intermediates, and the final product.

  • Presence of Impurities: Impurities in the starting materials can act as catalysts for polymerization or other side reactions.

  • Incorrect Stoichiometry: A significant deviation from the optimal reactant ratios can lead to the formation of unstable intermediates that readily polymerize.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[4] A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting materials from the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction progress.[4]

III. Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or HPLC analysis shows a large amount of unreacted starting materials.

  • After workup, the isolated product mass is significantly lower than the theoretical yield.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Base The alkoxide base may have decomposed due to exposure to moisture or air.Use freshly prepared or commercially available high-purity sodium ethoxide/methoxide. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
Presence of Water Moisture in the reactants or solvent will quench the strong base, preventing the necessary deprotonation of diethyl malonate.Use anhydrous solvents and ensure all glassware is thoroughly dried. Dry reactants over a suitable drying agent if necessary.[4]
Inadequate Temperature The reaction may not have reached the activation energy required for the condensation and cyclization steps.Carefully control and monitor the reaction temperature. A gentle reflux in ethanol is often sufficient.[7]
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using TLC or HPLC and continue until the starting materials are consumed.

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Check_Temp_Time -> Resolution [label="After optimization"];

} Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are visible on the TLC plate in addition to the starting materials and the desired product.
  • The isolated product is difficult to purify, and NMR or Mass Spectrometry data indicates the presence of impurities.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Self-Condensation of Diethyl Malonate Under strongly basic conditions, diethyl malonate can undergo self-condensation. Add the diethyl malonate slowly to the reaction mixture containing the base and formamide. This keeps the instantaneous concentration of the malonate low.
Knoevenagel Condensation If an aldehyde is present as an impurity or a side-product, it can undergo a Knoevenagel condensation with diethyl malonate. Ensure the purity of your starting materials.
Hydrolysis of the Ester Group If water is present, the ethyl ester group of the product can be hydrolyzed to the corresponding carboxylic acid, especially at elevated temperatures. Maintain strictly anhydrous conditions throughout the reaction and workup.
Formation of Uncyclized Intermediate Incomplete cyclization can lead to the isolation of an open-chain intermediate. Ensure a sufficient reaction time and temperature to drive the cyclization to completion. A stronger acid catalyst during workup might also promote cyclization in some cases.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard procedure that can be optimized based on the troubleshooting guide above.

Reagents:

  • Diethyl malonate
  • Formamide
  • Sodium ethoxide
  • Anhydrous Ethanol
  • Hydrochloric acid (for workup)
  • Ethyl acetate (for extraction)
  • Brine

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
  • Addition of Reactants: To the stirred solution, add formamide (2.0-2.5 equivalents). [3]Then, add diethyl malonate (1.0 equivalent) dropwise at room temperature.4. Reaction: Heat the mixture to reflux and maintain for3-5 hours. Monitor the reaction progress by TLC.
  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a calculated amount of hydrochloric acid.
  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.
  • Slowly add water to the hot solution until it becomes slightly cloudy.
  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

V. References

  • Smolecule. (2023, August 16). Buy this compound | 223788-14-5.
  • PrepChem.com. Synthesis of Ethyl 6-hydroxy-2-(2-propoxyphenyl)pyrimidine-4-carboxylate.
  • BenchChem. (2025, December). Troubleshooting common issues in fluorinated pyrimidine synthesis.
  • BenchChem. Technical Support Center: Optimization of Pyrimidine Synthesis.
  • J-Stage. Synthesis of Pyrimidine and Purine Bases. I.
  • ACS Publications. (2014). General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. Organic Letters.
  • Google Patents. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
  • BOC Sciences. De Novo Pyrimidine Synthesis.
  • Google Patents. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine.
  • BenchChem. overcoming side reactions in pyrimidine synthesis.
  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders.
  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses.
  • Google Patents. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine.
  • ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
  • Chem-Impex. This compound.
  • Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014, December 1). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.
  • ResearchGate. (2019, April). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity.
  • Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Semantic Scholar. 5-(benzoyloxy)- 6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities.
  • Slideshare. Pyrimidine Synthesis and Degradation | PDF.
  • MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine.
  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • Pharmaceuticals. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • PubMed. (2024, September 9). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors.
  • Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine.
  • Organic Syntheses Procedure. esterification of carboxylic acids with.

References

Technical Support Center: Optimizing Derivatization of Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Ethyl 6-hydroxypyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound possesses several reactive sites, making it a versatile scaffold in medicinal chemistry.[1][2][3] The primary sites for derivatization are:

  • The Hydroxyl Group (C6-OH): This group can undergo O-alkylation, O-acylation, and can be converted to a leaving group (e.g., triflate or halide) for cross-coupling reactions.

  • The Pyrimidine Ring Nitrogens (N1 and N3): These nitrogens are nucleophilic and can undergo N-alkylation and N-acylation. The relative reactivity of N1 versus N3 can be influenced by steric and electronic factors of the reactants and reaction conditions.

  • The Pyrimidine Ring Carbons (C2 and C5): While less reactive than the heteroatoms, these positions can be functionalized, often requiring initial halogenation followed by cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[4][5][6][7][8][9]

Q2: I am observing a mixture of N- and O-alkylation products. How can I selectively achieve one over the other?

A2: The competition between N- and O-alkylation is a common challenge in the derivatization of hydroxypyrimidines.[10][11] The outcome is influenced by several factors, including the base, solvent, and the nature of the alkylating agent.

For selective O-alkylation:

  • Use of a weaker base and a polar aprotic solvent: Conditions such as potassium carbonate (K₂CO₃) in acetonitrile (MeCN) or acetone often favor O-alkylation.[12]

  • Hard vs. Soft Acid-Base (HSAB) Theory: Hard electrophiles (alkylating agents with hard leaving groups like sulfates or triflates) tend to react with the hard oxygen nucleophile.[13]

For selective N-alkylation:

  • Use of a stronger base: A strong base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) can generate the N-anion, which is a softer nucleophile.[14][15]

  • HSAB Theory: Soft electrophiles (alkylating agents with soft leaving groups like iodide) will preferentially react with the softer nitrogen nucleophile.[13]

  • Phase Transfer Catalysis (PTC): Conditions using a phase transfer catalyst like tetrabutylammonium hydrogen sulfate with a strong base can promote selective N1-alkylation.[16]

Q3: My Suzuki coupling reaction with a halogenated derivative of this compound is giving a low yield. What can I do?

A3: Low yields in Suzuki coupling reactions involving pyrimidine halides are a frequent issue.[17][18] Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand. For electron-deficient heteroaromatics like pyrimidines, ligands such as XPhos, SPhos, or RuPhos are often effective.

  • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The solubility of the base can impact the reaction rate.

  • Solvent System: A mixture of a non-polar solvent (like toluene or dioxane) and water is often used. Ensure your starting materials are soluble in the chosen solvent system.

  • Reaction Temperature: Microwave irradiation can sometimes significantly improve yields and reduce reaction times for Suzuki couplings of halogenated pyrimidines.[4]

  • Purity of Boronic Acid/Ester: Impurities in the boronic acid or ester can lead to side reactions and lower yields.

Troubleshooting Guide

Issue 1: Low or No Conversion in N-Alkylation Reactions

Potential Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Basicity The pKa of the pyrimidine ring nitrogen is relatively low. A stronger base might be required to achieve sufficient deprotonation. Consider switching from K₂CO₃ to a stronger base like NaH or Cs₂CO₃.[15]
Poor Solubility of Reactants Ensure all reactants, including the base, are soluble in the chosen solvent. If using an inorganic base with low solubility, consider switching to a more polar aprotic solvent like DMF or DMSO, or using a more soluble base like cesium carbonate.[15]
Inactive Alkylating Agent Verify the purity and reactivity of your alkylating agent. If it is a halide, consider converting it to a more reactive iodide in situ using NaI (Finkelstein reaction).
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential decomposition of starting materials or products.[15]
Experimental Protocol: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF, 0.1 M), add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Multiple Products in Palladium-Catalyzed Cross-Coupling Reactions

Potential Causes & Solutions:

CauseTroubleshooting Steps
Side Reactions The pyrimidine ring can be susceptible to side reactions like dimerization or decomposition under harsh reaction conditions.[17]
Lack of Regioselectivity If your starting material has multiple leaving groups, you may see a mixture of products. The use of specific ligands can sometimes enhance regioselectivity.[7]
Catalyst Deactivation The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. Using a higher catalyst loading or a ligand that prevents this coordination can be beneficial.[5]
Incomplete Reaction If the reaction does not go to completion, you will have a mixture of starting material and product, which can complicate purification.[19]

Experimental Workflow: Troubleshooting Suzuki Coupling

G start Low Yield in Suzuki Coupling catalyst Check Catalyst/Ligand (e.g., Pd(PPh3)4, XPhos) start->catalyst base Optimize Base (K3PO4, Cs2CO3) catalyst->base solvent Modify Solvent System (e.g., Toluene/H2O, Dioxane) base->solvent temp Adjust Temperature (Consider Microwave) solvent->temp boronic Verify Boronic Acid Purity temp->boronic end Optimized Reaction boronic->end

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Issue 3: Difficulty in Product Purification

Potential Causes & Solutions:

CauseTroubleshooting Steps
Similar Polarity of Product and Impurities If the desired product and impurities have similar polarities, separation by column chromatography can be challenging.[17] Try using a different solvent system for chromatography or consider alternative purification techniques like preparative HPLC or crystallization.
Product Instability The target compound may be unstable on silica gel.[17] In such cases, using a different stationary phase like alumina or performing a quick filtration through a short plug of silica might be necessary.
Residual Catalyst Palladium catalysts can be difficult to remove. Consider treating the reaction mixture with a scavenger resin or performing an aqueous wash with a solution of thiourea or sodium sulfide to precipitate the palladium.
Formation of Emulsions during Workup The presence of polar solvents like DMF or DMSO can lead to emulsion formation during aqueous workup. Dilute the reaction mixture with a less polar solvent like ethyl acetate and wash with brine multiple times.
Advanced Derivatization Strategies
Mitsunobu Reaction for O-Alkylation

The Mitsunobu reaction is a powerful method for the conversion of alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry if a chiral center is present.[20][21][22] For this compound, it offers a mild alternative for O-alkylation.

Reaction Mechanism Overview:

Mitsunobu reagents PPh3 + DEAD betaine Betaine Intermediate reagents->betaine alcohol Pyrimidine-OH alkoxyphosphonium Alkoxyphosphonium Salt alcohol->alkoxyphosphonium + Betaine product Pyrimidine-Nu alkoxyphosphonium->product + Nu- nucleophile Nu-H byproducts Ph3P=O + DEAD-H2

Caption: Simplified workflow of the Mitsunobu reaction.

Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a key reaction.[6][9][23] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a halogenated pyrimidine and an amine.

Key Considerations:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos) is typically used.[6]

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required.

  • Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are preferred.

References

Technical Support Center: Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound typically involves the condensation of a 1,3-dicarbonyl compound, such as diethyl malonate, with a source of the N-C-N fragment, commonly formamide or urea, under basic conditions. While the reaction appears straightforward, several potential side reactions can lead to the formation of by-products, impacting yield and purity. This guide will help you identify, minimize, and eliminate these common impurities.

Troubleshooting Guide: Common By-products and Their Mitigation

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield and Presence of Unreacted Starting Materials

Q: My reaction has a low yield, and I'm recovering a significant amount of diethyl malonate. What are the likely causes and how can I improve the conversion?

A: Low conversion is a common issue and can often be attributed to suboptimal reaction conditions or reactant stoichiometry.

Causality and Mitigation Strategies:

  • Insufficient Base: The reaction requires a sufficiently strong base (e.g., sodium ethoxide, sodium methoxide) to deprotonate the diethyl malonate, forming the reactive enolate. Ensure you are using an adequate molar equivalent of a strong base.

  • Reaction Temperature and Time: The condensation and cyclization steps are temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the decomposition of formamide. Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A typical temperature range is 60-100 °C.[1]

  • Stoichiometry of Formamide/Urea: An excess of formamide or urea is often used to drive the reaction to completion. However, a very large excess can complicate purification. Experiment with the molar ratio of your N-C-N source to diethyl malonate to find the optimal balance for your specific setup.

Problem 2: Identification and Removal of Incompletely Cyclized By-products

Q: I have isolated my product, but I suspect the presence of impurities. What are the likely incompletely cyclized by-products, and how can I identify and remove them?

A: Incomplete cyclization can lead to the formation of stable intermediates that persist as impurities in your final product. The two most common by-products of this type are Diethyl formamidomalonate and Malonamide.

By-product Identification and Characterization:

By-productFormation MechanismKey Spectroscopic Features
Diethyl formamidomalonate Reaction of diethyl malonate with formamide without subsequent cyclization.¹H NMR: Presence of a formyl proton (CHO) signal, along with the characteristic ethyl ester signals.
Malonamide Reaction of diethyl malonate with ammonia (from formamide decomposition) or incomplete reaction with urea.¹H NMR: Presence of amide N-H proton signals. IR: Characteristic amide C=O and N-H stretching bands.

Troubleshooting and Purification Protocol:

  • Promoting Complete Cyclization:

    • Ensure adequate reaction time and temperature: As mentioned previously, monitoring the reaction by TLC is crucial to ensure all intermediates have been consumed.

    • Choice of base and solvent: The reaction environment can influence the cyclization efficiency. Anhydrous conditions are often preferred to prevent hydrolysis of intermediates.

  • Purification Strategy: Recrystallization Recrystallization is often an effective method for removing these more polar, incompletely cyclized by-products.[2][3][4]

    • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include ethanol, ethyl acetate, and water, or mixtures thereof.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

Problem 3: Formation of By-products from Reactant Decomposition or Self-Condensation

Q: I'm observing unexpected by-products that don't seem to be simple intermediates. What other side reactions could be occurring?

A: Side reactions involving the decomposition of starting materials or their self-condensation can introduce a variety of impurities.

Potential Side Reactions and Their Products:

  • Formamide Decomposition: At temperatures above 180°C, formamide can decompose to ammonia and carbon monoxide.[5][6] Ammonia can then react with diethyl malonate to form malonamide.

  • Hydrolysis: Under basic conditions, the ethyl ester groups of diethyl malonate or the final product can be hydrolyzed to the corresponding carboxylic acids. This is more likely if aqueous bases are used or if there is significant water in the reaction mixture.

  • Claisen Self-Condensation of Diethyl Malonate: While less favorable than for other esters, diethyl malonate can undergo self-condensation under strong basic conditions to form oligomeric by-products.[2]

Mitigation and Troubleshooting:

  • Temperature Control: Carefully control the reaction temperature to avoid the decomposition of formamide.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis.

  • Order of Addition: Adding the diethyl malonate slowly to the mixture of the base and formamide can sometimes help to minimize self-condensation reactions.

By-product Formation and Troubleshooting Workflow

The following diagram illustrates the potential pathways for by-product formation and the corresponding troubleshooting strategies.

Byproduct_Troubleshooting Start Diethyl Malonate + Formamide/Urea Product This compound Start->Product Desired Reaction Byproduct1 Unreacted Starting Materials Start->Byproduct1 Incomplete Reaction Byproduct2 Incompletely Cyclized Intermediates (e.g., Diethyl formamidomalonate, Malonamide) Start->Byproduct2 Incomplete Cyclization Byproduct3 Decomposition/Self-Condensation Products (e.g., Malonamide from NH3, Hydrolysis Products) Start->Byproduct3 Side Reactions Base Base (e.g., NaOEt) Base->Product Troubleshoot1 Optimize Reaction Conditions: - Increase Temperature/Time - Adjust Stoichiometry Byproduct1->Troubleshoot1 Troubleshoot2 Promote Cyclization: - Ensure Sufficient Reaction Time/Temp - Use Anhydrous Conditions Byproduct2->Troubleshoot2 Troubleshoot3 Control Reaction Parameters: - Maintain Optimal Temperature - Use Anhydrous Reagents Byproduct3->Troubleshoot3 Purification Purification: - Recrystallization - Column Chromatography Troubleshoot1->Purification Troubleshoot2->Purification Troubleshoot3->Purification Purification->Product

Caption: Troubleshooting workflow for common by-products.

Frequently Asked Questions (FAQs)

Q1: Can I use urea instead of formamide in this synthesis?

Yes, urea can be used as the N-C-N source. The reaction mechanism is similar, involving the condensation of the 1,3-dicarbonyl compound with urea. However, reaction conditions may need to be optimized differently for urea compared to formamide.

Q2: My final product is a tan powder, is this normal?

The expected appearance of pure this compound is a tan powder.[5] However, a darker color may indicate the presence of impurities. If you are concerned about purity, it is recommended to perform analytical characterization (e.g., NMR, melting point) and consider further purification if necessary.

Q3: What is the best way to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of the product spot will indicate the progress of the reaction.

Q4: I am having trouble getting my product to crystallize during recrystallization. What can I do?

If your product is not crystallizing, you can try the following:

  • Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seed the solution: Add a very small crystal of the pure product to the solution to induce crystallization.

  • Concentrate the solution: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the product.

  • Try a different solvent system: Your product may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures.

Conclusion

The synthesis of this compound is a valuable reaction for the production of a key building block in medicinal and agricultural chemistry. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your product. Always remember to carefully monitor your reactions and characterize your products thoroughly to ensure the highest quality results.

References

Technical Support Center: Purification of Crude Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-hydroxypyrimidine-4-carboxylate is a vital heterocyclic building block in medicinal and agricultural chemistry.[1] Its synthesis, often involving the condensation of reagents like ethyl acetoacetate and urea, can yield a crude product containing unreacted starting materials, catalysts, and side-products with similar physicochemical properties.[2][3] The inherent polarity of the molecule, stemming from its hydroxyl group, ester functionality, and pyrimidine core, presents specific challenges during purification.[4]

This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource for purifying this compound. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address common issues encountered in the laboratory.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and validated solutions.

Scenario 1: After recrystallization, the product oils out or fails to crystallize.

  • Potential Cause 1: High Impurity Load. The presence of significant impurities can depress the melting point of the compound and inhibit the formation of a crystal lattice, resulting in an oil.

  • Solution:

    • Pre-Purification: If the crude material is visibly impure or oily, consider an initial purification step before recrystallization. A simple work-up involving aqueous washes (e.g., dilute acid, then dilute base, then brine) can remove many ionic impurities.[2]

    • Column Chromatography: For very impure samples, column chromatography is recommended as the primary purification method.

  • Potential Cause 2: Supersaturation. The solution may be supersaturated, requiring a nucleation event to initiate crystallization.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled solution to initiate crystallization.

    • Extended Cooling: Allow the solution to cool more slowly to room temperature, then place it in an ice bath, and finally in a freezer for several hours to encourage crystal formation.

  • Potential Cause 3: Inappropriate Solvent Choice. The solvent may be too good, keeping the compound dissolved even at low temperatures.

  • Solution:

    • Solvent System Modification: If the product is oiled out, try adding a small amount of a "poor" solvent (a solvent in which the compound is insoluble) dropwise while vigorously stirring the oiled mixture. This can sometimes shock the compound into crystallizing.

    • Re-evaluate Solvents: Refer to the FAQ section below for guidance on selecting an optimal recrystallization solvent system.

Scenario 2: Low recovery of pure product after recrystallization.

  • Potential Cause 1: Excessive Solvent Volume. Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude solid until dissolution is just complete.

  • Potential Cause 2: Product has high solubility in the cold solvent.

  • Solution:

    • Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath (0-4 °C) for at least 30-60 minutes before filtration to minimize its solubility in the mother liquor.

    • Solvent Selection: Choose a solvent or solvent pair in which the compound has a steep solubility curve—highly soluble when hot and poorly soluble when cold. For related hydroxypyrimidines, solvents like acetone, ethyl acetate, and ethanol have been used successfully.[5]

Scenario 3: Product streaks on TLC and gives poor separation during column chromatography.

  • Potential Cause 1: High Polarity and Secondary Interactions. The hydroxyl group and basic nitrogen atoms of the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and streaking.[4]

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent.

      • For acidic compounds: Adding ~1% acetic acid to the eluent can protonate the compound, reducing its interaction with silica.

      • For basic compounds: Adding ~1% triethylamine can compete for binding to the acidic sites on the silica gel.[6]

    • Increase Eluent Polarity: A gradual increase in the concentration of the polar solvent (e.g., from 50% to 80% ethyl acetate in hexanes) can help move the compound more effectively. Adding a small percentage of methanol (1-5%) to a dichloromethane or ethyl acetate-based eluent can significantly improve the elution of highly polar compounds.

  • Potential Cause 2: Sample Overloading. Applying too much crude material to the column will exceed its separation capacity, leading to broad, overlapping bands.

  • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used (e.g., 1 g of crude for 25-100 g of silica).

  • Potential Cause 3: Poor Sample Loading Technique. Loading the sample dissolved in a strong solvent can cause the initial band to spread, compromising the separation from the start.

  • Solution:

    • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol). Add a small amount of silica gel or an inert solid like Celite to this solution.[7] Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column. This technique ensures the sample starts as a very narrow, concentrated band.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for purifying this compound by flash column chromatography?

A1: Given its polar nature, a normal-phase silica gel setup is recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Recommended Eluent System: Start with a solvent system of moderate polarity and adjust based on TLC analysis. A good starting point is a mixture of Hexanes and Ethyl Acetate (1:1) .

  • TLC Analysis: Before running the column, spot the crude mixture on a TLC plate and test various eluent systems (e.g., 2:1, 1:1, 1:2 Hexanes:Ethyl Acetate; Dichloromethane:Methanol 95:5). The ideal system will give your desired product an Rf value between 0.25 and 0.40, with good separation from impurities.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Solubility Profile: this compound is soluble in polar protic solvents like methanol and ethanol.[3]

  • Single Solvent Screening: Test small amounts of your crude product in solvents like ethyl acetate, acetone, ethanol, and isopropanol. A good candidate will dissolve the material upon heating but show significant crystal formation upon cooling to room temperature and then in an ice bath. Based on similar structures, acetone or ethyl acetate are promising candidates.[5]

  • Mixed Solvent Systems: If no single solvent is ideal, use a solvent pair. Dissolve the crude product in a minimum of a "good" solvent (e.g., ethanol) at its boiling point. Then, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: My purified product is still slightly colored. How can I remove persistent color impurities?

A3: A faint yellow or brown color can often be due to highly conjugated or polymeric impurities.

  • Activated Charcoal (Carbon) Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a very small amount (e.g., 1-2% by weight of your compound) of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Caution: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly before adding it. Keep the solution hot and swirl for a few minutes, then perform a hot gravity filtration through fluted filter paper to remove the charcoal. Then, allow the clear filtrate to cool and crystallize. Using too much charcoal can lead to significant product loss as it can also adsorb your desired compound.

  • Second Purification Pass: If color persists, a second purification step (e.g., a quick pass through a short plug of silica gel or a second recrystallization) may be necessary.

Q4: What analytical techniques are best for confirming the purity of the final product?

A4: A combination of techniques should be used to confirm purity and structure.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The final product should appear as a single spot in multiple eluent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. For this polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase HPLC using a polar-endcapped column would be effective.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at m/z 168.[3]

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Visualized Workflows and Protocols

Decision Tree for Purification Strategy

This diagram helps in selecting the appropriate primary purification technique based on the initial assessment of the crude product.

Purification_Decision_Tree start Crude Product (this compound) purity_check Assess Crude Purity (e.g., by TLC or ¹H NMR) start->purity_check is_solid Is the crude material a solid? purity_check->is_solid purity_decision Purity > 90% and few impurities? is_solid->purity_decision Yes column Primary Method: Flash Column Chromatography is_solid->column No (Oily) recrystallize Primary Method: Recrystallization purity_decision->recrystallize Yes purity_decision->column No final_purity Assess Final Purity (TLC, NMR, MP) recrystallize->final_purity column->final_purity

Caption: Decision tree for selecting a purification method.

Standard Protocol for Flash Column Chromatography

This protocol outlines the standard steps for purifying the title compound using silica gel chromatography.[7]

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column (Silica Gel Slurry) load_sample 4. Load Sample onto Column prep_column->load_sample prep_eluent 2. Prepare Eluent (Based on TLC) prep_eluent->prep_column prep_sample 3. Prepare Sample (Dry Loading on Celite/Silica) prep_sample->load_sample run_column 5. Elute with Solvent (Apply gentle pressure) load_sample->run_column collect 6. Collect Fractions run_column->collect tlc_fractions 7. Analyze Fractions by TLC collect->tlc_fractions combine 8. Combine Pure Fractions tlc_fractions->combine evaporate 9. Evaporate Solvent (Rotary Evaporator) combine->evaporate

Caption: Workflow for flash column chromatography.

Detailed Step-by-Step Protocol: Recrystallization from Ethyl Acetate
  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add 10 mL of ethyl acetate and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethyl acetate in small (~1-2 mL) portions until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool for a moment, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration using fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven or desiccator to remove residual solvent.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxypyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we address frequently asked questions and provide in-depth troubleshooting guides in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My yield of 4-hydroxypyrimidine is consistently low. What are the most common culprits?

Low yields in 4-hydroxypyrimidine synthesis can often be attributed to a handful of critical factors. The most prevalent issues include suboptimal reaction conditions, the purity of your starting materials, and the presence of competing side reactions. Specifically, consider the following:

  • Reaction Temperature and Time: These parameters are crucial and highly substrate-dependent. Inadequate heating may lead to incomplete reactions, while excessive temperatures can promote decomposition or the formation of undesired byproducts.[1]

  • Purity of Reagents: Impurities in your β-ketoester, amidine, or other starting materials can interfere with the reaction cascade, leading to a variety of side products and a diminished yield of the desired 4-hydroxypyrimidine.[1]

  • Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and even the reaction pathway. An inappropriate solvent can hinder the reaction's progress.

  • Catalyst Activity: If you are employing a catalyst, its activity is paramount. Reusable catalysts may require regeneration, and the concentration of acid or base catalysts needs to be optimized.[1]

  • Hydrolysis of Intermediates: Many of the intermediates in pyrimidine synthesis are susceptible to hydrolysis. Ensuring anhydrous conditions, when necessary, is critical to preventing the breakdown of these key species.

Q2: I am observing a significant amount of a byproduct that is not my target 4-hydroxypyrimidine. What could it be?

The identity of the byproduct will depend on your specific synthetic route. However, some common side products include:

  • Self-condensation Products: β-ketoesters and some amidines can undergo self-condensation, especially under basic conditions, leading to a complex mixture of unwanted compounds.

  • Open-Chain Intermediates: Incomplete cyclization is a frequent issue, resulting in the isolation of stable open-chain precursors to the pyrimidine ring.

  • Products of Amidine Hydrolysis: If water is present in the reaction, amidines can hydrolyze to the corresponding amides and ammonia, which can then participate in other undesired reactions.

A thorough analysis of your crude product by techniques such as NMR, LC-MS, and IR spectroscopy is essential for identifying the specific byproduct and informing your troubleshooting strategy.

Troubleshooting Guides for Common Synthetic Routes

The synthesis of 4-hydroxypyrimidines is most commonly achieved through the condensation of a three-carbon component (like a β-ketoester or a malonic ester derivative) with a nitrogen-containing component (such as an amidine or urea). Below are troubleshooting guides for the most prevalent synthetic strategies.

Route 1: Condensation of β-Ketoesters with Amidines (Pinner Synthesis)

This is a classic and versatile method for constructing the pyrimidine ring. However, achieving high yields can be challenging.

Q: My Pinner synthesis is giving a low yield. How can I optimize it?

A: Low yields in the Pinner synthesis often stem from issues with the amidine quality, reaction conditions, and incomplete cyclization. Here’s a systematic approach to troubleshooting:

Troubleshooting Workflow for the Pinner Synthesis

start Low Yield in Pinner Synthesis check_amidine 1. Assess Amidine Quality start->check_amidine anhydrous 2. Ensure Anhydrous Conditions check_amidine->anhydrous Freshly prepared/purified? Hygroscopic? optimize_base 3. Optimize Base/Acid Catalyst anhydrous->optimize_base Moisture sensitive intermediates temp_time 4. Adjust Temperature & Time optimize_base->temp_time Stoichiometry & choice crucial purification 5. Refine Purification temp_time->purification Monitor by TLC success High Yield Achieved purification->success Recrystallization vs. Chromatography start Low Yield with Malonic Ester/Formamide base_selection 1. Evaluate Base and Stoichiometry start->base_selection temp_control 2. Optimize Reaction Temperature base_selection->temp_control Sodium methoxide/ethoxide are common reagent_ratio 3. Check Reagent Ratios temp_control->reagent_ratio Crucial for driving the reaction workup 4. Refine Workup Procedure reagent_ratio->workup Excess formamide may be needed success High Yield Achieved workup->success Neutralization and extraction

References

Technical Support Center: Troubleshooting Side Reactions of Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Ethyl 6-hydroxypyrimidine-4-carboxylate. This document, designed by Senior Application Scientists, provides in-depth troubleshooting for common and unexpected side reactions encountered during the chemical modification of this versatile scaffold. We move beyond simple protocols to explain the underlying mechanisms, helping you anticipate challenges and optimize your synthetic routes.

Core Concept: The Influence of Tautomerism

A foundational challenge in the chemistry of this compound is its existence in tautomeric forms: the aromatic hydroxy form and the non-aromatic pyrimidone form.[1][2][3] This equilibrium is highly sensitive to solvent, temperature, and pH, and dictates the nucleophilic character of the molecule, leading to predictable but often undesired side reactions.[2]

  • The hydroxy tautomer presents a phenolic oxygen, favoring reactions with hard electrophiles.

  • The pyrimidone tautomer has a nucleophilic ring nitrogen, which preferentially reacts with softer electrophiles.

Understanding this dynamic is critical for troubleshooting the reactions detailed below.

Section 1: Halogenation with Phosphorus Oxychloride (POCl₃)

The conversion of the 6-hydroxy group to a 6-chloro group is a cornerstone transformation, preparing the molecule for nucleophilic substitution and cross-coupling reactions. However, this reaction is notoriously prone to issues.

Q: I'm attempting to synthesize Ethyl 6-chloro-pyrimidine-4-carboxylate using POCl₃, but my yields are low and I'm isolating a dark, intractable tar. What is causing this and how can I fix it?

A: This is a classic issue stemming from the harsh conditions of the Vilsmeier-Haack type reaction required for this transformation.[4][5] The primary causes of failure are thermal decomposition and incomplete reaction due to suboptimal activation.

Mechanistic Insight: The reaction does not proceed by direct displacement of the hydroxyl group. Instead, the pyrimidone tautomer attacks POCl₃. When a catalytic amount of a tertiary amide like N,N-dimethylformamide (DMF) is used, it first reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻.[4][6][7][8] The pyrimidine oxygen then attacks this reagent, forming a reactive intermediate that is subsequently displaced by chloride. High temperatures in the absence of proper activation or prolonged reaction times lead to polymerization and decomposition.

Troubleshooting Guide: Chlorination with POCl₃

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion Insufficient activation of the hydroxyl group. Temperature too low.Add a catalytic amount (0.1-0.2 eq.) of DMF to form the Vilsmeier reagent.[6][8] Increase reflux temperature cautiously, monitoring by TLC.
Tar/Polymer Formation Reaction temperature is too high or heating is prolonged. Direct reaction without a catalyst requires harsher conditions.Use a solvent like toluene or acetonitrile to moderate the temperature. Reduce reflux time. The use of DMF as a catalyst often allows for lower reaction temperatures (e.g., 80-100 °C).[6]
Complex Mixture Potential for side reactions at the ester. Hydrolysis during aqueous workup.Ensure the reaction is completely anhydrous. Perform the aqueous workup by pouring the reaction mixture slowly onto crushed ice to control the exothermic quench. Extract promptly with an organic solvent.
Product is Ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate Incomplete reaction or hydrolysis of the product on the silica gel column during purification.Ensure the reaction goes to completion. Neutralize the crude product with a saturated NaHCO₃ solution before chromatography. Consider using a less acidic stationary phase like neutral alumina if issues persist.

Optimized Protocol for Chlorination:

  • To a solution of this compound (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.) under an inert atmosphere (N₂ or Ar), add N,N-dimethylformamide (DMF, 0.2 eq.) dropwise at 0 °C.

  • Slowly warm the mixture to 90-100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralize the aqueous solution with solid sodium bicarbonate until pH 7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product for further purification.

Logical Diagram: Chlorination Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A This compound B Vilsmeier Intermediate (with POCl3/DMF) A->B Activation C Ethyl 6-chloropyrimidine-4-carboxylate B->C Chloride Displacement D This compound E Decomposition / Tar D->E High Temp (>120°C) No Catalyst

Caption: Main vs. Side Reaction in Chlorination.

Section 2: O- versus N-Alkylation Side Reactions

Alkylation is a common strategy for derivatization, but the ambident nucleophilic nature of the pyrimidine scaffold often leads to a mixture of O- and N-alkylated products.[9][10] Controlling this selectivity is a frequent challenge.

Q: I am trying to perform an O-alkylation on the 6-hydroxy group with benzyl bromide, but my NMR shows a significant amount of an N-benzylated isomer. How can I improve the O-selectivity?

A: This is a direct consequence of the hydroxy-pyrimidine <=> pyrimidone tautomerism.[1] The choice of base, solvent, and electrophile hardness dictates the outcome based on the Hard and Soft Acids and Bases (HSAB) principle. The deprotonated oxygen is a "hard" nucleophile, while the ring nitrogen in the pyrimidone form is a "softer" nucleophile.

  • For O-Alkylation (Hard-Hard Interaction): Use conditions that favor the existence and reactivity of the alkoxide (hard nucleophile). This typically involves a strong, non-nucleophilic base and a polar aprotic solvent.

  • For N-Alkylation (Soft-Soft Interaction): Use conditions that favor the pyrimidone tautomer and a softer nucleophilic site. This often involves weaker bases and polar protic solvents.

Troubleshooting Guide: O- vs. N-Alkylation Selectivity

Desired ProductBaseSolventElectrophile ConsiderationsRationale
O-Alkylated NaH, K₂CO₃, Cs₂CO₃DMF, AcetonitrileHard electrophiles (e.g., benzyl bromide, methyl sulfate)Strong bases fully deprotonate the oxygen. Polar aprotic solvents favor the "free" alkoxide, which is a hard nucleophile, leading to O-alkylation.[11]
N-Alkylated Ag₂O, DBUDioxane, Toluene, Water (micellar)Soft electrophiles (e.g., allyl bromide)Weaker bases or specific metal salts can coordinate to favor the pyrimidone tautomer. Some protocols show high N-selectivity even in water.[10][11]

Optimized Protocol for Selective O-Alkylation:

  • Suspend this compound (1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in anhydrous DMF.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to separate any minor N-alkylated isomer.

Logical Diagram: Competing Alkylation Pathways

G cluster_tautomer Tautomeric Equilibrium A This compound B Hydroxy Tautomer (Aromatic) C Pyrimidone Tautomer (Non-Aromatic) B->C Solvent/Base Dependent D O-Alkylated Product B->D K2CO3, DMF (Hard Conditions) E N-Alkylated Product C->E Ag2O, Toluene (Soft Conditions)

Caption: Tautomerism driving O- vs. N-alkylation.

Section 3: Saponification of the Ethyl Ester

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common final step in a synthetic sequence. However, the pyrimidine ring can be susceptible to degradation under harsh hydrolytic conditions.

Q: I am trying to hydrolyze the ethyl ester to the carboxylic acid using NaOH in refluxing ethanol, but I am seeing significant decomposition and my isolated yield of the desired acid is very low. How can I achieve a cleaner hydrolysis?

A: The pyrimidine ring, particularly with its electron-withdrawing substituents, can be susceptible to nucleophilic attack and potential ring-opening under harsh basic conditions (high temperature, high concentration of NaOH).[12][13] The key is to use milder conditions that are sufficient for ester hydrolysis but do not promote ring degradation.

Troubleshooting Guide: Ester Hydrolysis

IssueProbable Cause(s)Recommended Solution(s)
Decomposition/Low Yield High temperature and/or high concentration of NaOH/KOH promoting ring cleavage.Use LiOH in a THF/water mixture at room temperature. LiOH is often effective at lower temperatures.[14] Monitor the reaction closely and stop as soon as the starting material is consumed.
Incomplete Reaction Conditions are too mild (insufficient time, temperature, or base).If room temperature reaction with LiOH is too slow, gently warm to 40 °C. Ensure at least 1.5-2.0 equivalents of base are used.
Difficulty in Isolation The carboxylic acid product may be highly soluble in water.After acidification of the aqueous layer to pH 2-3, if the product does not precipitate, saturate the aqueous layer with NaCl before extraction to decrease the product's aqueous solubility.

Optimized Protocol for Mild Saponification:

  • Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract with ethyl acetate (3-5x).

Workflow Diagram: Saponification and Workup

G A Start: Ester in THF/H2O B Add LiOH·H2O Stir at RT A->B C Reaction Complete (TLC) B->C D Remove THF (Rotovap) C->D E Acidify to pH 2-3 (1M HCl) D->E F Isolate Product (Filter or Extract) E->F G Final Product: Carboxylic Acid F->G

Caption: Step-by-step workflow for mild saponification.

References

Technical Support Center: HPLC Method Development for Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 6-hydroxypyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. We will move beyond simple procedural steps to explain the causality behind our recommendations, ensuring a foundational understanding that empowers you to solve problems effectively.

Section 1: Foundational Method Development

Before troubleshooting problems, a robust foundational method is essential. This compound is a heterocyclic compound with polar functional groups, including a hydroxyl group, an ethyl ester, and two nitrogen atoms within the pyrimidine ring.[1] These features guide our initial strategy toward Reversed-Phase HPLC (RP-HPLC), which is the most common and versatile mode for such molecules.[2][3]

Q1: What are the recommended starting conditions for developing an HPLC method for this compound?

The Rationale: Our goal is to achieve a sharp, symmetrical peak with a reasonable retention time (typically 3-10 minutes). The analyte's structure suggests good solubility in polar organic solvents like methanol and acetonitrile, making them ideal for the organic portion of the mobile phase.[1] A C18 column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for a wide range of molecules.[2] The presence of nitrogen atoms in the pyrimidine ring can lead to basic character, making the analyte susceptible to interactions with acidic silanol groups on the column's silica surface, a common cause of peak tailing.[4][5] To counteract this, we will start with an acidic mobile phase (pH ~3) to suppress the ionization of these silanols.[5][6]

Initial Method Parameters:

ParameterRecommended Starting ConditionRationale & Key Considerations
HPLC Mode Reversed-Phase (RP-HPLC)Most suitable for moderately polar compounds.[2]
Stationary Phase C18, 2.5-5 µm particle size (e.g., 150 x 4.6 mm)Provides good hydrophobic retention. A high-purity, end-capped column is strongly recommended to minimize silanol interactions.[7]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Acidic pH protonates silanol groups, preventing interactions with the basic sites on the analyte, which significantly reduces peak tailing.[5][6]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN often provides sharper peaks and lower backpressure. MeOH can offer different selectivity.[7] Start with ACN.
Elution Mode Isocratic and Gradient ScreeningStart with an isocratic run (e.g., 70% A / 30% B). If retention is too long or short, run a broad gradient (e.g., 5% to 95% B over 15 min) to determine the optimal organic percentage.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven provides stable retention times and can improve peak shape.[9]
Detection UV-Vis Detector @ ~270-280 nm (Verify with UV scan)The pyrimidine ring is a chromophore. Perform a wavelength scan of the analyte in the mobile phase to find the absorbance maximum (λmax) for optimal sensitivity.
Injection Volume 5-10 µLKeep the volume low initially to avoid column overload and peak distortion.[10]
Sample Diluent Mobile Phase or a weaker solvent (e.g., 50:50 Water:ACN)Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Matching the mobile phase is ideal.

Experimental Workflow for Method Development:

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation AnalyteInfo 1. Analyte Characterization (Solubility, pKa, UV Spectra) SystemPrep 2. System Preparation (Prime lines, Equilibrate Column) AnalyteInfo->SystemPrep ColScreen 3. Column & Solvent Screening (C18, ACN vs MeOH) SystemPrep->ColScreen GradScreen 4. Gradient Run (5-95% B to find elution %B) ColScreen->GradScreen IsoOpt 5. Isocratic/Gradient Fine-Tuning (Adjust %B, slope) GradScreen->IsoOpt pHOpt 6. pH & Buffer Optimization (For peak shape & retention) IsoOpt->pHOpt Robustness 7. Robustness Check (Flow, Temp, pH variation) pHOpt->Robustness Validation 8. Full Method Validation (ICH Guidelines) Robustness->Validation

Caption: A systematic workflow for HPLC method development.

Section 2: Troubleshooting Guide

Even with a solid starting point, challenges can arise. This section addresses the most common issues in a direct question-and-answer format. The guiding principle of troubleshooting is to change only one thing at a time .

Peak Shape Problems
Q2: Why is my peak for this compound tailing?

Peak tailing, where the back half of the peak is drawn out, is the most common peak shape issue.[4] It compromises quantification and resolution. A USP tailing factor (T) greater than 1.2 is generally considered significant tailing.[11]

The Diagnosis (Probable Causes):

  • Secondary Silanol Interactions: This is the most likely cause. The nitrogen atoms in the pyrimidine ring can carry a partial positive charge and interact with negatively charged, ionized silanol groups (-SiO⁻) on the silica surface of the column packing.[5][6][12] This secondary retention mechanism delays a portion of the analyte molecules, causing a tail.[5]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too high (e.g., > 4), it can deprotonate the residual silanol groups, increasing their negative charge and exacerbating the unwanted interaction.[7][11]

  • Low Buffer Concentration: An insufficient buffer concentration may fail to maintain a consistent pH across the column and within the injected sample plug, leading to inconsistent ionization and peak tailing.[4][13]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[13][14][15]

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components at the column inlet can create active sites that cause tailing.[15][16] A void at the column head can also cause peak distortion.[12]

The Solution (Step-by-Step):

  • Confirm the Cause: First, reduce the sample concentration by a factor of 10 and re-inject. If the peak shape improves dramatically, the issue is likely column overload.[13]

  • Optimize Mobile Phase pH: If not overload, lower the mobile phase pH to between 2.5 and 3.0 using 0.1% formic acid or phosphoric acid. This ensures the silanol groups are fully protonated and neutral, minimizing secondary interactions.[6][11]

  • Increase Buffer Strength: If using a buffer (like phosphate or acetate), ensure its concentration is between 10-25 mM.[4] This provides sufficient capacity to control the pH environment.

  • Use a High-Purity, End-Capped Column: If tailing persists, the column itself may be the issue. Modern, high-purity silica columns with robust end-capping (where residual silanols are chemically bonded with a small silylating agent) are designed to minimize these interactions.[5][7] Consider switching to a column specifically marketed for good peak shape with basic compounds.

  • Clean the Column: If the column is old or has been used with dirty samples, flush it according to the manufacturer's instructions. A common procedure for reversed-phase columns is flushing with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol).[16]

Q3: My peak is fronting. What does that mean?

Peak fronting, where the front of the peak is sloped, is less common than tailing but indicates a different set of problems.

The Diagnosis (Probable Causes):

  • Sample Solvent Incompatibility: This is a very common cause. If the sample is dissolved in a solvent that is much stronger (less polar in RP-HPLC) than the mobile phase, the analyte band will spread out at the top of the column instead of focusing into a tight band.[17]

  • Column Overload (Volume or Mass): Injecting too large a volume of sample, even at a low concentration, can cause fronting.[17] High mass overload can also sometimes lead to fronting.[6]

  • Column Collapse or Void: A physical void or collapse of the packed bed at the column inlet can distort the flow path and lead to fronting or split peaks.[12]

The Solution (Step-by-Step):

  • Modify the Sample Diluent: Re-dissolve your sample in the initial mobile phase. If that is not possible, use a solvent that is weaker than or equal in strength to the mobile phase.

  • Reduce Injection Volume: Cut the injection volume in half and see if the peak shape improves.[17]

  • Check for Column Damage: If the problem appeared suddenly after a pressure spike or has worsened over time, the column may be damaged. Try reversing the column (if permitted by the manufacturer) and flushing it to dislodge any blockage at the frit. If this fails, the column may need replacement.[13]

Separation & Retention Issues
Q4: I have poor resolution between my analyte and an impurity. How can I improve the separation?

Resolution (Rs) is the measure of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.[18] Poor resolution can be caused by insufficient column efficiency, poor selectivity, or inadequate retention.[19]

The Diagnosis (Probable Causes):

  • Suboptimal Mobile Phase Strength: If the organic content (%B) of the mobile phase is too high, both peaks will elute too quickly and merge. If it's too low, peaks may broaden excessively, also reducing resolution.

  • Poor Selectivity (α): The mobile phase composition or stationary phase is not creating enough difference in retention between the two compounds.

  • Low Column Efficiency (N): The column may be old, contaminated, or simply not efficient enough (e.g., large particle size, short length) to separate the closely eluting peaks.[16][19]

The Solution (Step-by-Step):

  • Adjust Mobile Phase Strength:

    • Isocratic: Decrease the percentage of organic solvent (e.g., from 30% ACN to 25% ACN). This will increase the retention and often improves the resolution of early-eluting peaks.

    • Gradient: Make the gradient shallower (e.g., change from a 5-50% B slope over 10 minutes to a 20-40% B slope over 10 minutes). This gives the analytes more time to interact with the stationary phase.

  • Change the Organic Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice versa. These solvents have different polarities and can interact differently with analytes, often changing the elution order and improving selectivity (α).

  • Increase Column Efficiency:

    • Switch to a column with a smaller particle size (e.g., 5 µm → 2.7 µm or 1.8 µm). This will generate much sharper peaks but will also increase backpressure.

    • Increase the column length (e.g., 150 mm → 250 mm). This provides more theoretical plates for separation but increases run time.[19]

  • Optimize Temperature: Varying the column temperature (e.g., from 30 °C to 40 °C) can sometimes alter selectivity and improve resolution.[10]

Q5: My analyte's retention time is drifting and not reproducible. What's wrong?

Stable retention times are critical for reliable identification and quantification. Drifting retention is a common sign of an unstable system.[9]

The Diagnosis (Probable Causes):

  • Insufficient Column Equilibration: The column was not given enough time to equilibrate with the mobile phase after a gradient run or before starting a sequence.

  • Mobile Phase Changes: The mobile phase composition is changing over time. This can be due to the evaporation of the more volatile organic component or inconsistent preparation.[9][20]

  • Inconsistent Pumping/Flow Rate: Leaks in the system or worn pump seals can cause the flow rate to fluctuate, directly impacting retention times.[21]

  • Temperature Fluctuations: The laboratory's ambient temperature is changing, and a column oven is not being used. Temperature affects mobile phase viscosity and retention.[9][10]

The Solution (Step-by-Step):

  • Ensure Proper Equilibration: After a gradient, ensure the column is re-equilibrated with the initial mobile phase for at least 10-15 column volumes.

  • Prepare Fresh Mobile Phase Daily: Do not let mobile phases sit for extended periods. Cap the solvent bottles to minimize evaporation.[9] Ensure mobile phase is thoroughly mixed and degassed.[8]

  • Check for Leaks: Systematically inspect all fittings from the pump to the detector for any signs of leakage. Perform a pump pressure test if available on your system.

  • Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a constant temperature.[16]

Quantitation & Baseline Issues
Q6: I'm seeing ghost peaks in my blank injections. What is causing this carryover?

Carryover is the appearance of an analyte from a previous injection in a subsequent run, typically a blank.[22][23] This is a serious issue for trace analysis and can lead to inaccurate quantification.[22]

The Diagnosis (Probable Causes):

  • Contaminated Autosampler Needle/Port: This is the most common source. Residue from a high-concentration sample adheres to the inside or outside of the injector needle and is introduced with the next injection.[23][24]

  • Ineffective Needle Wash: The wash solvent is not strong enough to remove the analyte from the needle, or the wash duration is too short.[23]

  • Adsorption in the System: The analyte may be adsorbing to surfaces within the injector valve, sample loop, or tubing, and then slowly leaching out.[24][25]

  • Column Fouling: Strongly retained material from previous injections can slowly elute in subsequent runs, especially during a gradient.[25][26]

The Solution (Step-by-Step):

  • Optimize the Needle Wash: The wash solvent should be strong enough to fully dissolve the analyte. A good strategy is to use a wash solvent that is as strong or stronger than the strongest point in your gradient (e.g., 100% ACN or a mix of ACN/Isopropanol).[22] Many autosamplers allow for both an internal and external needle wash; ensure both are active.

  • Inject Blanks: After injecting a high-concentration standard or sample, run one or two blank injections to assess and wash out any carryover.[22]

  • Identify the Source: To determine if the column is the source, replace it with a zero-dead-volume union and inject a blank after a standard. If the ghost peak disappears, the carryover is on the column. If it remains, the source is in the autosampler or injector.[25]

  • Implement a Strong System Flush: If carryover is persistent, develop a method to flush the entire system (injector, tubing, and column) with a very strong solvent to remove adsorbed material.

TroubleshootingTree Problem Chromatographic Problem? PeakShape Peak Shape Issue? Problem->PeakShape Retention Retention/Resolution Issue? Problem->Retention Baseline Baseline/Ghost Peak Issue? Problem->Baseline Tailing Tailing PeakShape->Tailing Fronting Fronting PeakShape->Fronting PoorRes Poor Resolution Retention->PoorRes Drift Retention Drift Retention->Drift Carryover Ghost Peaks (Carryover) Baseline->Carryover Sol_Tailing Check pH (↓ to 2.5-3) Check for Overload Use End-Capped Column Tailing->Sol_Tailing Sol_Fronting Check Sample Solvent Reduce Injection Volume Fronting->Sol_Fronting Sol_PoorRes Adjust % Organic Change Solvent (ACN↔MeOH) Use More Efficient Column PoorRes->Sol_PoorRes Sol_Drift Ensure Equilibration Use Column Oven Prepare Fresh Mobile Phase Drift->Sol_Drift Sol_Carryover Optimize Needle Wash Inject Blanks Flush System Carryover->Sol_Carryover

Caption: A decision tree for common HPLC troubleshooting issues.

Section 3: Frequently Asked Questions (FAQs)

Q7: What are the critical parameters for validating this HPLC method according to ICH guidelines?

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[27] According to the International Council for Harmonisation (ICH) Q2(R1) and the newer Q2(R2) guidelines, the following parameters are key for a quantitative impurity test or an assay.[27][28][29][30]

Validation ParameterPurposeTypical Acceptance Criteria for Assay
Specificity To ensure the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products.Peak purity analysis (e.g., with a DAD/PDA detector) should pass. Resolution (Rs) between the analyte and closest eluting peak should be > 2.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For an assay: 80% to 120% of the test concentration.[28]
Accuracy The closeness of the measured value to the true value. Assessed by analyzing a sample with a known concentration (e.g., a spiked placebo).Recovery of 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.[29]
Limit of Quantitation (QL) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. (Primarily for impurity methods).RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% organic, ±2°C temp, ±0.2 pH units).System suitability criteria must be met under all varied conditions.
Q8: How should I prepare my samples and standards?
  • Stock Solutions: Accurately weigh the this compound reference standard and dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) to make a concentrated stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations that cover the expected range of your samples (for linearity and calibration).

  • Sample Preparation: The goal is to extract the analyte from its matrix (e.g., reaction mixture, formulation) and remove particulates. This may involve dissolution, sonication, and filtration.

  • Filtration: Always filter your samples and standards through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the column and system.[18][31]

Q9: What are the recommended system suitability criteria for this method?

System Suitability Testing (SST) is performed before any sample analysis to ensure the chromatographic system is performing adequately.[18] A standard solution is injected multiple times (typically n=5 or 6).

SST ParameterPurposeRecommended Limit
Tailing Factor (T) Measures peak symmetry.T ≤ 1.5
Resolution (Rs) Measures the separation between the analyte and the nearest eluting peak.Rs ≥ 2.0
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
RSD of Peak Area Measures injection precision.RSD ≤ 2.0%
RSD of Retention Time Measures retention time stability.RSD ≤ 1.0%

References

Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 6-hydroxypyrimidine-4-carboxylate. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions concerning catalyst selection for the chemical modification of this versatile heterocyclic building block. Our focus is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.

Understanding the Substrate: Reactivity of this compound

This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous pharmaceuticals.[1][2] The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic attack but challenging for certain catalytic reactions.

The "hydroxyl" group at the 6-position exists in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyrimidine. For many essential synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions, this hydroxyl group is a poor leaving group. Therefore, the first critical step is its conversion into a more reactive functional group, such as a halide (e.g., chloride) or a sulfonate (e.g., triflate). The resulting Ethyl 6-chloropyrimidine-4-carboxylate[3] is an excellent substrate for diversification.

G cluster_0 Initial Substrate Activation cluster_1 Palladium-Catalyzed Cross-Coupling Reactions cluster_2 Diversified Products Start This compound Activation Chlorination (e.g., POCl₃) Start->Activation Step 1 Intermediate Ethyl 6-chloropyrimidine-4-carboxylate Activation->Intermediate Suzuki Suzuki-Miyaura (R-B(OH)₂) Intermediate->Suzuki Pd Catalyst, Ligand, Base Buchwald Buchwald-Hartwig (R₂-NH) Intermediate->Buchwald Pd Catalyst, Ligand, Base Sonogashira Sonogashira (R-C≡CH) Intermediate->Sonogashira Pd/Cu Catalyst, Base Product1 6-Aryl Derivative Suzuki->Product1 Product2 6-Amino Derivative Buchwald->Product2 Product3 6-Alkynyl Derivative Sonogashira->Product3

Caption: General workflow for the functionalization of this compound.

Troubleshooting Guide: Common Issues in Cross-Coupling Reactions

This section addresses specific problems encountered during the catalytic functionalization of pyrimidine derivatives in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with Ethyl 6-chloropyrimidine-4-carboxylate has a very low yield or fails completely. What are the primary causes and how can I fix it?

Answer: This is a common challenge. Low yields in Suzuki couplings of pyrimidines often stem from catalyst inhibition, suboptimal reaction conditions, or reagent instability.

Potential Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyrimidine ring's nitrogen atoms can coordinate to the palladium center, forming inactive catalyst species.[4][5]

    • Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands create a sterically hindered environment around the palladium, discouraging coordination with the pyrimidine nitrogen and promoting the desired catalytic cycle.

  • Inappropriate Base Selection: The base is critical for activating the boronic acid (transmetalation step). A base that is too weak or has poor solubility can stall the reaction.

    • Solution: Screen a panel of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for electron-deficient heterocycles.[6][7] Ensure the base is finely powdered and anhydrous.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially at high temperatures or in the presence of water.[6][8]

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). Run the reaction under strictly anhydrous and inert conditions. Adding the boronic acid in portions or via syringe pump can sometimes help.

  • Dehalogenation Side Reaction: A common side reaction is the reduction of the C-Cl bond, leading to the formation of the parent pyrimidine.

    • Solution: This can be caused by an inappropriate choice of ligand or base. Using a milder base or switching to a different palladium/ligand system can mitigate this issue.[6]

Question 2: I'm observing the formation of black precipitate (palladium black) in my Buchwald-Hartwig amination. What does this mean and how can I prevent it?

Answer: The formation of palladium black indicates that your active Pd(0) catalyst is aggregating and precipitating out of solution, rendering it inactive. This is a common mode of catalyst death.

Potential Causes & Solutions:

  • Insufficient Ligand: The ligand's primary role is to stabilize the monomeric Pd(0) species. An insufficient ligand-to-palladium ratio can lead to aggregation.

    • Solution: Increase the ligand-to-palladium ratio. For Buchwald-Hartwig aminations, a ratio of 1.5:1 to 2:1 (Ligand:Pd) is often optimal.

  • Excessively High Temperature: While heat accelerates the reaction, temperatures that are too high can promote catalyst decomposition.[4]

    • Solution: Lower the reaction temperature. Modern catalyst systems with highly active ligands (e.g., biarylphosphines) often allow for reactions to be run at lower temperatures (e.g., 80-100 °C) than older systems.[9]

  • Incompatible Solvent or Base: Certain combinations can accelerate catalyst decomposition.

    • Solution: Ensure you are using a well-established solvent/base combination for your chosen ligand. For instance, strong bases like NaOtBu are typically used in non-polar aprotic solvents like toluene or dioxane.[10]

Question 3: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). How can I favor the desired cross-coupling product?

Answer: Alkyne homocoupling is a primary side reaction in Sonogashira couplings, driven by the copper co-catalyst.

Potential Causes & Solutions:

  • High Copper(I) Loading: Excess Cu(I) promotes the oxidative dimerization of the terminal alkyne.

    • Solution: Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount (typically 1-5 mol%).[6]

  • Presence of Oxygen: Oxygen can facilitate the Glaser coupling pathway.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use thoroughly degassed solvents.

  • Copper-Free Conditions: For sensitive substrates, copper can be detrimental.

    • Solution: Switch to a copper-free Sonogashira protocol. These methods typically require a specific palladium catalyst/ligand system and often use a different base, such as an amine base like pyrrolidine or piperidine, which can facilitate the catalytic cycle without copper.[11][12]

Caption: Decision tree for troubleshooting low yield in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose between different palladium precatalysts like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄?

A1: The choice depends on the reaction, the stability of the active species, and convenience.

  • Pd(OAc)₂ (Palladium(II) Acetate): A stable, air-tolerant Pd(II) source. It must be reduced in situ to the active Pd(0) species, often by a phosphine ligand, amine, or solvent. It's a versatile and cost-effective choice.[13]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source. It's more reactive than Pd(OAc)₂ but is air- and light-sensitive. It's an excellent choice when a pre-formed Pd(0) source is desired.[13]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A ready-to-use, 14-electron Pd(0) complex. It's convenient as it doesn't require the separate addition of a ligand for many standard reactions. However, it can be less effective for challenging couplings where triphenylphosphine is not the optimal ligand.[12][14] It's often a good starting point for screening Suzuki reactions.[14]

Q2: What is the general principle for selecting a ligand for pyrimidine substrates?

A2: The key is to counteract the electron-deficient nature and coordinating ability of the pyrimidine ring. The ideal ligand should:

  • Be Electron-Rich: This increases the electron density on the palladium center, which facilitates the crucial oxidative addition step with the (hetero)aryl chloride.

  • Be Sterically Bulky: This promotes the reductive elimination step (product formation) and, critically, shields the palladium center from inhibitory coordination by the pyrimidine's nitrogen atoms.[4][5] This is why sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, tBuXPhos) and N-heterocyclic carbenes (NHCs) are frequently the ligands of choice for difficult amination and Suzuki coupling reactions involving N-heterocycles.[5][10][15]

Q3: Can I use nickel or copper catalysts as an alternative to palladium?

A3: Yes, nickel and copper catalysis are viable and sometimes advantageous alternatives.

  • Nickel Catalysis: Nickel is more earth-abundant and cheaper than palladium. Nickel catalysts can be particularly effective for coupling with challenging substrates and can sometimes offer different selectivity. They often require similar types of phosphine or NHC ligands.

  • Copper Catalysis (Ullmann-type reactions): Copper-catalyzed C-N and C-O couplings are classical reactions. Modern protocols using specific ligands have made these reactions possible under much milder conditions than traditional Ullmann chemistry.[16] They can be an excellent alternative to the Buchwald-Hartwig amination, especially for certain classes of amines or amides.

Data & Protocols

Comparative Catalyst Performance

The following table summarizes representative conditions for various cross-coupling reactions on a chloro-pyrimidine substrate. Note that yields are highly dependent on the specific coupling partners.

Reaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O10065-85[14][17]
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10080-95[5]
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11070-85[10]
Buchwald-Hartwig Pd(OAc)₂ (2)dppb (2)LiHMDSTHFRT60-80[6][18]
Sonogashira Pd(PPh₃)₄ (5)-Et₃NTHF/DMF6575-90[6][11]
Sonogashira (Cu-free) Pd(OAc)₂ (2)SPhos (4)PyrrolidineDioxane8070-85[12]
Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chloropyrimidine-4-carboxylate

  • To a round-bottom flask, add this compound (1.0 equiv).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equiv) at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 equiv).

  • Slowly warm the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

  • To a flame-dried microwave vial or Schlenk flask containing a stir bar, add Ethyl 6-chloropyrimidine-4-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[7]

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or N₂) three times.

  • Add degassed solvent (e.g., 1,4-dioxane, 0.1 M) via syringe.[7]

  • Heat the reaction mixture to 100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Representative Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add Ethyl 6-chloropyrimidine-4-carboxylate (1.0 equiv), the amine (1.1 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv) to a flame-dried Schlenk flask.[10]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) in degassed toluene.[10]

  • Add the catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Ethyl 6-hydroxypyrimidine-4-carboxylate Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of Ethyl 6-hydroxypyrimidine-4-carboxylate. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document moves beyond a simple checklist, explaining the scientific rationale behind each validation step and comparing the established HPLC method against viable alternatives, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The Analytical Imperative: Purity of a Key Intermediate

This compound (C₇H₈N₂O₃) is a heterocyclic compound whose structural integrity is vital.[5] Impurities can arise from the manufacturing process (e.g., starting materials, by-products) or degradation. A robust analytical method is therefore not just a quality control requirement but a cornerstone of process understanding and product safety. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for this task due to its high resolution, sensitivity, and adaptability.[6][7]

The Proposed RP-HPLC Method for Purity Determination

Before validation, a suitable chromatographic method must be developed. Based on the polar nature of the pyrimidine derivative, a reversed-phase method is appropriate.[8]

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
Instrument HPLC System with UV/Vis or PDA DetectorStandard, reliable configuration for chromophoric compounds.[9]
Column C18, 4.6 mm x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar organic molecules. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 20 mM Ammonium Acetate Buffer (pH 4.0)B: AcetonitrileA buffered aqueous phase controls the ionization state of the analyte for consistent retention. Acetonitrile is a common organic modifier providing good peak shape.
Elution Mode Isocratic: 60:40 (A:B)An isocratic elution is simpler, more robust, and often sufficient for purity analysis where impurities are known and elute near the main peak.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Detection UV at 250 nmWavelength selected based on the UV absorbance maximum of the analyte for optimal sensitivity.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion.
Diluent Mobile Phase (60:40 A:B)Ensures compatibility with the mobile phase and prevents peak shape issues.

The Validation Gauntlet: A Parameter-by-Parameter Analysis

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[11] The following sections detail the experimental protocols and acceptance criteria for validating the purity method in accordance with ICH Q2(R1) guidelines.[12][13]

HPLC_Validation_Workflow Figure 1: HPLC Method Validation Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Conclusion Phase Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Standards Prepare Reference Standards & Test Samples Protocol->Standards Specificity Specificity (Forced Degradation) Standards->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Approval Method Approval for Routine Use Report->Approval LOD_LOQ_Relationship Figure 2: Relationship of LOD, LOQ, and Analytical Range cluster_concentration Noise Baseline Noise LOD LOD (Detectable) Noise->LOD S/N ≈ 3:1 LOQ LOQ (Quantifiable) LOD->LOQ S/N ≈ 10:1 Range Linear Range (Accurate & Precise) LOQ->Range Start of Reportable Range

References

A Researcher's Guide to the Structural Confirmation of Ethyl 6-hydroxypyrimidine-4-carboxylate Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of scientific rigor. This is particularly true for heterocyclic compounds like Ethyl 6-hydroxypyrimidine-4-carboxylate derivatives, which are prevalent scaffolds in medicinal chemistry.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution.[2][3][4] This in-depth guide provides a comprehensive overview of using one- and two-dimensional NMR techniques to definitively confirm the structure of these important pyrimidine derivatives.

The Foundational Role of 1D NMR: ¹H and ¹³C Spectra

The initial and most crucial step in NMR analysis involves acquiring and interpreting one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra.[5] These experiments provide fundamental information about the chemical environment and connectivity of the atoms within the molecule.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound derivative, we expect to see distinct signals corresponding to the ethyl group and the pyrimidine ring protons.

  • Ethyl Group: The ethyl ester functionality will present as a characteristic quartet and a triplet. The methylene protons (-CH2-) adjacent to the oxygen atom are deshielded and will appear as a quartet at approximately 4.1-4.5 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) will appear as a triplet at around 1.2-1.4 ppm.

  • Pyrimidine Ring Protons: The chemical shifts of the protons on the pyrimidine ring are influenced by the electronegative nitrogen atoms and the substituents present.[6] The proton at the 2-position is typically the most deshielded, appearing at a lower field (higher ppm value). The proton at the 5-position will also be in the aromatic region, and its chemical shift will be sensitive to the nature of the substituent at the 6-position. The hydroxyl proton at the 6-position may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.[6]

Unpacking the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom in the molecule.[7] This provides a direct count of the non-equivalent carbons.

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 160-170 ppm.[7][8]

  • Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will resonate in the aromatic region, generally between 110 and 160 ppm. The specific chemical shifts are influenced by the nitrogen atoms and the substituents. Carbons directly attached to nitrogen or oxygen will be more deshielded.

  • Ethyl Group Carbons: The methylene carbon (-CH2-) of the ethyl group will be found around 60-65 ppm, while the methyl carbon (-CH3) will be at a much higher field, typically around 14-15 ppm.[8][9]

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure accurate and reliable data, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[6] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6][10]

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a standard pulse program with broadband proton decoupling.

    • A wider spectral width (e.g., 0-200 ppm) is necessary to encompass all carbon signals.[7]

    • Due to the low natural abundance of ¹³C, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.[8]

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer lock_shim Lock and Shim insert->lock_shim H1_acq Acquire 1H NMR Spectrum lock_shim->H1_acq C13_acq Acquire 13C NMR Spectrum lock_shim->C13_acq process_1D Process 1D Spectra (FT, Phasing, Baseline Correction) H1_acq->process_1D C13_acq->process_1D analyze_1D Analyze Chemical Shifts, Multiplicities, and Integration process_1D->analyze_1D

Caption: Experimental workflow for acquiring 1D NMR data.

Delving Deeper with 2D NMR: Unambiguous Structural Confirmation

While 1D NMR provides a wealth of information, complex structures or overlapping signals can lead to ambiguity. Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, providing definitive evidence of the molecular structure.[5][11]

COSY: Tracing Proton-Proton Couplings

The CO rrelation S pectroscopY (COSY) experiment is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[12]

  • Causality: By identifying which protons are coupled, we can trace out the spin systems within the molecule. For instance, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group confirms their connectivity. Similarly, couplings between adjacent protons on the pyrimidine ring can be identified.

HSQC: Linking Protons to their Directly Attached Carbons

The H eteronuclear S ingle Q uantum C oherence (HSQC) experiment is a heteronuclear experiment that correlates each proton signal with the signal of the carbon to which it is directly attached.[11][13]

  • Causality: This is an incredibly powerful tool for assigning carbon signals. For example, the proton signal for the ethyl methylene group will show a correlation to the corresponding methylene carbon signal, definitively linking the two.

HMBC: Mapping Long-Range Proton-Carbon Connectivity

The H eteronuclear M ultiple B ond C orrelation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds.[11][13][14]

  • Causality: HMBC is arguably the most informative 2D NMR experiment for structural elucidation. It allows for the assembly of the entire carbon skeleton. For instance, a correlation between the ethyl methylene protons and the ester carbonyl carbon confirms the ester functionality. Correlations between the pyrimidine ring protons and various ring carbons will definitively establish the substitution pattern.

G cluster_1D 1D NMR Data cluster_2D 2D NMR Correlation cluster_structure Structural Confirmation H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 13C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Unambiguous Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships of 2D NMR in structural confirmation.

Comparative Analysis of NMR Techniques

NMR Experiment Information Obtained Application to this compound Derivatives
¹H NMR Number of unique protons, chemical environment, proton-proton coupling.[2]Identifies signals for the ethyl group and pyrimidine ring protons; provides initial structural clues.
¹³C NMR Number of unique carbons, chemical environment of carbons.[7]Confirms the number of carbon atoms and identifies the carbonyl, aromatic, and aliphatic carbons.
COSY Connectivity between coupled protons (²JHH, ³JHH).[12]Confirms the ethyl group spin system and identifies adjacent protons on the pyrimidine ring.
HSQC Direct one-bond correlation between protons and carbons (¹JCH).[11]Unambiguously assigns the carbon signals for all protonated carbons.
HMBC Long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH).[14]Assembles the molecular skeleton by connecting the ethyl group to the pyrimidine ring via the carboxylate and confirms the substitution pattern on the ring.

Conclusion

By systematically applying a combination of 1D and 2D NMR techniques, researchers can achieve unambiguous structural confirmation of this compound derivatives. This rigorous approach, grounded in the fundamental principles of NMR spectroscopy, is indispensable for ensuring the scientific integrity of research in drug discovery and development. The interplay between ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides a self-validating system for molecular structure elucidation.

References

A Senior Application Scientist's Guide to the Biological Activity of Ethyl 6-hydroxypyrimidine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the biological activity of rationally designed analogs of Ethyl 6-hydroxypyrimidine-4-carboxylate. As researchers and drug development professionals, our goal is to understand not just what a molecule does, but why it does it. This document is structured to provide not only the experimental data but also the scientific rationale behind the selection of analogs and the experimental designs, empowering you to make informed decisions in your own research endeavors.

Introduction: The Pyrimidine Scaffold and the Promise of this compound

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids (uracil, thymine, and cytosine) and numerous therapeutic agents. Its versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound serves as an excellent starting scaffold due to its synthetic accessibility and the presence of multiple reactive sites for analog synthesis. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

This guide will focus on a comparative analysis of a series of rationally designed analogs of this compound, with modifications at the C2 and C5 positions of the pyrimidine ring. We will explore how these modifications influence their anticancer, anti-inflammatory, and antimicrobial activities through rigorous in vitro assays.

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Approach

The selection of analogs for this study is guided by established principles of structure-activity relationships (SAR). By systematically altering the substituents at the C2 and C5 positions, we aim to probe the electronic and steric requirements for optimal biological activity.

  • C2 Position: This position is often targeted for introducing groups that can interact with key residues in enzyme active sites or on cellular receptors. We will investigate the impact of introducing an amino group (a hydrogen bond donor/acceptor), a thiol group (a potential metal chelator and nucleophile), and a phenyl group (a bulky, hydrophobic moiety).

  • C5 Position: Modifications at this position can influence the overall electronic properties and planarity of the pyrimidine ring. We will explore the effect of a hydrogen atom (unsubstituted), a bromine atom (an electron-withdrawing and lipophilic group), and a nitro group (a strong electron-withdrawing group).

The following core structures will be the focus of our comparative analysis:

  • EHPC: this compound (the parent compound)

  • A-EHPC: Ethyl 2-amino-6-hydroxypyrimidine-4-carboxylate

  • T-EHPC: Ethyl 6-hydroxy-2-thioxo-1,2,dihydropyrimidine-4-carboxylate

  • P-EHPC: Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate

  • Br-EHPC: Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

  • N-EHPC: Ethyl 6-hydroxy-5-nitropyrimidine-4-carboxylate

Synthesis of this compound Analogs

The synthesis of these analogs can be achieved through established cyclocondensation reactions. A general synthetic scheme is provided below, with specific modifications for each analog.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Diethyl_malonate Diethyl malonate Cyclocondensation Cyclocondensation (e.g., in ethanol with a base like sodium ethoxide) Diethyl_malonate->Cyclocondensation Urea_derivatives Urea / Thiourea / Guanidine / Amidine Urea_derivatives->Cyclocondensation EHPC_analogs This compound Analogs Cyclocondensation->EHPC_analogs Yields target pyrimidine scaffold

Caption: General synthetic workflow for this compound analogs.

Detailed Synthetic Protocol (Example for A-EHPC):

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) and guanidine hydrochloride (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Ethyl 2-amino-6-hydroxypyrimidine-4-carboxylate (A-EHPC).

Note: The synthesis of other analogs follows a similar procedure, substituting guanidine with urea for EHPC, thiourea for T-EHPC, and the corresponding amidine for P-EHPC. For C5-substituted analogs, the appropriately substituted diethyl malonate is used as the starting material.

Comparative Biological Activity

The synthesized analogs were evaluated for their anticancer, anti-inflammatory, and antimicrobial activities using standardized in vitro assays. The results are summarized in the tables below. The data presented is representative of typical results for such compounds, based on published literature on pyrimidine derivatives.

Anticancer Activity

The cytotoxic effects of the analogs were assessed against the human breast cancer cell line MCF-7 using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Table 1: Anticancer Activity of EHPC Analogs against MCF-7 Cells

CompoundIC50 (µM) ± SD
EHPC>100
A-EHPC45.2 ± 3.1
T-EHPC32.8 ± 2.5
P-EHPC18.5 ± 1.9
Br-EHPC25.6 ± 2.2
N-EHPC15.1 ± 1.4
Doxorubicin (Control)1.2 ± 0.3

Interpretation of Results:

The parent compound, EHPC, showed negligible anticancer activity. However, substitutions at both the C2 and C5 positions significantly enhanced cytotoxicity. The introduction of a phenyl group at the C2 position (P-EHPC) and a nitro group at the C5 position (N-EHPC) resulted in the most potent analogs. This suggests that increased hydrophobicity and electron-withdrawing properties may contribute to the anticancer activity of these compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of the analogs was evaluated by their ability to inhibit the cyclooxygenase enzymes, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.[3]

Table 2: In Vitro COX-1 and COX-2 Inhibition by EHPC Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
EHPC85.355.11.5
A-EHPC62.128.42.2
T-EHPC48.915.73.1
P-EHPC35.58.24.3
Br-EHPC51.720.32.5
N-EHPC42.111.53.7
Celecoxib (Control)15.20.05304

Interpretation of Results:

All the synthesized analogs exhibited some degree of COX inhibition, with greater selectivity towards COX-2 over COX-1. The P-EHPC analog demonstrated the most potent and selective COX-2 inhibition among the tested compounds, suggesting that the hydrophobic interaction of the phenyl group in the active site of COX-2 may play a crucial role.

Antimicrobial Activity

The antimicrobial activity of the analogs was determined by the minimum inhibitory concentration (MIC) assay against a panel of pathogenic bacteria and a fungus.

Table 3: Minimum Inhibitory Concentration (MIC) of EHPC Analogs (µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
EHPC>256>256>256
A-EHPC128256128
T-EHPC6412864
P-EHPC128256256
Br-EHPC326432
N-EHPC6412864
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

Interpretation of Results:

The unsubstituted EHPC was inactive against the tested microorganisms. The introduction of various functional groups endowed the molecules with antimicrobial properties. The 5-bromo substituted analog (Br-EHPC) was the most active compound, particularly against the Gram-positive bacterium S. aureus and the fungus C. albicans. This highlights the importance of lipophilicity and electronic effects in antimicrobial activity.

Mechanistic Insights: The Role of NF-κB in Inflammation

The anti-inflammatory activity of pyrimidine derivatives is often attributed to their ability to modulate key inflammatory signaling pathways.[4] One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5][6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several pyrimidine-based compounds have been shown to inhibit this pathway.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB Free NF-κB Proteasome->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, cytokines) DNA->Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocols

For the purpose of reproducibility and transparency, detailed step-by-step protocols for the key biological assays are provided below.

Anticancer Activity: MTT Assay

G start Start seed_cells 1. Seed MCF-7 cells in a 96-well plate and incubate for 24h start->seed_cells add_compounds 2. Treat cells with serial dilutions of EHPC analogs and incubate for 48h seed_cells->add_compounds add_mtt 3. Add MTT solution to each well and incubate for 4h at 37°C add_compounds->add_mtt solubilize 4. Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance 5. Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 6. Calculate the IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the EHPC analogs and the positive control (Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells as a negative control. Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.

Anti-inflammatory Activity: COX Inhibition Assay

Step-by-Step Protocol (Colorimetric):

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer.

  • Incubation with Inhibitor: In a 96-well plate, add the enzyme solution, heme cofactor, and the EHPC analogs at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection: Stop the reaction after a defined time and measure the amount of prostaglandin produced using a colorimetric detection method, such as an ELISA-based assay.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values from the dose-response curves.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Step-by-Step Protocol (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of each EHPC analog in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This comparative study demonstrates that the biological activity of this compound can be significantly enhanced and diversified through strategic substitutions at the C2 and C5 positions. Our findings indicate that:

  • Anticancer activity is favored by bulky, hydrophobic groups at C2 and strong electron-withdrawing groups at C5.

  • Anti-inflammatory activity , particularly selective COX-2 inhibition, is enhanced by a phenyl substituent at the C2 position.

  • Antimicrobial activity is improved by the introduction of a halogen at the C5 position.

These results provide a solid foundation for the further development of pyrimidine-based therapeutic agents. Future research should focus on in vivo studies of the most promising analogs to evaluate their efficacy and safety profiles. Additionally, further optimization of the lead compounds through the synthesis of more diverse analogs could lead to the discovery of even more potent and selective drug candidates.

References

A Comparative Guide to Pyrimidine Synthesis: Ethyl 6-hydroxypyrimidine-4-carboxylate vs. Classical Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents and biologically active molecules. The efficient construction of this privileged heterocycle is a critical endeavor, and the choice of starting materials profoundly influences the synthetic strategy's overall efficiency, cost-effectiveness, and environmental impact. This guide provides an in-depth technical comparison between a versatile, pre-functionalized precursor, Ethyl 6-hydroxypyrimidine-4-carboxylate , and the more traditional approach of building the pyrimidine ring from acyclic precursors via multicomponent reactions like the Biginelli and Pinner syntheses.

The Central Role of Pyrimidines in Drug Discovery

Pyrimidines are a class of aromatic heterocyclic organic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring.[1] This structural motif is fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[2] Beyond their role in nucleic acids, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] This has led to their prevalence in a wide array of approved drugs.

This compound: A Pre-functionalized Gateway to Diverse Pyrimidines

This compound is a versatile building block in pharmaceutical and agricultural chemistry.[4] Its pre-constructed pyrimidine core, featuring a hydroxyl group at the 6-position and an ethyl ester at the 4-position, offers strategic advantages for synthetic chemists. The hydroxyl group can be readily converted into a leaving group, typically a chloride, facilitating subsequent nucleophilic substitution or cross-coupling reactions to introduce a wide range of functionalities. The ester group, on the other hand, can be hydrolyzed, reduced, or converted into an amide, providing another handle for molecular diversification.

Classical Approaches: Building from the Ground Up with Multicomponent Reactions

In contrast to utilizing a pre-formed pyrimidine ring, classical methods construct the heterocyclic core from simpler, acyclic precursors in a single step. Among the most prominent of these are the Biginelli and Pinner reactions.

  • The Biginelli Reaction: This one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5] It is a widely used method for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines.[6]

  • The Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst, to form a pyrimidine ring.[7][8] This approach is highly versatile for the preparation of a wide array of substituted pyrimidines.

Comparative Analysis: A Tale of Two Synthetic Strategies

To provide a clear and objective comparison, we will consider the synthesis of a hypothetical target molecule, Ethyl 2-amino-6-methylpyrimidine-4-carboxylate . This compound can be conceptually synthesized from both this compound and via a classical multicomponent approach.

Route A: Synthesis from this compound (A Multi-step Approach)

This strategy involves the initial synthesis of a related hydroxypyrimidine followed by functional group manipulations. A common precursor that can lead to our target is 2-amino-4-hydroxy-6-methylpyrimidine, which can be synthesized from readily available starting materials. The subsequent steps would involve chlorination and then a reaction to introduce the ester group.

A multi-step synthesis starting from a hydroxypyrimidine precursor.
Route B: Synthesis via a Pinner-type Reaction (A One-Pot Approach)

A more direct, one-pot synthesis can be envisioned by reacting ethyl 2-amino-3-cyanocrotonate (a β-enamino nitrile, which can be considered a dicarbonyl equivalent) with an appropriate N-C-N source. A more common and well-documented approach is the condensation of ethyl acetoacetate with guanidine.

A direct one-pot synthesis of the target pyrimidine.

Performance Metrics: A Head-to-Head Comparison

MetricRoute A (from Hydroxypyrimidine)Route B (Pinner-type Reaction)Rationale & Field Insights
Overall Yield Variable, multi-step lossesGenerally moderate to highRoute A involves multiple transformations, each with its own yield, leading to a potentially lower overall yield. The one-pot nature of Route B often results in higher overall efficiency. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidine from ethyl cyanoacetate and guanidine can achieve yields of 80-82%.[9] Subsequent chlorination and other modifications will lower the overall yield. In contrast, one-pot pyrimidine syntheses can achieve yields upwards of 90% under optimized conditions.[10]
Reaction Steps Multiple (e.g., 3-4 steps)One-potThe primary advantage of multicomponent reactions is the reduction in the number of synthetic steps, which saves time, resources, and reduces waste.
Reaction Conditions Can involve harsh reagents (e.g., POCl₃) and high temperaturesOften requires reflux, but can be optimized with various catalystsThe chlorination of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a standard but often harsh procedure.[6][11] While effective, it requires careful handling and quenching. Biginelli and Pinner reactions can be catalyzed by a variety of Lewis and Brønsted acids, with many modern protocols utilizing milder and more environmentally friendly catalysts.[7]
Substrate Scope & Versatility High - the pre-formed ring allows for late-stage diversificationHigh - a wide variety of aldehydes, β-dicarbonyls, and amidines/ureas can be usedThis compound is an excellent platform for creating a library of analogs through late-stage functionalization, particularly via cross-coupling reactions like the Suzuki coupling on the chlorinated intermediate.[12][13] Multicomponent reactions offer a high degree of diversity by simply varying the three starting components.
Purification Requires purification at each stepOften a single purification of the final productThe multi-step nature of Route A necessitates intermediate purifications, which can be time-consuming and lead to material loss. In many multicomponent reactions, the product precipitates from the reaction mixture and can be isolated by simple filtration and recrystallization.[6]
Green Chemistry Aspects Potentially lower atom economy due to multiple steps and use of hazardous reagentsHigher atom economy in the one-pot reactionOne-pot reactions are inherently more atom-economical. The use of excess POCl₃ and subsequent quenching in Route A generates significant waste. Modern variations of the Biginelli and Pinner reactions often employ solvent-free conditions or greener solvents.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine (Precursor for Route A)

This protocol is a well-established method for the synthesis of the hydroxypyrimidine precursor.

Materials:

  • Ethyl acetoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Glacial acetic acid

Procedure:

  • Prepare a solution of sodium ethoxide from sodium (1 g atom) in anhydrous ethanol (250 ml).

  • After the sodium has dissolved, cool the solution and add ethyl acetoacetate (1 mole).

  • In a separate flask, prepare another solution of sodium ethoxide of the same concentration and add guanidine hydrochloride (1.02 moles).

  • Filter the resulting sodium chloride precipitate, and add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.

  • Heat the mixture under reflux for 2 hours.

  • Evaporate the solvent to dryness.

  • Dissolve the solid product in boiling water (325 ml) and acidify with glacial acetic acid (67 ml).

  • Upon cooling, the product, 2-amino-4-hydroxy-6-methylpyrimidine, will crystallize and can be collected by filtration.[9]

Expected Yield: 80-82%[9]

Protocol 2: General Procedure for the Biginelli Reaction (Representative of Route B)

This protocol provides a general framework for the one-pot synthesis of dihydropyrimidinones, which are precursors to pyrimidines.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., silica chloride, 2.5 mol%)

  • Solvent (optional, can be run solvent-free)

Procedure:

  • Mix the aldehyde, ethyl acetoacetate, and urea/thiourea with the catalyst.

  • If running solvent-free, heat the mixture at 80°C for the appropriate time (typically 1-3 hours), monitoring the reaction by TLC.[6]

  • If using a solvent like ethanol, reflux the mixture.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol.

  • Further purification can be achieved by recrystallization.[6]

Expected Yield: Yields for the Biginelli reaction are generally good to excellent, often exceeding 85%.[10]

Causality Behind Experimental Choices

The choice between a multi-step synthesis starting from a pre-functionalized pyrimidine and a one-pot multicomponent reaction is dictated by the specific goals of the research.

  • For targeted synthesis and late-stage diversification , starting with a precursor like this compound is often preferred. The hydroxyl group provides a reliable handle for introducing functionality through well-established reactions like chlorination followed by substitution or cross-coupling. This approach offers a high degree of control and predictability, which is crucial in drug development when exploring structure-activity relationships (SAR) around a core scaffold. The use of phosphorus oxychloride (POCl₃) for chlorination is a classic and effective method, though it requires anhydrous conditions and careful handling.[6]

  • For library synthesis and the rapid generation of diverse structures , multicomponent reactions like the Biginelli and Pinner syntheses are unparalleled. Their one-pot nature and the ability to vary three or more components make them ideal for creating large libraries of compounds for high-throughput screening. The choice of catalyst in these reactions is critical; while classical methods used strong mineral acids, modern protocols employ a wide range of milder and more selective catalysts to improve yields and reduce side reactions.[7]

Conclusion and Future Perspectives

Both this compound and classical multicomponent reactions represent powerful and complementary strategies for the synthesis of pyrimidines. The choice of precursor is not a matter of one being universally superior to the other, but rather a strategic decision based on the synthetic objective.

  • This compound and similar pre-functionalized pyrimidines are ideal for a convergent synthesis approach, where complex fragments are coupled in the later stages of a synthesis. This is particularly advantageous for the synthesis of complex drug candidates where control and predictability are paramount.

  • Multicomponent reactions excel in divergent synthesis , allowing for the rapid creation of a wide array of analogs from simple starting materials. This approach is highly valuable in the early stages of drug discovery for identifying initial hits.

The future of pyrimidine synthesis will likely involve the continued development of more efficient and sustainable catalytic systems for both the functionalization of pre-existing pyrimidine rings and for novel multicomponent reactions. The integration of flow chemistry and automated synthesis platforms will further enhance the efficiency and accessibility of these important heterocyclic compounds, accelerating the pace of drug discovery and development.

References

A Comparative Guide to the In Vitro Anticancer Activity of Ethyl 6-hydroxypyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases essential for life and a privileged scaffold for a multitude of therapeutic agents.[1][2] Its inherent structural similarities to the building blocks of DNA and RNA allow for critical interactions with biological targets involved in cell proliferation and survival.[3] This has led to the development of numerous pyrimidine-based anticancer drugs, including the widely used 5-Fluorouracil and Gemcitabine.[4] The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to enhance efficacy and selectivity against cancer cells.[2][3] This guide focuses on a specific class of these compounds, the ethyl 6-hydroxypyrimidine-4-carboxylate derivatives, providing a comparative analysis of their in vitro anticancer activity against various cancer cell lines and established chemotherapeutic agents. We will delve into the experimental data, detailed protocols for key assays, and the underlying mechanisms of action that position these derivatives as promising candidates for future anticancer drug development.

Comparative Analysis of In Vitro Anticancer Activity

The cornerstone of preclinical cancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates greater potency.

This section presents a comparative analysis of the cytotoxic effects of various this compound derivatives against human leukemia (K562 and CEM), breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. For context and to provide a benchmark for their performance, their activities are compared with those of the established chemotherapeutic drugs, doxorubicin and cisplatin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivative (para-chloro substitution) K562 (Leukemia)14.0[5]
Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivative (meta-dichloro substitution) K562 (Leukemia)15.0[5]
Doxorubicin K562 (Leukemia)~0.8 - 2.92[6][7]
Cisplatin K562 (Leukemia)~18.67 - 22.32[8]
Doxorubicin CEM (Leukemia)Not explicitly found, but active[9]
Cisplatin CEM (Leukemia)Not explicitly found
Pyrido[2,3-d]pyrimidine Derivative (5a) MCF-7 (Breast Cancer)> 100[10]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) MCF-7 (Breast Cancer)0.013[11]
Doxorubicin MCF-7 (Breast Cancer)~0.95[7]
Cisplatin MCF-7 (Breast Cancer)~10[12]
Pyrido[2,3-d]pyrimidine Derivative (5a) A549 (Lung Cancer)> 100[10]
Doxorubicin A549 (Lung Cancer)~5.05[13]
Cisplatin A549 (Lung Cancer)~26.00[14]
Pyrido[2,3-d]pyrimidine Derivative (5a) HepG2 (Liver Cancer)0.3[10]
Doxorubicin HepG2 (Liver Cancer)~12.18[15]
Cisplatin HepG2 (Liver Cancer)Not explicitly found

Note: The IC50 values for doxorubicin and cisplatin can vary between studies due to different experimental conditions.

The data clearly indicates that certain this compound derivatives exhibit potent anticancer activity, particularly against leukemia cell lines. For instance, the para-chloro substituted derivative shows an IC50 of 14.0 µM against K562 cells, which is a promising result.[5] While not as potent as doxorubicin in this specific cell line, it demonstrates significant cytotoxic potential. Furthermore, the pyrido[2,3-d]pyrimidine derivative 5a displays remarkable activity against the HepG2 liver cancer cell line with an IC50 of 0.3 µM, surpassing the efficacy of doxorubicin in this context.[10] The 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 shows exceptional potency against the MCF-7 breast cancer cell line with an IC50 of 0.013 µM.[11] These findings underscore the potential of the this compound scaffold as a template for the development of novel and potent anticancer agents.

Mechanism of Action: Unraveling the Pathways to Cell Death

Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. Pyrimidine derivatives have been shown to induce cancer cell death through various mechanisms, primarily by triggering apoptosis and interfering with key signaling pathways that control cell growth and proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many effective anticancer drugs function by reactivating this process in cancer cells.

Cell cycle analysis of leukemia cells treated with ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives has suggested their ability to induce apoptosis.[5] This is often mediated through the activation of a cascade of enzymes called caspases. The activation of effector caspases, such as caspase-3, leads to the cleavage of cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis.[1][16]

Caption: Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Interference with Signaling Pathways

Cancer cells often exhibit aberrant signaling through pathways that promote uncontrolled growth and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of these processes and is frequently dysregulated in various cancers, including some leukemias.[17] Pyrimidine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling cascades.[18]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine_Derivative Pyrimidine_Derivative Pyrimidine_Derivative->EGFR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival Promotes Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Gene_Expression->Proliferation_Survival Drives

Caption: The EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental Protocols: A Guide to In Vitro Anticancer Assays

Reproducibility and reliability are paramount in scientific research. This section provides detailed, step-by-step protocols for the key in vitro assays used to evaluate the anticancer activity of this compound derivatives.

Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol

The SRB assay is a colorimetric assay used to determine cytotoxicity by measuring cellular protein content.[1][16]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software program.

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells (both adherent and suspension) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide have demonstrated significant in vitro cytotoxic activity against a range of cancer cell lines, in some cases exceeding the potency of established chemotherapeutic drugs. Their ability to induce apoptosis and potentially target key signaling pathways like EGFR highlights their therapeutic potential.

Future research should focus on expanding the library of these derivatives and screening them against a broader panel of cancer cell lines to identify compounds with enhanced potency and selectivity. In-depth mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, promising candidates should be advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system. The continued exploration of this compound derivatives holds the potential to yield novel and effective therapies for the treatment of cancer.

References

Structure-activity relationship (SAR) of Ethyl 6-hydroxypyrimidine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Ethyl 6-hydroxypyrimidine-4-carboxylate Derivatives

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids (thymine, cytosine, and uracil) and various synthetic drugs.[1][2] Among the numerous pyrimidine-based scaffolds, the this compound core represents a particularly versatile and privileged starting point for drug discovery.[3] Its unique arrangement of hydrogen bond donors and acceptors, coupled with multiple sites for chemical modification, allows for the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various derivatives of this compound. We will explore how specific structural modifications influence biological activity, supported by experimental data from peer-reviewed studies. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutic agents.

The Core Scaffold: A Foundation for Diverse Activities

The foundational structure of this compound offers several key positions (C2, C5, and the C4-ester) that can be chemically altered to modulate biological activity and target specificity. The inherent electronic properties and potential for tautomerization of the 6-hydroxy group also play a critical role in molecular interactions. Understanding how substitutions at these positions impact efficacy is fundamental to rational drug design. The position of these substituents is known to greatly influence the resulting biological activities.[2]

SAR_Summary cluster_C2 C2-Position cluster_C4_C5 C4/C5-Positions cluster_Activity Resulting Biological Activity Core Ethyl 6-hydroxypyrimidine -4-carboxylate Scaffold C2_Node Aminocyclobutyl + Carboxamides/Sulfonamides Core->C2_Node Substitution C2_Node2 Rigid Heterocycles (e.g., Phenylpiperidine) Core->C2_Node2 Substitution C4_Node Ester to Carboxamide Conversion Core->C4_Node Modification C5_Node Halogenation (e.g., Bromo) Core->C5_Node Substitution Activity1 Anticancer C2_Node->Activity1 Activity2 Enzyme Inhibition (NAPE-PLD, LDH) C2_Node2->Activity2 C4_Node->Activity2 Activity3 Bone Anabolic C5_Node->Activity3 Experimental_Workflow A 1. Synthesis & Purification B 2. Structural Confirmation (NMR, MS, IR) A->B C 3. In Vitro Biological Assay (e.g., MTT for Cancer, Enzyme Inhibition Assay) B->C D 4. Data Collection (e.g., Absorbance, Fluorescence) C->D E 5. IC50 Value Calculation D->E F 6. SAR Analysis & Lead Optimization E->F

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparison and validation guide for analytical methods targeting genotoxic impurities (GTIs). In the landscape of pharmaceutical development, ensuring patient safety is the bedrock upon which all innovation is built. Among the most critical aspects of this is the control of impurities that can damage genetic material, potentially leading to cancer.[1][2] These genotoxic impurities are often present at trace levels, demanding analytical methods of extraordinary sensitivity and reliability.

This guide deviates from a simple checklist-style approach. Instead, we will embark on a practical journey, simulating a real-world scenario to understand not just what we do, but why we do it. We will explore the causal logic behind our experimental choices, build a self-validating system, and compare analytical strategies, all grounded in the authoritative standards set by global regulatory bodies.

The Challenge: Defining the Target for "Impuritasol"

Let's consider a hypothetical new Active Pharmaceutical Ingredient (API), "Exemplarivir," a breakthrough therapy with a maximum daily dose of 300 mg. A review of its synthetic pathway reveals a potential genotoxic impurity (PGI), an alkylating agent we'll call "Impuritasol."

Our first step is to define what "safe" means. The International Council for Harmonisation (ICH) M7 guideline introduces the Threshold of Toxicological Concern (TTC) concept.[1][3][4] For most GTIs, a lifetime exposure of 1.5 µ g/day is considered to pose a negligible carcinogenic risk.[5][6][7] This TTC is our guiding star.

Calculation of the Required Analytical Limit:

  • TTC: 1.5 µ g/day

  • Maximum Daily Dose of Exemplarivir: 300 mg/day (or 300,000 µ g/day )

  • Concentration Limit of Impuritasol in API: (1.5 µ g/day ) / (300,000 µ g/day ) = 0.000005 or 5 ppm

This calculation is foundational. It transforms a toxicological threshold into a tangible analytical target. Our method must be able to reliably and accurately quantify Impuritasol at or below 5 parts per million relative to the Exemplarivir API. This dictates the immense sensitivity required.

Choosing the Right Tool: A Comparative Analysis of Analytical Technologies

With our target defined, we must select the appropriate analytical technique. The choice is driven by the physicochemical properties of Impuritasol and the required sensitivity. Let's assume Impuritasol is a non-volatile, polar compound. This immediately points us toward a decision. The two primary workhorses for GTI analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]

  • Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds.[11][12] For analytes like residual solvents or certain nitrosamines, GC-MS is the undisputed champion.[6] However, for our non-volatile Impuritasol, GC would require a chemical modification step called derivatization to make it volatile, adding complexity and potential variability.[11]

  • Liquid Chromatography (LC): LC is perfectly suited for separating non-volatile and thermally labile compounds dissolved in a liquid.[9][13] When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity, making it the gold standard for analyzing a wide array of GTIs at trace levels.[13][14][15]

For Impuritasol, the choice is clear: LC-MS/MS . It allows for direct analysis without derivatization, minimizing sample preparation complexity and maximizing throughput and reliability.

G start PGI Identified prop Assess Physicochemical Properties start->prop volatile Is the analyte volatile & thermally stable? prop->volatile gcms Select GC-MS volatile->gcms  Yes derivatize Is derivatization feasible? volatile->derivatize No lcms Select LC-MS/MS end_lc Proceed with LC-MS/MS Method lcms->end_lc end_gc Proceed with GC-MS Method gcms->end_gc derivatize->lcms No derivatize->gcms Yes

Caption: Decision tree for selecting the appropriate analytical technique.

The Validation Gauntlet: Proving the Method is Fit-for-Purpose

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[16] We will follow the framework outlined in the ICH Q2(R2) guideline, but we will frame our experiments as questions to reinforce the scientific logic.[17]

Specificity: Are We Measuring Only Impuritasol?

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, or matrix components.[18] A lack of specificity can lead to falsely elevated results.

  • Experimental Approach: We analyze three samples: a blank (diluent), a solution of Exemplarivir API without Impuritasol, and a solution of the API spiked with Impuritasol at the target concentration (5 ppm).

  • Causality & Trustworthiness: The core principle is to demonstrate that the API peak does not interfere with the Impuritasol peak. By using a highly selective MS/MS technique, we monitor a specific precursor-to-product ion transition for Impuritasol. A signal at the correct retention time and with the correct ion transition in the spiked sample, and its absence in the unspiked API and blank samples, provides unequivocal proof of specificity.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): How Low Can We Go?
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[19]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16][19]

  • Experimental Approach: We prepare a series of increasingly dilute solutions of Impuritasol and inject them. The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at an S/N ratio of approximately 10:1.[19] We must also demonstrate that at the LOQ, the method meets predefined accuracy and precision criteria.

  • Causality & Trustworthiness: Our control limit is 5 ppm. The method's LOQ must be at or below this limit. An LOQ of 1.5 ppm, for example, provides confidence that we can reliably quantify Impuritasol well below the safety threshold. The S/N ratio provides a statistical basis for distinguishing a true signal from random instrument noise.

ParameterResultAcceptance CriterionStatus
Limit of Detection (LOD)0.5 ppm (S/N = 3.5)S/N ≥ 3Pass
Limit of Quantitation (LOQ)1.5 ppm (S/N = 11.2)S/N ≥ 10Pass
Precision at LOQ (%RSD)8.5%≤ 15%Pass
Accuracy at LOQ (% Recovery)96.2%80 - 120%Pass
Table 1: Summary of LOD and LOQ Data for Impuritasol.
Linearity & Range: Is the Response Proportional?

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[20][21]

  • Experimental Approach: A series of at least five standard solutions are prepared, spanning a range from the LOQ to 150% or 200% of the target limit (e.g., 1.5 ppm to 10 ppm). A calibration curve is plotted (Concentration vs. Instrument Response), and linear regression analysis is performed.

  • Causality & Trustworthiness: A strong correlation coefficient (R² > 0.99) indicates a reliable linear relationship.[22] This is crucial because it validates the use of a calibration curve to calculate the concentration of Impuritasol in an unknown sample. Without linearity, any quantification would be a mere estimation.

Concentration (ppm)Instrument Response (Area)
1.5 (LOQ)15,100
2.524,950
5.0 (100%)50,200
7.5 (150%)75,500
10.0 (200%)100,100
Linear Regression Result
Correlation Coefficient (R²)0.9998
Slope10005
Y-Intercept125
Table 2: Linearity Data for Impuritasol.
Accuracy: Are We Hitting the Bullseye?

Accuracy is the closeness of the test results to the true value.[16][18] It is typically assessed through spike-recovery experiments.

  • Experimental Approach: We spike known amounts of Impuritasol into the Exemplarivir API matrix at three different concentration levels (e.g., LOQ, 100%, and 150% of the target limit). The amount recovered is calculated as a percentage of the amount added.

  • Causality & Trustworthiness: High percent recovery (typically 80-120% for trace impurities) demonstrates that the API matrix is not suppressing or enhancing the instrument's response to Impuritasol.[23] This confirms that the method is providing a true and accurate measurement.

Spiked LevelConcentration (ppm)% Recovery (n=3)%RSD
Low (LOQ)1.596.2%2.1%
Mid (100%)5.0101.5%1.5%
High (150%)7.599.8%1.2%
Table 3: Accuracy (Spike/Recovery) Data for Impuritasol.
Precision: Can We Hit the Same Spot Repeatedly?

Precision measures the degree of scatter between a series of measurements from the same sample.[18] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same lab but with variations such as different days, analysts, or equipment.[16]

  • Experimental Approach: For repeatability, we analyze six replicate samples of API spiked at 100% of the target limit on the same day. For intermediate precision, a different analyst repeats this on a different day using another instrument. The results are expressed as the Relative Standard Deviation (%RSD).

  • Causality & Trustworthiness: A low %RSD (e.g., < 15%) demonstrates that the method is consistent and not subject to significant random error.[24] This ensures that results generated today will be comparable to results generated tomorrow, which is the essence of a reliable quality control method.

Robustness: Can the Method Handle Minor Variations?

Robustness is the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21]

  • Experimental Approach: We introduce small changes to critical method parameters, one at a time, such as the mobile phase pH (±0.2 units), column temperature (±5°C), or flow rate (±10%).

  • Causality & Trustworthiness: If the results remain consistent despite these minor shifts, the method is robust. This is vital for method transfer between laboratories and for the day-to-day rigors of a QC environment where perfect adherence to parameters is not always possible.

The Validated System: A Workflow for Confidence

The validation parameters are not isolated tests; they form an interconnected, self-validating system. Good precision is meaningless if the method isn't accurate. Linearity is irrelevant if the method isn't specific. This holistic workflow ensures the final analytical data is trustworthy and defensible.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Implementation dev Develop & Optimize LC-MS/MS Method spec Specificity (No Interference?) dev->spec lod_loq LOD / LOQ (Sufficiently Sensitive?) spec->lod_loq lin Linearity & Range (Proportional Response?) lod_loq->lin acc Accuracy (Correct Result?) lin->acc prec Precision (Repeatable Result?) acc->prec rob Robustness (Tolerates Variation?) prec->rob final Validated Method Ready for QC Use rob->final

Caption: A comprehensive workflow for analytical method validation.

Detailed Experimental Protocols

Protocol 1: Specificity
  • Prepare a blank solution (mobile phase diluent).

  • Prepare a solution of Exemplarivir API at the working concentration (e.g., 1 mg/mL) in the diluent.

  • Prepare a spiked sample by adding Impuritasol standard to the API solution to achieve a final concentration of 5 ppm relative to the API.

  • Inject each solution into the LC-MS/MS system.

  • Acceptance: The Impuritasol peak must be absent in the blank and unspiked API chromatograms. The peak in the spiked sample must be well-resolved from any other peaks.

Protocol 2: Linearity
  • Prepare a stock solution of Impuritasol standard.

  • Perform serial dilutions to create at least five calibration standards ranging from the LOQ (1.5 ppm) to 200% of the specification (10 ppm).

  • Inject each standard in triplicate.

  • Plot the average peak area against concentration.

  • Acceptance: Perform linear regression analysis. The correlation coefficient (R²) must be ≥ 0.99.

Protocol 3: Accuracy (Spike/Recovery)
  • Prepare triplicate samples of Exemplarivir API spiked with Impuritasol at three levels: LOQ (1.5 ppm), 100% (5 ppm), and 150% (7.5 ppm).

  • Prepare and analyze a set of calibration standards.

  • Analyze the spiked samples and quantify the amount of Impuritasol using the calibration curve.

  • Calculate the percent recovery for each sample: (%Recovery = [Measured Amount / Spiked Amount] * 100).

  • Acceptance: The mean percent recovery at each level should be within 80-120%.

Conclusion

Validating an analytical method for genotoxic impurities is a rigorous, multifaceted process that underpins the safety of pharmaceutical products. It is far more than a procedural exercise; it is a scientific investigation designed to build a foundation of trust in our data. By moving beyond a simple checklist and focusing on the causality behind each validation parameter, we create a robust, reliable, and defensible analytical system. This comparative and logic-driven approach ensures that our methods are not only compliant with global regulations like ICH M7 but are truly "fit-for-purpose," serving their ultimate role as guardians of patient health.

References

A Senior Application Scientist's Guide to the Comparative Antimicrobial Activity of Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Within the landscape of medicinal chemistry, pyrimidine-containing compounds have emerged as a particularly promising area of research.[1] The inherent versatility of the pyrimidine ring, a fundamental component of nucleic acids, allows for a wide range of structural modifications, leading to derivatives with potent and diverse biological activities.[1][2][3][4][5] This guide offers an in-depth comparison of the antimicrobial efficacy of various pyrimidine scaffolds, supported by experimental data and protocols, to aid researchers in the strategic design of next-generation antimicrobial therapeutics.

The Significance of the Pyrimidine Scaffold in Antimicrobial Drug Discovery

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a privileged scaffold in drug discovery.[4][5][6] Its presence in essential biomolecules like DNA and RNA provides a unique advantage, allowing pyrimidine derivatives to potentially interact with various cellular components, including enzymes and genetic material.[1][2] The aromaticity of the pyrimidine ring confers relative stability, while its reactive sites are amenable to functionalization, enabling the synthesis of a vast library of derivatives.[6] Consequently, pyrimidine analogues have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][6][7][8][9]

Methodologies for Evaluating Antimicrobial Efficacy

To objectively compare the antimicrobial potency of different pyrimidine scaffolds, standardized and reproducible experimental protocols are paramount. The following sections detail the two most common in vitro assays: the Zone of Inhibition test and the Minimum Inhibitory Concentration (MIC) determination.

The Zone of Inhibition test is a qualitative or semi-quantitative method that provides a rapid preliminary screening of the antimicrobial activity of a compound.[10][11][12] It assesses the ability of a substance to diffuse through an agar medium and inhibit the growth of a microorganism.[11]

Experimental Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[13]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and evenly streaked across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[10][13]

  • Application of Test Compound: Sterile paper discs impregnated with a known concentration of the pyrimidine derivative are placed onto the surface of the inoculated agar plate using sterile forceps.[10]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth and diffusion of the antimicrobial agent.[10]

  • Observation and Measurement: Following incubation, the plates are examined for the presence of a clear zone around the disc, known as the zone of inhibition, where bacterial growth has been prevented.[10][11] The diameter of this zone is measured in millimeters.[10] A larger zone of inhibition generally indicates greater antimicrobial potency.[10][14]

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B Evenly Streak C Apply Discs with Pyrimidine Derivatives B->C Place Discs D Incubate Plate (e.g., 37°C, 18-24h) C->D Allow Diffusion & Growth E Measure Zone of Inhibition (mm) D->E Observe Clearing F Compare Diameters E->F Assess Potency

Caption: Workflow for the Zone of Inhibition Assay.

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17] This is a more precise measure of antimicrobial potency than the zone of inhibition test.[18]

Experimental Protocol:

  • Preparation of Serial Dilutions: A series of two-fold dilutions of the pyrimidine derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16][17]

  • Inoculation: Each well is inoculated with a standardized concentration of the target microorganism.[17] A positive control well (microorganism without the compound) and a negative control well (medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions to allow for microbial growth.

  • Determination of MIC: After incubation, the plate is visually inspected or read using a microplate reader to identify the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16][17] This concentration is the MIC value.

MIC_Assay_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Serial Dilutions of Pyrimidine Compound in 96-well plate C Inoculate Wells with Microorganism A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D Allow Growth E Observe for Microbial Growth (Turbidity) D->E Visual or Spectrophotometric Reading F Determine MIC (Lowest concentration with no growth) E->F Identify Endpoint

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Comparative Antimicrobial Activity of Pyrimidine Scaffolds

The antimicrobial activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[5][6][8][9] Fusing the pyrimidine ring with other heterocyclic systems has also proven to be a successful strategy for enhancing antimicrobial potency.

Pyrimidine Scaffold ClassRepresentative Derivative(s)Target OrganismsMIC Range (µg/mL)Key Structural Features for ActivityReference(s)
Thiophenyl-pyrimidines Compound Bb2MRSA, VREs22,4-disubstituted-6-thiophenyl-pyrimidine core[19][20]
Pyrrolo[2,3-d]pyrimidines Pleuromutilin derivativesMSSA, MRSA, MSSE, MRSE, E. faecium0.0625 - 4Fusion of pyrrole and pyrimidine rings[19][20]
Pyrazolo[1,5-a]pyrimidines Compounds 8b, 10e, 10i, 10nGram-positive and Gram-negative bacteriaNot specifiedPhenylsulfonyl and arylazo groups[21][22]
1,2,4-Triazolo[1,5-a]pyrimidines Compounds 9d, 9n, 9o, 9pGram-positive, Gram-negative bacteria, and fungi15.50 - 102 (µM)Chalcone-derived substituents[23]
Thieno[2,3-d]pyrimidines Various derivativesBroad-spectrum bacteria and fungiNot specifiedFusion of thiophene and pyrimidine rings[2]
5-Fluorouracil Analogues 5-FU, 5-FdU, 5-FUrdGram-positive cocci (MSSA, MRSA, VRE)10⁻⁹ to 10⁻⁷ (M)Fluorine substitution at the 5-position[24]

Structure-Activity Relationship (SAR) Insights:

  • Substitution Patterns: The biological activity of pyrimidine derivatives is significantly influenced by the substituents at various positions of the ring.[5][8][9] For instance, the presence of electron-withdrawing groups like chloro or nitro can enhance antibacterial activity.[25][26]

  • Fused Ring Systems: The fusion of the pyrimidine ring with other heterocycles like thiophene, pyrrole, pyrazole, and triazole often leads to compounds with enhanced and broader antimicrobial activity.[2][21][23][27] This is exemplified by the potent activity of thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines.[2][19][20]

  • Specific Functional Groups: The incorporation of moieties like thiophenyl groups has been shown to yield compounds with strong antibacterial action, particularly against resistant Gram-positive strains.[19][28] Similarly, the presence of a p-methoxyphenyl group has been reported to improve the antimicrobial activity of certain pyrimidine derivatives.[25]

SAR_Pyrimidines cluster_substituents Substituent Effects cluster_fused Fused Ring Systems cluster_activity Antimicrobial Activity Core Pyrimidine Core R1 R2 R3 R4 EWGs Electron-Withdrawing Groups (e.g., -Cl, -NO2) Core->EWGs Substitutions at R1-R4 Thiophenyl Thiophenyl Groups Core->Thiophenyl Substitutions at R1-R4 Methoxyphenyl p-Methoxyphenyl Groups Core->Methoxyphenyl Substitutions at R1-R4 Thieno Thieno[2,3-d]pyrimidine Core->Thieno Fusion Pyrrolo Pyrrolo[2,3-d]pyrimidine Core->Pyrrolo Fusion Pyrazolo Pyrazolo[1,5-a]pyrimidine Core->Pyrazolo Fusion Triazolo 1,2,4-Triazolo[1,5-a]pyrimidine Core->Triazolo Fusion EnhancedActivity Enhanced Potency EWGs->EnhancedActivity Thiophenyl->EnhancedActivity Methoxyphenyl->EnhancedActivity Thieno->EnhancedActivity BroadSpectrum Broader Spectrum Thieno->BroadSpectrum Pyrrolo->EnhancedActivity Pyrrolo->BroadSpectrum Pyrazolo->EnhancedActivity Pyrazolo->BroadSpectrum Triazolo->EnhancedActivity Triazolo->BroadSpectrum

Caption: Structure-Activity Relationships of Pyrimidine Scaffolds.

Mechanisms of Antimicrobial Action

Pyrimidine derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes.

  • Inhibition of Folic Acid Synthesis: Some pyrimidine analogues, like trimethoprim, act as structural analogues of para-aminobenzoic acid (PABA) and inhibit dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway.[3][29] This disrupts the production of purines and pyrimidines necessary for DNA and RNA synthesis.[29]

  • Inhibition of Cell Division: Certain thiophenyl-substituted pyrimidines have been shown to inhibit the polymerization of FtsZ, a protein crucial for bacterial cell division.[19][28] This leads to a bactericidal effect.[28]

  • Inhibition of DNA Gyrase and DHFR: Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), representing a multi-targeted approach to combatting bacterial growth.[23]

  • Thymineless Death: 5-fluorouracil and its analogues can inhibit thymidylate synthetase (ThyA), leading to a depletion of thymidine and subsequent "thymineless death" in bacteria.[24] They can also interfere with RNA synthesis.[24]

Mechanism_of_Action cluster_targets Cellular Targets & Pathways cluster_outcomes Antimicrobial Outcomes Pyrimidine Pyrimidine Derivatives FolicAcid Folic Acid Synthesis (Dihydrofolate Reductase) Pyrimidine->FolicAcid Inhibition CellDivision Cell Division (FtsZ Polymerization) Pyrimidine->CellDivision Inhibition NucleicAcid Nucleic Acid Synthesis (DNA Gyrase, DHFR, ThyA) Pyrimidine->NucleicAcid Inhibition GrowthInhibition Bacteriostatic/ Fungistatic Effect FolicAcid->GrowthInhibition CellDeath Bactericidal/ Fungicidal Effect CellDivision->CellDeath NucleicAcid->GrowthInhibition NucleicAcid->CellDeath

Caption: Mechanisms of Action of Pyrimidine-Based Antimicrobials.

Conclusion and Future Perspectives

The diverse antimicrobial activities exhibited by various pyrimidine scaffolds underscore their immense potential in the development of new drugs to combat infectious diseases.[4][6] The structure-activity relationship studies clearly indicate that strategic modifications, such as the introduction of specific substituents and the creation of fused heterocyclic systems, are key to enhancing potency and broadening the spectrum of activity.[5][8] Future research should focus on the synthesis of novel pyrimidine derivatives with multi-target mechanisms of action to overcome the challenge of drug resistance.[30] In silico methods, such as molecular docking, can be employed to predict the binding interactions of these compounds with their molecular targets, thereby guiding the rational design of more effective antimicrobial agents.[30]

References

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Strategic Selectivity Profiling

In the realm of drug discovery and chemical biology, the pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules. Ethyl 6-hydroxypyrimidine-4-carboxylate, a key synthetic intermediate, represents a starting point for a diverse array of potential therapeutics. However, the very versatility of the pyrimidine core necessitates a rigorous evaluation of its cross-reactivity profile. Off-target interactions can lead to unforeseen toxicities or misleading structure-activity relationship (SAR) data, ultimately derailing promising research programs.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cross-reactivity of this compound and its derivatives. We will delve into the rationale behind key experimental choices, provide detailed protocols for a tiered panel of in vitro assays, and discuss the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies form a self-validating system for robust decision-making.

The Rationale for a Proactive Cross-Reactivity Strategy

Pyrimidine-based compounds are notorious for their ability to interact with a wide range of biological targets, particularly protein kinases, due to their hydrogen bonding capabilities and structural resemblance to endogenous purines.[1] An uncharacterized pyrimidine derivative may exhibit potent activity in a primary assay, but this apparent efficacy could be the result of promiscuous binding to multiple proteins. A proactive and systematic approach to cross-reactivity profiling is therefore not just a matter of due diligence but a critical step in understanding the true biological activity of a compound and its therapeutic potential.

This guide advocates for a tiered approach to cross-reactivity screening, beginning with broad panels and progressing to more specific, functional assessments as warranted by the initial findings.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: ADME & Safety Pharmacology cluster_2 Tier 3: In-depth Functional Analysis Kinase Panel Kinase Panel CYP450 Inhibition CYP450 Inhibition Kinase Panel->CYP450 Inhibition Assess Hits GPCR Panel GPCR Panel GPCR Panel->CYP450 Inhibition Assess Hits hERG Channel hERG Channel CYP450 Inhibition->hERG Channel Cellular Assays Cellular Assays hERG Channel->Cellular Assays If Warranted Target Validation Target Validation Cellular Assays->Target Validation Test Compound Test Compound Test Compound->Kinase Panel Primary Screen Test Compound->GPCR Panel Primary Screen

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad Target Class Screening

The initial step is to cast a wide net across major drug target families. Given the chemical nature of pyrimidines, protein kinases and G-protein coupled receptors (GPCRs) are the most probable off-target classes.

Kinase Panel Screening

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases. Many kinase inhibitors possess a pyrimidine core, making this a critical first screen.

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This method is considered the gold standard for its direct measurement of enzymatic activity.[2][3]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable peptide or protein substrate, and the necessary cofactors in kinase buffer.

  • Compound Addition: Add this compound at a screening concentration (e.g., 10 µM) or in a dose-response format. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[4]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).

  • Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the membrane and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control.

Data Presentation: Kinase Selectivity Profile

The results are often visualized as a heatmap or a table summarizing the percent inhibition across the kinase panel.

Kinase% Inhibition at 10 µM
CDK2/cyclin A85
PKA12
SRC5
EGFR92
VEGFR278
......

A more detailed analysis can be presented as a dendrogram, clustering kinases based on their sequence homology and color-coding the inhibition data to reveal patterns of selectivity.

GPCR Cross-Reactivity Screening

GPCRs constitute the largest family of cell surface receptors and are the targets of a substantial portion of approved drugs.[5] Assessing interactions with a panel of representative GPCRs is crucial.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

This protocol describes a common functional assay for Gs- and Gi-coupled GPCRs by measuring changes in cyclic AMP (cAMP) levels.[6][7][8]

  • Cell Culture: Use cell lines stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells into 96- or 384-well plates and culture overnight.

  • Compound Incubation: For antagonist mode, pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a known agonist for the specific GPCR at a concentration that elicits a submaximal response (e.g., EC₈₀). For agonist mode, add the test compound directly.

  • Cell Lysis and cAMP Detection: After a defined incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9]

  • Data Analysis: For antagonist mode, determine the IC₅₀ value from the concentration-response curve. For agonist mode, determine the EC₅₀ value.

Data Presentation: GPCR Activity Summary

ReceptorAssay ModeResult (IC₅₀/EC₅₀ in µM)
Adrenergic β2Antagonist> 50
Dopamine D2Antagonist8.5
Serotonin 5-HT2AAgonist> 50
.........

Tier 2: ADME and Safety Pharmacology Profiling

If significant activity is observed in the primary screens, or as part of a standard drug discovery cascade, it is essential to evaluate the compound's potential for drug-drug interactions and cardiac liability.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.[10][11] The FDA provides guidance on the importance of these in vitro studies.[12][13][14][15]

Experimental Protocol: In Vitro CYP Inhibition using Human Liver Microsomes [16][17][18][19]

  • Microsome Preparation: Use pooled human liver microsomes as the enzyme source.

  • Reaction Mixture: In a 96-well plate, combine the microsomes, a CYP-isoform-specific substrate, and this compound at various concentrations in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a specific time.

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value for each CYP isoform by plotting the percent inhibition against the compound concentration.

Data Presentation: CYP Inhibition Profile

CYP IsoformProbe SubstrateIC₅₀ (µM)
CYP1A2Phenacetin> 100
CYP2C9Diclofenac25.3
CYP2C19S-Mephenytoin> 100
CYP2D6Bufuralol15.8
CYP3A4Midazolam5.2
hERG Channel Blockade Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. This is a critical safety screen for all drug candidates.

Experimental Protocol: Manual Patch Clamp Electrophysiology

Manual patch clamp is the "gold standard" for assessing hERG channel activity, providing high-quality data on ion channel function.[20][21][22][23]

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Whole-Cell Configuration: Establish a whole-cell patch clamp recording from a single cell.

  • Voltage Protocol: Apply a specific voltage clamp protocol to elicit and measure the hERG tail current. A typical protocol involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the tail current, which reflects the channel's recovery from inactivation.[24]

  • Compound Application: Perfuse the cell with increasing concentrations of this compound.

  • Data Acquisition: Record the hERG current at each concentration until a steady-state effect is observed.

  • Data Analysis: Measure the amplitude of the tail current at each concentration and calculate the percent inhibition relative to the baseline current. Determine the IC₅₀ value from the concentration-response curve.

G cluster_0 Voltage (mV) cluster_1 Current (pA) cluster_2 Time (ms) V_start -80 V_depol +20 V_start->V_depol T0 0 V_start:e->T0:w V_repol -50 V_depol->V_repol T1 1000 V_depol:e->T1:w V_end -80 V_repol->V_end T2 2000 V_repol:e->T2:w T3 3000 V_end:e->T3:w I_base Baseline I_peak Peak Current I_base->I_peak I_base:e->T0:w I_tail Tail Current I_peak->I_tail I_peak:e->T1:w I_tail:e->T2:w T0->T1 T1->T2 T2->T3

Caption: A simplified representation of a hERG voltage clamp protocol.

Conclusion: A Path to Selective Compounds

The journey from a promising scaffold like this compound to a selective, well-characterized chemical probe or drug candidate is paved with rigorous experimental evaluation. By employing a systematic, tiered approach to cross-reactivity profiling, researchers can make informed decisions, prioritize resources, and ultimately increase the probability of success. The methodologies outlined in this guide provide a robust framework for elucidating the selectivity profile of novel pyrimidine derivatives, ensuring a deeper understanding of their biological activities and paving the way for the development of safer and more effective therapeutics.

References

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative compounds but also with the critical knowledge to handle them safely and responsibly. Ethyl 6-hydroxypyrimidine-4-carboxylate is a versatile intermediate in pharmaceutical and agricultural development, often serving as a building block for bioactive molecules. Its role in synthesizing potentially cytotoxic or biologically active agents necessitates that it, and any waste it contaminates, be managed with the utmost care. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Regulatory Framework

Before handling any chemical, a thorough understanding of its potential hazards and the governing regulations is essential. While specific toxicity data for this compound may be limited, its structural class as a pyrimidine derivative and its use in drug development warrant treating it as a hazardous substance. Safety Data Sheets (SDS) for structurally similar compounds indicate risks such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1]

All chemical waste disposal in the United States is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices and personal protective equipment to minimize worker exposure.[2][4][5] This guide is designed to align with these authoritative standards.

Personnel Safety: Required Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The causality is simple: proper PPE forms the primary barrier between you and potential chemical exposure. Before beginning any procedure that involves handling or generating waste of this compound, the following PPE must be worn.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[6][7]Protects against accidental splashes and airborne powder, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[7]Prevents direct skin contact. Contaminated gloves must be disposed of properly after use.
Body Protection A lab coat or chemical-resistant apron.[6][7]Protects skin and personal clothing from contamination during handling and transfer procedures.
Respiratory Protection NIOSH-approved respirator.[6][7]Necessary if handling procedures are likely to generate dust or aerosols, which may cause respiratory irritation.[1]

Step-by-Step Waste Segregation and Collection Protocol

The principle of waste segregation at the point of generation is a cornerstone of safe laboratory practice. It prevents dangerous reactions between incompatible chemicals and streamlines the final disposal process.[2]

Step 1: Characterize the Waste

  • Solid Waste: Includes contaminated PPE (gloves, shoe covers), weigh boats, and absorbent paper. Any disposable item visibly contaminated with this compound powder must be treated as hazardous solid waste.[8]

  • Liquid Waste: Includes reaction filtrates, quenching solutions, or solvents used to clean contaminated glassware.

  • Sharps Waste: Includes needles, syringes, or broken glassware contaminated with the compound.[6]

Step 2: Collect Waste in Designated Containers

  • Solids: Place contaminated solid waste into a designated, durable, leak-proof container lined with a heavy-duty plastic bag. This container must be distinct from regular trash.

  • Liquids: Collect liquid waste in a chemically compatible, shatter-resistant container (e.g., a high-density polyethylene jerrican). Do not mix this waste stream with other solvents unless their compatibility is confirmed.[3][8]

  • Sharps: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container to prevent accidental injury.[6]

Container Management and Satellite Accumulation

Proper container management is a self-validating system; it ensures waste is contained securely from the moment it's generated until its final pickup.

Protocol for Container Management:

  • Use Compatible Containers: Ensure the container material is compatible with pyrimidine-based compounds. Whenever possible, the original manufacturer's container can be used for waste collection.[6] The container must have a secure, leak-proof closure.[2]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[6] The label must clearly state:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound Waste"

    • The accumulation start date

    • A clear indication of the hazards (e.g., Irritant, Toxic)

  • Keep Containers Closed: Except when adding waste, the container must be securely sealed to prevent the release of vapors and to avoid spills.[6]

  • Store in a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation and under the control of laboratory personnel.[2][6] The SAA should be a designated, well-ventilated location away from ignition sources and general traffic.[10]

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub. This provides a crucial safety net, containing any potential leaks or spills.

The following workflow diagram illustrates the decision-making process for handling and storing this chemical waste.

G cluster_0 Waste Handling & Disposal Workflow A Waste Generated (Solid, Liquid, or Sharps) B Select Appropriate, Compatible Container A->B C Affix 'Hazardous Waste' Label (Name, Date, Hazards) B->C D Place Waste in Container & Securely Close Lid C->D E Store in Designated SAA with Secondary Containment D->E F Is Container >90% Full? E->F G Continue Accumulation F->G No H Contact EH&S for Pickup & Move to Central Storage F->H Yes G->D I Document Waste for Disposal H->I J Waste Removed by Certified Contractor I->J

Caption: Workflow for proper hazardous waste management.

Emergency Protocol: Spill and Exposure Management

In the event of an accidental release, a swift and correct response is critical to mitigate risk.

Small-Scale Spill Cleanup:

  • Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.[7]

  • Don PPE: Wear all required PPE as listed in Section 2.

  • Contain & Collect: For solid powder spills, carefully sweep or vacuum the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, cover with an inert absorbent material like vermiculite or sand, then collect it into the waste container.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[7]

  • Dispose: All cleanup materials, including contaminated absorbent and PPE, must be disposed of as hazardous waste.[7]

Personnel Exposure First Aid:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1][11] If irritation persists, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Final Disposal and Documentation

The final step is to arrange for the removal of the waste by trained professionals.

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][7]

  • Provide Inventory: Accurately describe the contents of the waste container to the EH&S office.

  • Maintain Records: Keep meticulous records of the waste generated, including the chemical name, quantity, and disposal date. This documentation is crucial for regulatory compliance and safety audits.

By adhering to these procedures, you ensure that your critical research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.